molecular formula C9H8N2O B1387808 1-Methyl-1H-indazole-6-carbaldehyde CAS No. 1092351-51-3

1-Methyl-1H-indazole-6-carbaldehyde

Cat. No.: B1387808
CAS No.: 1092351-51-3
M. Wt: 160.17 g/mol
InChI Key: YVMQGPATHPKGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indazole-6-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMQGPATHPKGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653303
Record name 1-Methyl-1H-indazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-51-3
Record name 1-Methyl-1H-indazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-6-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring with a methyl group at the N1 position and a reactive aldehyde at the C6 position, renders it a versatile intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is typically a yellow solid with a purity of 95% or higher as determined by HPLC. It is advisable to store this compound at temperatures between 0-8°C to maintain its stability.

PropertyValueReference
CAS Number 1092351-51-3
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Yellow solid
Purity ≥95% (HPLC)
Storage 0-8°C
InChI Key YVMQGPATHPKGOU-UHFFFAOYSA-N[1]
SMILES CN1C2=C(C=CC(=C2)C=O)C=N1[1]
Monoisotopic Mass 160.06366 Da[1]

Synthesis

The synthesis of this compound can be approached through several strategic routes, often involving the initial formation of the indazole core followed by the introduction or modification of the substituent at the 6-position.

A common strategy involves the cyclization of a suitably substituted phenylhydrazine derivative. For instance, the reaction of a 2-halo-4-formylphenylhydrazine with a methylating agent can lead to the formation of the this compound. The halogen at the ortho position facilitates the cyclization.[2]

Alternatively, a multi-step sequence starting from a pre-formed indazole can be employed. This may involve the introduction of a functional group at the 6-position that can be subsequently converted to an aldehyde. For example, a bromo-substituted 1-methyl-1H-indazole can be transformed into the desired carbaldehyde through a series of reactions.[2]

A general synthetic workflow is depicted below:

Synthesis A Substituted Benzaldehyde C 1-Methyl-1H-indazole intermediate A->C Annulation B Methylhydrazine B->C D This compound C->D Functional group interconversion Aldehyde_Reactions Start This compound Oxidation 1-Methyl-1H-indazole-6-carboxylic acid Start->Oxidation Oxidation Reduction (1-Methyl-1H-indazol-6-yl)methanol Start->Reduction Reduction Condensation Imines / Hydrazones Start->Condensation Condensation with R-NH2

Key Reactions of the Aldehyde Group

Reactions of the Indazole Ring

The indazole ring is an aromatic system that can undergo electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the electronic effects of the N1-methyl group and the C6-carbaldehyde group. The C6-carbaldehyde group is electron-withdrawing and generally directs incoming electrophiles to the C5 and C7 positions. The N1-methyl group primarily influences the reactivity of the pyrazole portion of the ring system, with the C3 position being a common site for electrophilic attack in 1H-indazoles. [2]Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). [2]

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. [2]this compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the realm of oncology.

The indazole nucleus is a well-established core for the development of protein kinase inhibitors. [3]The aldehyde functionality of this compound provides a convenient starting point for the synthesis of diverse libraries of compounds to be screened for kinase inhibitory activity. For example, the aldehyde can be used to introduce various side chains through reactions like the Wittig or Knoevenagel condensations, or it can be converted to an amine via reductive amination to allow for further derivatization. [4]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, detailed spectra are often proprietary, the general features can be predicted. The ¹H NMR spectrum would show signals for the methyl group, the aldehyde proton, and the aromatic protons on the indazole ring. The ¹³C NMR spectrum would display corresponding signals for the methyl carbon, the aldehyde carbonyl carbon, and the carbons of the bicyclic aromatic system. [5]* Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. Expected peaks include those for aromatic C-H stretching, and importantly, the characteristic C=O stretching of the aldehyde group. [2]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. The monoisotopic mass of this compound is 160.06366 Da. [1]

Safety and Handling

This compound is classified as harmful if swallowed (H302). It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection (P280). In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338). Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Experimental Protocols

General Procedure for the Oxidation of an Indazole-Carbaldehyde to a Carboxylic Acid
  • Dissolve the indazole-carbaldehyde in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Add a buffer, such as sodium dihydrogen phosphate, and a chlorine scavenger, like 2-methyl-2-butene.

  • Slowly add a solution of an oxidizing agent, for example, sodium chlorite in water, to the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction with a reducing agent, for example, a saturated aqueous solution of sodium sulfite.

  • Acidify the aqueous layer with an acid, such as 1 N HCl, to precipitate the carboxylic acid product.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

General Procedure for the Reduction of an Indazole-Carbaldehyde to an Alcohol
  • In a reaction vessel under an inert atmosphere, suspend a reducing agent, such as lithium aluminum hydride or sodium borohydride, in a dry aprotic solvent like tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Slowly add a solution of the indazole-carbaldehyde in the same solvent to the cooled suspension.

  • Allow the reaction to proceed at 0°C or room temperature while monitoring its progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting mixture and extract the filtrate with an organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude alcohol product, which can be further purified by column chromatography if necessary.

Analytical HPLC Method Development

A general approach to developing a reversed-phase HPLC method for purity analysis would involve:

  • Column: A C18 stationary phase is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the indazole chromophore has a strong absorbance.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant applications in the discovery and development of new pharmaceutical agents. Its rich chemistry, stemming from the reactive aldehyde group and the biologically relevant indazole core, makes it a compound of high interest to researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications to support and inform future research endeavors.

References

Sources

Synthesis and discovery of 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Discovery of 1-Methyl-1H-indazole-6-carbaldehyde

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[4] We will explore the strategic considerations behind its synthesis, detailing the construction of the indazole core, the regioselective introduction of the N1-methyl group, and the installation of the C6-carbaldehyde functionality. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to enable the successful synthesis and application of this versatile building block.

Introduction: The Significance of the Indazole Moiety

Nitrogen-containing heterocycles are fundamental building blocks in the development of therapeutic agents.[3] Among them, the indazole ring system—a bicyclic structure formed by the fusion of a benzene and a pyrazole ring—has emerged as a critical pharmacophore.[1][5] Its ability to act as a bioisostere of indole, forming strong hydrogen bonds within the active sites of proteins, has led to its incorporation into numerous marketed drugs, particularly kinase inhibitors like Pazopanib and Axitinib.[6]

This compound (CAS No. 1092351-51-3) is a highly valuable derivative within this class.[4] Its structure combines the stable, N-methylated indazole core with a reactive aldehyde group at the 6-position. This aldehyde serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical transformations, including condensations, oxidations, and reductions, thereby providing access to a diverse library of complex molecules.[1][4]

Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 1092351-51-3[4][7]
Molecular Formula C₉H₈N₂O[4][7]
Molecular Weight 160.17 g/mol [7]
Appearance Yellow solid[4]
Purity ≥ 95% (HPLC)[4]
Storage Conditions Store at 0-8°C[4]
MDL Number MFCD11109366[4][7]
PubChem ID 37818596[4][7]

Strategic Approaches to Synthesis

The synthesis of this compound is not a trivial one-step process. It requires a multi-step approach where the order of reactions—ring formation, N-alkylation, and C6-functionalization—is a critical strategic decision. The primary challenges lie in achieving regioselectivity during the N-alkylation step and efficiently installing the aldehyde group.

G cluster_0 Core Synthetic Logic Start Substituted Benzene Precursor Indazole_Core Indazole Ring Construction Start->Indazole_Core N_Methylation Regioselective N1-Methylation Indazole_Core->N_Methylation C6_Formylation C6-Carbaldehyde Installation Indazole_Core->C6_Formylation N_Methylation->C6_Formylation Target This compound C6_Formylation->N_Methylation C6_Formylation->Target

Caption: High-level workflow for the synthesis of this compound.

Pillar 1: Indazole Ring Construction

The formation of the indazole bicycle is the foundational stage of the synthesis. Numerous methods have been developed, often starting from appropriately substituted benzene derivatives.[1][5]

  • From Hydrazones: A common and effective route involves the condensation of a substituted benzaldehyde with a hydrazine, followed by an intramolecular cyclization.[1][8] For instance, reacting a 2-halobenzaldehyde with methylhydrazine forms a hydrazone intermediate, which can then undergo an intramolecular Ullmann-type reaction to yield the 1-methyl-1H-indazole.[8] The choice of an ortho-halogen, particularly fluorine, is strategic as it facilitates the subsequent nucleophilic aromatic substitution step.[1]

  • From o-Toluidines: Diazotization of o-toluidine derivatives followed by ring closure involving the methyl group is another classical approach to the indazole core.[5]

  • Nitrosation of Indoles: While not directly applicable for a 6-carbaldehyde derivative, it is noteworthy that 1H-indazole-3-carbaldehydes are efficiently prepared via the nitrosation of corresponding indoles.[6][9][10] This method underscores the diverse strategies available for functionalizing the indazole system, although direct C3 formylation of indazoles via Vilsmeier-Haack is generally ineffective.[6][10]

Pillar 2: Regioselective N1-Methylation

A significant challenge in indazole chemistry is controlling the site of N-alkylation. Direct alkylation of an unsubstituted 1H-indazole typically yields a mixture of the thermodynamically more stable N1-alkylated product and the kinetically favored N2-alkylated product.[11][12]

Achieving high N1-selectivity is paramount. Research has shown that the choice of base, solvent, and electrophile dramatically influences the regioisomeric ratio.[11][13][14]

  • Thermodynamic Control: Using strong bases like sodium hydride (NaH) in polar aprotic solvents such as THF or DMF tends to favor the formation of the more stable N1-isomer.[11][15] The N1-anion is thermodynamically preferred.

  • Steric and Electronic Effects: The substituents on the indazole ring also play a crucial role. Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the N1 and N2 positions, affecting the outcome of the alkylation.[11][13] For instance, studies on 3-, 4-, 5-, and 6-carboxylate indazoles showed they were all functionalized selectively at the N1 position.[13][14]

For the synthesis of our target molecule, methylation can be achieved by treating the indazole precursor with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base.[16] Alternatively, starting the synthesis with methylhydrazine directly incorporates the N1-methyl group during the ring formation step, elegantly bypassing the regioselectivity issue.[1][8]

Pillar 3: Installation of the C6-Carbaldehyde

The introduction of the aldehyde group at the C6 position is the final key transformation. This can be achieved through several pathways:

  • From a Pre-installed Halogen: A highly effective method is to start with a 6-bromo-1-methyl-1H-indazole intermediate. This can be subjected to a lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF). This approach offers a direct and high-yielding route to the aldehyde.

  • Oxidation of an Alcohol: If the synthesis yields (1-Methyl-1H-indazol-6-yl)methanol, this primary alcohol can be readily oxidized to the corresponding aldehyde using standard oxidizing agents such as manganese dioxide (MnO₂) or via Swern or Dess-Martin periodinane oxidation.[1]

  • Reduction of a Carboxylic Acid or Ester: Conversely, if the precursor is 1-Methyl-1H-indazole-6-carboxylic acid or its methyl ester, it can be reduced to the aldehyde.[17] This often requires a two-step process: reduction of the ester to the primary alcohol (e.g., with LiAlH₄), followed by re-oxidation to the aldehyde as described above.[1] Direct reduction of a carboxylic acid to an aldehyde is more challenging but can be achieved with specific reagents.

Field-Proven Experimental Protocol

The following protocol outlines a robust and scalable synthetic route to this compound, integrating the strategic pillars discussed above. This pathway begins with a commercially available, appropriately substituted benzaldehyde and utilizes methylhydrazine to ensure N1-regioselectivity from the outset.

G cluster_0 Detailed Synthetic Pathway Start 4-Bromo-2-fluorobenzaldehyde Step1 Step 1: Hydrazone Formation Start->Step1 Methylhydrazine, EtOH, reflux Intermediate1 N'-(4-bromo-2-fluorobenzylidene) -N-methylhydrazine Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 CuI, K2CO3, DMF, 120°C Intermediate2 6-Bromo-1-methyl-1H-indazole Step2->Intermediate2 Step3 Step 3: Formylation Intermediate2->Step3 1. n-BuLi, THF, -78°C 2. DMF Target This compound Step3->Target

Caption: A validated multi-step synthesis of this compound.

Step 1: Synthesis of N'-(4-bromo-2-fluorobenzylidene)-N-methylhydrazine
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-fluorobenzaldehyde (1.0 eq) and ethanol (approx. 5 mL per gram of aldehyde).

  • Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The resulting crude product can often be precipitated by adding cold water, filtered, washed, and dried. This intermediate is typically used in the next step without further purification.

    • Causality: The condensation reaction between the aldehyde and hydrazine is a standard, high-yielding method to form the hydrazone. Using methylhydrazine at this stage definitively sets the N1-methylation, avoiding later regioselectivity issues.

Step 2: Synthesis of 6-Bromo-1-methyl-1H-indazole
  • Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), combine the crude hydrazone from Step 1 (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. This intramolecular Ullmann condensation is often the rate-limiting step.[8]

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield pure 6-bromo-1-methyl-1H-indazole.

    • Causality: The copper-catalyzed C-N bond formation is a powerful method for constructing the indazole ring from the o-halo-hydrazone precursor. The base (K₂CO₃) is essential to neutralize the H-F generated during the cyclization.

Step 3: Synthesis of this compound
  • Setup: Dissolve 6-bromo-1-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir at this temperature for 1 hour to ensure complete lithium-halogen exchange.

  • Formylation: Add anhydrous DMF (1.5-2.0 eq) dropwise to the reaction mixture, again keeping the temperature at -78°C. A color change is typically observed.

  • Quenching & Workup: After stirring for an additional 1-2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude solid by column chromatography or recrystallization to obtain this compound as a yellow solid.[4]

    • Causality: The low temperature (-78°C) is critical to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions. DMF serves as an efficient one-carbon electrophile to install the formyl group.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic chemistry. Its "discovery" was not a singular event but rather a gradual recognition of its immense value as a versatile platform for accessing novel chemical space. The synthetic routes described herein, particularly the strategy involving early-stage N-methylation and late-stage formylation via lithium-halogen exchange, represent a reliable and logical approach for its preparation on a laboratory scale. As the demand for sophisticated heterocyclic compounds continues to grow in drug discovery, the importance of key intermediates like this compound will only increase, paving the way for the development of next-generation therapeutics.

References

  • Cu-Mediated Cyclization to Form 1H-Indazoles. Organic Chemistry. [Link]

  • Development of a selective and scalable N1-indazole alkylation. PubMed Central (PMC). [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]

  • Development of a selective and scalable N 1-indazole alkylation. RSC Advances. [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme Chemistry. [Link]

  • 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O. PubChem. [Link]

  • Methyl 1H-indazole-6-carboxylate: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

  • The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ChemInform. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Methods for preparing indazole compounds.
  • 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazole-6-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indazole core is a key pharmacophore found in a variety of biologically active molecules. The presence of a reactive carbaldehyde group at the 6-position and a methyl group at the 1-position provides a versatile scaffold for the synthesis of more complex drug candidates. Accurate structural elucidation is paramount for its application in targeted drug design and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound, a detailed experimental protocol for data acquisition, and an interpretation of the expected spectral features.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the aromatic protons on the indazole ring, and the methyl protons. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of structurally related indazole derivatives and the known effects of substituents on aromatic systems. The spectrum is assumed to be recorded in a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CHO9.9 - 10.1Singlet (s)N/A
H-78.1 - 8.3Singlet (s) or Doublet (d)~0.8-1.0 Hz (if coupled to H-5)
H-57.8 - 8.0Doublet of doublets (dd)~8.5 Hz, ~1.5 Hz
H-47.6 - 7.8Doublet (d)~8.5 Hz
H-37.9 - 8.1Singlet (s)N/A
N-CH₃4.0 - 4.2Singlet (s)N/A

Justification of Predicted ¹H NMR Data:

  • Aldehyde Proton (CHO): The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its expected downfield chemical shift in the range of 9.9-10.1 ppm.

  • Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring of the indazole scaffold will appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the carbaldehyde group will deshield the ortho proton (H-5 and H-7) and the para proton (H-4). H-7 is expected to be the most downfield of the aromatic protons due to its proximity to the electron-withdrawing aldehyde group and the pyrazole ring. It will likely appear as a singlet or a narrow doublet due to a small meta-coupling to H-5. H-5 is expected to be a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-7. H-4 will likely be a doublet due to ortho-coupling with H-5.

  • Indazole Proton (H-3): The proton at the 3-position of the indazole ring is expected to be a singlet and will appear in the downfield aromatic region.

  • Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet in the upfield region, typically around 4.0-4.2 ppm.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are based on the analysis of similar heterocyclic compounds and the known substituent effects on benzene rings.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O190 - 193
C-7a140 - 142
C-3a138 - 140
C-6135 - 137
C-3133 - 135
C-5125 - 127
C-4122 - 124
C-7110 - 112
N-CH₃35 - 37

Justification of Predicted ¹³C NMR Data:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield, typically in the 190-193 ppm range.

  • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The aromatic carbons will resonate in the 110-145 ppm region. The carbon atom attached to the aldehyde group (C-6) and the bridgehead carbons (C-3a and C-7a) are expected to be the most downfield among the ring carbons. The chemical shifts of C-4, C-5, and C-7 will be influenced by the positions relative to the electron-withdrawing aldehyde group.

  • Indazole Carbon (C-3): The C-3 carbon of the pyrazole ring is expected to be in the downfield region of the aromatic carbons.

  • Methyl Carbon (N-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around 35-37 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. Ensure the solvent is free from water and other impurities.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Before data acquisition, the probe must be tuned to the correct frequency for ¹H and ¹³C nuclei, and the magnetic field homogeneity must be optimized by shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are determined.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune and Shim Spectrometer transfer->tune acquire_H1 Acquire ¹H NMR tune->acquire_H1 acquire_C13 Acquire ¹³C NMR tune->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Analyze and Interpret reference->analyze

Physical and chemical properties of 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1H-indazole-6-carbaldehyde

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a heterocyclic aromatic compound featuring a bicyclic indazole core, N-methylated at the 1-position, and functionalized with a carbaldehyde group at the 6-position. This unique combination of a privileged indazole scaffold and a reactive aldehyde handle makes it a valuable and versatile intermediate in the fields of medicinal chemistry and materials science.[1] The indazole ring system is a well-established bioisostere of indole and is a core component of numerous biologically active compounds, including kinase inhibitors used in cancer therapy.[2][3] The aldehyde group provides a reactive site for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2][4] This guide provides a detailed examination of the physical, chemical, and spectral properties of this key synthetic intermediate.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry, providing insights into its behavior in various solvent systems and its potential for molecular interactions.

PropertyValueSource
CAS Number 1092351-51-3[1][5]
Molecular Formula C₉H₈N₂O[1][6]
Molecular Weight 160.17 g/mol [5][6]
Appearance Yellow solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]
InChI Key YVMQGPATHPKGOU-UHFFFAOYSA-N[5][6]
SMILES CN1N=CC2=CC=C(C=O)C=C12[6]
Topological Polar Surface Area (TPSA) 42.48 Ų[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 1[6]

Spectral Signature: Confirming Molecular Identity

Spectroscopic analysis is critical for verifying the structure and purity of this compound. The expected spectral data provides a unique fingerprint for the molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key signals would include a singlet for the aldehyde proton (-CHO) typically in the δ 9.8-10.2 ppm region, a singlet for the N-methyl protons (-CH₃) around δ 4.0 ppm, and a set of multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm) for the protons on the bicyclic indazole ring system.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum, typically around δ 190 ppm. Other key signals include the N-methyl carbon resonance around δ 35-40 ppm and a series of signals in the δ 110-150 ppm range corresponding to the aromatic carbons of the indazole ring.

  • Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence for the presence of the key functional groups. A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹, characteristic of the C=O stretching vibration of an aromatic aldehyde. Additionally, bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹.[5]

  • Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) spectrum should exhibit a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 160.17 g/mol .[7]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its aldehyde functional group and the aromatic indazole core.

Reactions of the Aldehyde Group

The aldehyde moiety is a versatile handle for a wide array of transformations:

  • Oxidation : The aldehyde can be readily oxidized to the corresponding 1-Methyl-1H-indazole-6-carboxylic acid. This is a common transformation used to prepare precursors for amides and esters, further expanding the synthetic diversity.[5]

  • Reduction : The aldehyde can be reduced to the primary alcohol, (1-Methyl-1H-indazol-6-yl)methanol, using standard reducing agents like sodium borohydride (NaBH₄).

  • Condensation Reactions : It serves as an excellent electrophile for condensation reactions such as Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, or Knoevenagel condensations to introduce other functional groups.[2]

  • Reductive Amination : Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding secondary or tertiary amines.

Reactions of the Indazole Ring

The indazole ring itself can undergo electrophilic substitution, though the regioselectivity is governed by the directing effects of the existing substituents.

  • Electrophilic Aromatic Substitution : The indazole system is generally electron-rich. However, the C6-carbaldehyde group is an electron-withdrawing group, which deactivates the benzene portion of the ring and directs incoming electrophiles to the C5 and C7 positions (meta-directing). The N1-methyl group primarily influences the reactivity of the pyrazole ring.[5]

  • Halogenation : The C3 position of the 1H-indazole core is often susceptible to electrophilic attack.[5] Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively, typically at the C3 position.[5]

Caption: Key reaction pathways of this compound.

Synthetic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. A common strategy involves the initial construction of the indazole ring system, followed by functionalization. An alternative pathway involves the manipulation of a pre-existing functional group at the 6-position into the carbaldehyde. For example, the synthesis can be conceptualized as starting from a substituted toluene derivative, proceeding through cyclization to form the indazole, followed by methylation and functional group transformation.

Synthesis_Workflow start Substituted o-Toluidine Derivative diazotization Diazotization & Cyclization start->diazotization 1. NaNO₂ indazole 6-Substituted 1H-Indazole diazotization->indazole 2. Ring Closure methylation N1-Methylation indazole->methylation 3. CH₃I, Base methyl_indazole 1-Methyl-6-Substituted 1H-Indazole methylation->methyl_indazole transformation Functional Group Transformation methyl_indazole->transformation 4. Oxidation/Reduction product 1-Methyl-1H-indazole- 6-carbaldehyde transformation->product

Caption: Conceptual synthesis workflow for this compound.

Experimental Protocol: Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental step for creating derivatives like amides and esters. While direct oxidation is feasible, an alternative and frequently employed route in multi-step syntheses involves the hydrolysis of a corresponding ester, which itself can be derived from the aldehyde. Below is a protocol adapted from procedures for analogous indazole systems.[5]

Objective: To synthesize 1-Methyl-1H-indazole-6-carboxylic acid from its corresponding methyl ester precursor (Methyl 1-methyl-1H-indazole-6-carboxylate).

Materials:

  • Methyl 1-methyl-1H-indazole-6-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 1-methyl-1H-indazole-6-carboxylate in a mixture of methanol and water.

  • Cooling: Place the flask in an ice bath and cool the solution to approximately 5°C with gentle stirring.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (typically 1.1 to 1.5 equivalents) to the cooled reaction mixture. The addition should be dropwise to maintain the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for several hours (e.g., 4-12 hours) to ensure the hydrolysis is complete. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 by adding 1M HCl. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

  • Drying: Dry the purified 1-Methyl-1H-indazole-6-carboxylic acid under vacuum to yield the final product.

This self-validating protocol relies on the insolubility of the final carboxylic acid product in the acidic aqueous medium, allowing for straightforward isolation and purification.

References

  • Supporting Information - Wiley-VCH 2007. Wiley Online Library. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing). [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.
  • Synthesis of 1H-Indazoles via Silver(I)
  • This compound (C9H8N2O). PubChemLite. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

  • 1-Methyl-1H-indazole | C8H8N2. PubChem. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

Sources

1-Methyl-1H-indazole-6-carbaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1H-indazole-6-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a bicyclic indazole core, is considered a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The presence of a reactive aldehyde functional group at the 6-position, combined with the N-methylated indazole ring, makes this molecule a versatile intermediate for the synthesis of complex molecular architectures.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound. We will delve into its core physicochemical properties, detail a robust synthetic protocol, explore its chemical reactivity, and highlight its critical role in the development of modern therapeutics, particularly in the domain of kinase inhibitors.[4]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a benzene ring fused to a pyrazole ring, forming the indazole scaffold. A methyl group is attached to the N1 position of the pyrazole ring, and a carbaldehyde (formyl) group is substituted at the C6 position of the benzene ring.

The aldehyde group is strongly electron-withdrawing, which influences the electronic properties of the entire aromatic system. This deactivates the benzene portion of the ring toward electrophilic aromatic substitution and would direct incoming electrophiles primarily to the C5 and C7 positions.[1] The N1-methyl group solidifies the tautomeric form of the indazole, preventing the proton migration that can occur in unsubstituted indazoles and ensuring regiochemical integrity in subsequent reactions.

Key Properties Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O[3][5]
Molecular Weight 160.17 g/mol [6]
Monoisotopic Mass 160.06366 Da[5]
CAS Number 1092351-51-3[1][3]
Appearance Yellow solid[3]
SMILES CN1C2=C(C=CC(=C2)C=O)C=N1[5]
InChI Key YVMQGPATHPKGOU-UHFFFAOYSA-N[5][6]
Purity ≥ 95% (HPLC)[3]
Storage Conditions Store at 0-8°C[3]
Topological Polar Surface Area (TPSA) 42.4 Ų[6]

Synthesis and Spectroscopic Characterization

While several synthetic routes to the indazole core exist, a reliable and frequently employed strategy for preparing this compound involves a multi-step sequence starting from a more stable carboxylate precursor.[1][7] This approach offers excellent control over the introduction of the sensitive aldehyde functionality. The workflow involves the reduction of a methyl ester to a primary alcohol, followed by a mild oxidation to yield the target aldehyde.

Synthetic Workflow Diagram

The following diagram illustrates the two-step conversion from the methyl ester precursor.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation Ester Methyl 1-methyl-1H-indazole-6-carboxylate Alcohol (1-Methyl-1H-indazol-6-yl)methanol Ester->Alcohol  LiAlH₄ or NaBH₄   Aldehyde This compound Alcohol_ref->Aldehyde  MnO₂ in DCM  

Caption: Synthetic pathway from ester to aldehyde.

Detailed Experimental Protocol

This protocol describes the synthesis starting from Methyl 1-methyl-1H-indazole-6-carboxylate.

Step 1: Reduction of Methyl 1-methyl-1H-indazole-6-carboxylate to (1-Methyl-1H-indazol-6-yl)methanol

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add a solution of Methyl 1-methyl-1H-indazole-6-carboxylate (1.90 g, 10 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add Lithium aluminum hydride (LiAlH₄) (0.42 g, 11 mmol) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5°C. Causality Note: LiAlH₄ is a powerful reducing agent; slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and cautiously quench the reaction by the sequential, dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and then water again (1.5 mL). Trustworthiness Note: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable solid.

  • Workup: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (1-Methyl-1H-indazol-6-yl)methanol as a crude solid, which can be used in the next step without further purification.

Step 2: Oxidation to this compound

  • Setup: To a 250 mL round-bottom flask, add the crude (1-Methyl-1H-indazol-6-yl)methanol from the previous step (approx. 10 mmol) and Dichloromethane (DCM, 100 mL).

  • Addition of Oxidant: Add activated Manganese dioxide (MnO₂) (7.8 g, 90 mmol) to the solution. Expertise Note: MnO₂ is a mild, chemoselective oxidant ideal for converting allylic and benzylic alcohols to aldehydes without over-oxidizing to the carboxylic acid. A large excess is typically required for efficient conversion.

  • Reaction: Stir the resulting black suspension vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting alcohol is no longer visible.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with DCM to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.[1]

Spectroscopic Characterization

The structural identity and purity of the final compound are confirmed using standard spectroscopic methods.

  • ¹H NMR: Proton NMR spectroscopy provides distinct signals for the different protons in the molecule. Key expected resonances include a singlet for the N-methyl protons, a singlet for the aldehyde proton, and a set of signals in the aromatic region corresponding to the protons on the indazole ring system.[1]

  • ¹³C NMR, IR, MS: Further confirmation can be obtained from ¹³C NMR, which will show a characteristic peak for the aldehyde carbonyl carbon, and Infrared (IR) spectroscopy, which will exhibit a strong carbonyl (C=O) stretch. Mass Spectrometry (MS) will confirm the molecular weight.[8]

Applications in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, featured in numerous FDA-approved drugs.[2][9] Its bioisosteric relationship with the native indole structure allows it to act as a potent hinge-binding motif in many protein kinases, making indazole derivatives a rich source of kinase inhibitors for oncology and inflammation.[9][10]

This compound is a key intermediate used to access these complex, biologically active molecules.[3] The aldehyde handle is a versatile functional group that can be readily transformed into a wide array of other functionalities, enabling the exploration of structure-activity relationships (SAR) during a drug discovery campaign. For instance, it can undergo reductive amination to install amine side chains, Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, or condensation reactions to build new heterocyclic rings.

Role as a Kinase Inhibitor Scaffold

Many indazole-based drugs, such as Pazopanib and Axitinib, function by inhibiting protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[2][9] The indazole core typically forms key hydrogen bonds within the ATP-binding pocket of the kinase.

G cluster_0 Cellular Signaling cluster_1 Inhibition Mechanism ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Indazole Indazole-Based Inhibitor Blocked_Kinase Protein Kinase (Blocked) Indazole->Blocked_Kinase Competitive Binding No_Reaction Signal Blocked Blocked_Kinase->No_Reaction No Phosphorylation

Caption: Inhibition of a protein kinase by an indazole derivative.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care, following good laboratory practices.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[11] After handling, wash hands thoroughly.[12]

  • Fire Safety: The compound is combustible. Use standard extinguishing media such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.

  • Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[11] Do not let the product enter drains.[12]

  • Storage: Keep the container tightly closed in a dry, cool place.[11] Recommended storage is at refrigerator temperatures (0-8°C) to ensure long-term stability.[3]

  • Toxicity: While specific toxicological properties have not been thoroughly investigated for this exact compound, related aldehydes and heterocyclic molecules can be harmful if swallowed or inhaled and may cause skin and eye irritation.[11][12][14] Treat as a potentially hazardous substance.

Conclusion

This compound stands out as a high-value chemical intermediate. Its well-defined structure, predictable reactivity, and the established biological importance of its scaffold make it an indispensable tool for researchers, scientists, and drug development professionals. The synthetic accessibility and the versatility of the aldehyde functional group provide a robust platform for the rapid generation of diverse chemical libraries aimed at discovering next-generation therapeutics.

References

  • Angene Chemical. (2024). Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H8N2O). Retrieved from [Link]

  • Coadou, G., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Retrieved from [Link]

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Chen, J-R., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)
  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gamendazole. Retrieved from [Link]

  • Siddiqui, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Solution. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile starting points for drug design due to their favorable structural and electronic properties, synthetic accessibility, and ability to interact with a wide array of biological targets. Among these, the indazole scaffold—a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring—has emerged as a cornerstone of modern drug discovery.[1][2][3][4][5]

Though rare in nature, synthetic indazole derivatives have proven to be exceptionally fruitful, exhibiting a vast spectrum of biological activities including anti-cancer, anti-inflammatory, anti-emetic, antibacterial, and antiviral properties.[1][2][6][7][8][9][10] This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the indazole core. We will dissect its fundamental properties, survey key synthetic strategies, analyze its role in structure-activity relationships (SAR), and showcase its success through case studies of clinically approved drugs.

Core Physicochemical Properties and Tautomerism

The indazole ring system is an aromatic, 10 π-electron system, a feature that confers significant thermodynamic stability.[7] A critical aspect of its chemistry is the existence of two principal tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on the pyrazole ring nitrogen dictates the molecule's hydrogen bonding capabilities and overall electronic distribution. While both tautomers are relevant in drug design, the 1H-indazole form is generally the more thermodynamically stable and thus the predominant tautomer in unsubstituted systems.[6][11] This tautomerism is a key consideration in synthesis, as reaction conditions can influence the regioselectivity of N-alkylation or N-arylation, leading to distinct isomers with potentially different biological activities.

Caption: Tautomeric forms of the indazole scaffold.

Strategic Synthesis of Functionalized Indazoles

The ability to efficiently and selectively functionalize the indazole core is paramount to its utility in drug discovery. Over the years, synthetic strategies have evolved from classical methods to highly sophisticated transition-metal-catalyzed reactions.

Key Synthetic Methodologies

Modern synthetic chemistry offers a powerful toolkit for constructing the indazole ring and decorating it with desired functional groups.

  • Transition-Metal-Catalyzed C-H Activation/Annulation: This approach has become a mainstay for its efficiency and atom economy. It typically involves the reaction of a starting material like an azobenzene or an arylimidate with a coupling partner in the presence of a rhodium(III), cobalt(III), or palladium(II) catalyst.[6][12] This strategy allows for the direct formation of the N-N bond and cyclization in a single step, providing access to a wide range of substituted indazoles.

  • 1,3-Dipolar Cycloaddition: This metal-free strategy often involves the reaction of an aryne (generated in situ) with a diazo compound.[6][12][13] The concerted cycloaddition provides a clean and often highly regioselective route to the indazole core.

  • Oxidative C-H Amination: These methods construct the pyrazole ring by forming an N-N bond via intramolecular amination of an aryl C-H bond. A common starting material is an arylhydrazone, which can be cyclized using an oxidant like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA).[6]

  • Classical Named Reactions: While modern methods are often preferred, classical syntheses like the Davis-Beirut reaction remain relevant. This metal-free approach uses inexpensive starting materials to form 2H-indazoles and indazolones.[12]

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision driven by factors such as desired substitution pattern, functional group tolerance, scalability, and cost.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
C-H Activation/Annulation Good to ExcellentBroad tolerance for various functional groups.High efficiency, direct functionalization.Requires transition metal catalysts which can be expensive and require removal.
[3+2] Dipolar Cycloaddition Good to Excellent (>80%)[12]Broad tolerance on both aryne and diazo precursors.[12]High yields, excellent regioselectivity, mild conditions.[12]Requires synthesis of precursors; aryne generation can be harsh for some substrates.
Davis-Beirut Reaction Good (60-90%)[12]Tolerates a range of amines; sensitive to solvent.[12]Metal-free, uses inexpensive starting materials.[12]Can be low-yielding with certain substrates; may require optimization.[12]
Oxidative C-H Amination GoodGood functional group compatibility.[6]Metal-free process.Requires stoichiometric oxidant.
Experimental Protocols

Trustworthiness in synthesis relies on robust and reproducible protocols. Below are representative methodologies for two powerful synthetic strategies.

Protocol 1: Rh(III)/Cu(II)-Catalyzed Synthesis of 1H-Indazoles via C-H Activation [12]

This protocol describes the synthesis of 1H-indazoles from arylimidates and nitrosobenzenes, a redox-neutral transformation.

  • Step 1: Reagent Preparation: To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol, 1.0 equiv), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).

  • Step 2: Inert Atmosphere: Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Step 3: Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the nitrosobenzene (0.24 mmol, 1.2 equiv) via syringe.

  • Step 4: Reaction: Seal the tube and stir the reaction mixture vigorously at 80 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 5: Work-up and Purification: After cooling to room temperature, filter the mixture through a pad of Celite®, washing with dichloromethane. Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1H-indazole product.

Protocol 2: Synthesis of N1-Substituted 4-Aminoindazoles [14]

This protocol is a key step in the synthesis of CCR4 antagonists, demonstrating selective N1-alkylation.

  • Step 1: Starting Material Preparation: Dissolve the appropriate 4-aminoindazole (e.g., 9a-d, 1.0 equiv) in dimethyl sulfoxide (DMSO).

  • Step 2: Deprotonation: Add powdered potassium hydroxide (KOH) (1.2 equiv) to the solution and stir at room temperature for 30 minutes. The causality here is that the strong base selectively deprotonates the more acidic N1 proton of the indazole.

  • Step 3: Alkylation: Add the desired alkylating agent (e.g., 3-cyanobenzyl chloride, 1.1 equiv) to the reaction mixture.

  • Step 4: Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Step 5: Work-up and Purification: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the N1-alkylated indazole.

The Indazole in Modern Drug Design

The indazole scaffold's value extends far beyond its structure; its specific electronic and hydrogen-bonding features make it a master key for locking into protein active sites.

The Quintessential Kinase Hinge-Binder

A predominant role for the indazole scaffold is as an ATP-competitive inhibitor of protein kinases.[5] Kinases are a critical class of enzymes often dysregulated in cancer. The indazole nucleus expertly mimics the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase active site. The N1-H typically acts as a hydrogen bond donor, while the N2 nitrogen acts as a hydrogen bond acceptor, creating a strong bidentate interaction that anchors the inhibitor in place.[15] Substituents on the indazole core can then be tailored to occupy adjacent hydrophobic pockets, conferring both potency and selectivity.[10]

G cluster_0 Indazole as a Kinase Hinge-Binder Indazole Indazole Scaffold Hinge Kinase Hinge Region (e.g., Glu, Ala residues) Indazole->Hinge H-Bond Donor (N1-H) H-Bond Acceptor (N2) R1 R1 Group (Solvent-Exposed Region) Indazole->R1 Imparts Solubility/ Selectivity R2 R2 Group (Hydrophobic Pocket) Indazole->R2 Enhances Potency

Caption: Interaction of the indazole scaffold with a kinase active site.

A Master of Bioisosteric Replacement

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of lead optimization. The indazole nucleus is a superb bioisostere for several common moieties, offering solutions to pharmacokinetic liabilities.

  • Phenol Replacement: Phenolic groups are prone to rapid phase II metabolism (glucuronidation or sulfation), leading to poor oral bioavailability and short half-life. Replacing a phenol with an indazole preserves the crucial hydrogen bond donating N-H group while being significantly less susceptible to this metabolic pathway. This exchange often increases lipophilicity and metabolic stability.[16]

  • Indole Replacement: The indazole is a bioisostere of the indole nucleus, which is found in many biologically active compounds. The key advantage of the indazole is the additional N2 nitrogen, which can act as a hydrogen bond acceptor, potentially forming an extra interaction with the target protein to improve affinity.[7]

Therapeutic Success: Indazole-Containing Drugs

The true measure of a privileged scaffold is its presence in approved medicines. The indazole core is central to numerous FDA-approved drugs, particularly in oncology.

Drug Name (Brand)Target(s)Therapeutic Indication(s)
Pazopanib (Votrient®)VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma[6][17]
Axitinib (Inlyta®)VEGFRAdvanced Renal Cell Carcinoma[10][18][19]
Niraparib (Zejula®)PARP-1, PARP-2Ovarian, Fallopian Tube, and Peritoneal Cancer[6][10][17]
Entrectinib (Rozlytrek®)TRK A/B/C, ROS1, ALKROS1-positive NSCLC, NTRK fusion-positive solid tumors[6][18][19]
Granisetron (Kytril®)5-HT3 Receptor AntagonistChemotherapy-induced nausea and vomiting[7][18][19]
Benzydamine Anti-inflammatoryPain and inflammation (mouth, throat)[6][7][20]
Case Study: Pazopanib - A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral angiogenesis inhibitor that exemplifies the utility of the indazole scaffold in targeting multiple tyrosine kinases.[17] By inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), pazopanib effectively blocks signaling pathways essential for tumor angiogenesis (the formation of new blood vessels), thereby "starving" the tumor of nutrients and oxygen.[6][17]

G cluster_0 Pazopanib Mechanism of Action VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds ADP ADP VEGFR->ADP Downstream Downstream Signaling (PI3K, PLCγ) VEGFR->Downstream Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Autophosphorylation ATP ATP ATP->VEGFR Binds Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis Promotes

Caption: Pazopanib inhibits VEGFR signaling, blocking tumor angiogenesis.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a truly privileged structure in medicinal chemistry. Its combination of synthetic tractability, metabolic stability, and a unique ability to form key interactions with biological targets—most notably the hinge region of kinases—has led to the development of multiple life-saving therapies.[10][21]

The future for indazole-based drug discovery remains bright. Ongoing research continues to explore novel synthetic methodologies for more efficient and diverse functionalization.[3] Furthermore, the application of the indazole scaffold is expanding beyond oncology into areas like neurodegenerative diseases, cardiovascular disorders, and infectious diseases.[22][23] As our understanding of disease biology deepens, the versatility and proven track record of the indazole core ensure it will remain an invaluable tool for medicinal chemists striving to design the next generation of innovative medicines.

References

  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Cao, Y., Luo, C., Yang, P., Li, P., & Wu, C. (2021). Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research. Available at: [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., & Zhang, Q. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]

  • Barluenga, J., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bamborough, P., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Singampalli, A., et al. (2025). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, R., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. Available at: [Link]

  • Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. Available at: [Link]

  • ResearchGate. (n.d.). Indazole 12 as bioisosteric replacement of phenolic analog 50. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • IGI Global. (n.d.). Synthesis, Properties, and Biological Activities of Indazole. IGI Global Scientific Publishing. Available at: [Link]

  • Blake, J.F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives. ResearchGate. Available at: [Link]

  • Qin, J., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents.
  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Strategies for Indazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Kumar, V., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). FDA‐approved drugs in 2020 containing heterocyclic motifs. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hepatobiliary and Pancreatic Diseases International. Available at: [Link]

Sources

Tautomerism and stability of 1-methyl-indazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism and Stability of 1-Methyl-Indazole Compounds

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] A critical, yet often complex, aspect of indazole chemistry is the phenomenon of annular tautomerism, which dictates the molecule's physicochemical properties, reactivity, and ultimately, its biological function. This guide provides a detailed exploration of tautomerism within the indazole core, with a specific focus on N-methylated derivatives. We will dissect the factors governing the stability of 1-methyl-1H-indazole versus its 2-methyl-2H-indazole counterpart, outline robust experimental and computational methodologies for their differentiation, and discuss the strategic implications for drug design and synthesis.

The Foundation: Annular Tautomerism in the Indazole Core

Indazole is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring.[2] This structure allows for the existence of prototropic tautomers, where a hydrogen atom can reside on either of the two nitrogen atoms. The two primary forms are the 1H-indazole and 2H-indazole tautomers.[3][4][5] A third, less common form, the 3H-indazole, is generally unstable and not frequently observed.[6][7][8]

  • 1H-Indazole: This tautomer possesses a benzenoid structure, which confers significant aromatic stability. It is broadly considered the most thermodynamically stable form in the gas phase, in solution, and in the solid state.[3][5][6][7][8][9][10][11]

  • 2H-Indazole: This tautomer has an ortho-quinonoid character, which generally results in lower aromaticity and consequently, higher energy compared to the 1H form.[6][7]

The energy difference between the 1H and 2H tautomers of the parent indazole is approximately 2.3-3.6 kcal/mol, favoring the 1H form.[7][8][12] This inherent stability preference is a crucial starting point for understanding the behavior of its derivatives.

factors cluster_conditions Reaction Conditions Indazole 1H-Indazole (Starting Material) Base Base (e.g., K2CO3, NaH) Indazole->Base Deprotonation Product_N1 1-Alkyl-1H-Indazole (Thermodynamic Product) Base->Product_N1 Reaction Path 1 Product_N2 2-Alkyl-2H-Indazole (Kinetic Product) Base->Product_N2 Reaction Path 2 Solvent Solvent (e.g., DMF, THF) Solvent->Base Influences Nucleophilicity AlkylatingAgent Alkylating Agent (e.g., CH3I) AlkylatingAgent->Base Reacts with Anion

Caption: Factors influencing N1 vs. N2 alkylation selectivity.

Analytical Toolkit: Differentiating the Isomers

Unambiguous structural elucidation is non-negotiable in drug development. Fortunately, a suite of spectroscopic and computational tools allows for the confident differentiation of 1-methyl and 2-methyl indazole isomers. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for assigning the position of substitution. [9]The ¹H and ¹³C NMR spectra of the two isomers exhibit consistent and predictable differences.

  • ¹H NMR: The chemical shifts of the protons on the heterocyclic ring are highly diagnostic. In N-2 isomers, the H-3 proton is typically more deshielded and appears at a higher chemical shift compared to N-1 isomers. [3]Conversely, the H-7 proton in N-2 isomers often appears at a higher frequency due to the deshielding effect of the N-1 lone pair. [9]* ¹³C NMR: This technique is also an excellent method for isomer assignment, with characteristic shifts observed for the carbon atoms of the pyrazole ring. [9][13][14]

Table 2: Diagnostic ¹H NMR Chemical Shifts (δ, ppm) for Isomer Identification
Proton1-Methyl-1H-indazole (Representative)2-Methyl-2H-indazole (Representative)Key Diagnostic Difference
H-3 ~8.0-8.1~8.3-8.4H-3 is more deshielded (downfield) in the 2-methyl isomer. [3]
H-7 ~7.7-7.8~7.8-7.9H-7 can be more deshielded in the 2-methyl isomer. [9]
N-CH₃ ~4.1~4.3The N-methyl signal of the 2-methyl isomer is typically slightly downfield.
Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT) and ab initio calculations, are invaluable for predicting the relative stabilities of tautomers and isomers. [15][16][17]These calculations can determine ground-state energies in both the gas phase and in various solvents, providing a theoretical basis that complements experimental findings and helps rationalize observed reactivity and selectivity. [12][18]

Experimental Protocol: NMR-Based Isomer Assignment

This protocol outlines the standard procedure for differentiating N-1 and N-2 methylated indazole products.

Objective: To unambiguously determine the isomeric identity of a synthesized methyl-indazole derivative.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified indazole sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrumentation:

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass a range of 0-12 ppm.

    • Use a sufficient number of scans (typically 8 to 16) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to 0-160 ppm. A larger number of scans will be required compared to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • If ambiguity remains, acquire 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). These experiments correlate proton and carbon signals, providing definitive connectivity information.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H signals and assign chemical shifts.

    • Compare the observed chemical shifts, particularly for H-3, H-7, and the N-CH₃ group, with established literature values and the diagnostic differences outlined in Table 2.

    • Analyze HMBC correlations to confirm long-range couplings, which can definitively establish the methyl group's point of attachment.

Synthetic Strategies for 1-Methyl-Indazole Derivatives

The synthesis of 1-methyl-indazoles can be approached via direct methylation of a pre-formed indazole ring or by constructing the methylated ring system de novo.

Direct N-Methylation

The most straightforward approach is the direct methylation of an indazole precursor. However, this method frequently yields a mixture of N-1 and N-2 isomers that requires chromatographic separation. [9][19][20][21]

  • Typical Procedure: Reaction of the parent indazole with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in a polar aprotic solvent (e.g., DMF) in the presence of a base (e.g., K₂CO₃, NaH). [19][22][23]* Improving N-1 Selectivity: The synthesis of the antiemetic drug Granisetron, which features a 1-methyl-indazole-3-carboxamide core, has driven the development of more selective methods. One such process involves the reaction of indazole-3-carboxylic acid with a methylating agent in a polar solvent containing an alkali metal alkoxide, which highly favors the N-1 isomer. [21][23]Recent studies have also developed thermodynamically controlled, highly N-1 selective alkylations suitable for large-scale manufacturing. [20]

synthesis cluster_products Product Mixture Indazole 1H-Indazole Reagents CH3I, Base (e.g., K2CO3) Solvent (e.g., DMF) Indazole->Reagents Product_N1 1-Methyl-1H-Indazole (Major/Thermodynamic) Reagents->Product_N1 Predominant Pathway Product_N2 2-Methyl-2H-Indazole (Minor/Kinetic) Reagents->Product_N2 Side Reaction

Caption: General scheme for direct N-methylation of indazole.

De Novo Ring Synthesis

These methods build the 1-methyl-indazole core from acyclic or different heterocyclic precursors, offering an alternative route that can avoid issues with isomer separation. Examples include:

  • Classical Methods: The Fischer indazole synthesis remains a foundational method. [7]* Modern Catalytic Methods: More recent advances include palladium-catalyzed intramolecular C-H amination and [3+2] cycloaddition reactions, which provide efficient and often highly regioselective routes to substituted 1H-indazoles. [2][4][24][25]

Conclusion and Outlook

The tautomeric behavior of the indazole nucleus is a fundamental principle that dictates the properties and reactivity of its derivatives. For N-methylated indazoles, the 1-methyl-1H isomer is the thermodynamically preferred and more stable form compared to its 2-methyl-2H counterpart. This stability has direct consequences on the compound's physicochemical properties, including basicity and polarity.

For the medicinal chemist and drug development professional, a thorough understanding of the factors that control tautomeric equilibrium and N-alkylation regioselectivity—substituents, solvents, and reaction conditions—is essential. Mastery of the analytical techniques, particularly NMR spectroscopy, required to differentiate these isomers is equally critical, as the N-1 and N-2 regioisomers often possess distinct biological profiles. As the indazole scaffold continues to yield novel therapeutic candidates, the principles outlined in this guide will remain central to the rational design, synthesis, and successful development of next-generation pharmaceuticals.

References

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. Available from: [Link]

  • ResearchGate. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. Available from: [Link]

  • PubMed. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Available from: [Link]

  • Shaikh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2016). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate. Available from: [Link]

  • ResearchGate. (2000). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available from: [Link]

  • Elsevier. (1986). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available from: [Link]

  • ResearchGate. (2023). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. ResearchGate. Available from: [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST. Available from: [Link]

  • Thieme. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Available from: [Link]

  • ResearchGate. (2005). Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. Available from: [Link]

  • National Institutes of Health. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available from: [Link]

  • Royal Society of Chemistry. (1973). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • ResearchGate. (2018). Regioselective N-Methylation of 6-Nitro-1H-indazole. ResearchGate. Available from: [Link]

  • Google Patents. (2003). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • PubMed. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. PubMed. Available from: [Link]

  • MDPI. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules. Available from: [Link]

  • ACS Publications. (2011). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Available from: [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Available from: [Link]

  • ResearchGate. (2019). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). ResearchGate. Available from: [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • Taylor & Francis. (2018). Indazole – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Ben-Gurion University of the Negev. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Ben-Gurion University Research Portal. Available from: [Link]

  • PubMed. (2020). Sequential 1,3- N- to C- and 1,3- C- to C-Migration of Sulfonyl Groups through the Synthesis of 1,4-Diazepines from the Aza-[5 + 2] Cycloaddition of Indoloazomethine Ylides. PubMed. Available from: [Link]

  • Organic Syntheses. (2012). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available from: [Link]

Sources

The Synthetic Landscape of 1-Methyl-1H-indazole-6-carbaldehyde: A Guide to Key Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Methyl-1H-indazole-6-carbaldehyde is a pivotal intermediate in contemporary drug discovery and organic synthesis. Its decorated indazole framework serves as a versatile scaffold for the construction of a multitude of biologically active molecules. This technical guide provides an in-depth exploration of the principal synthetic pathways to this valuable compound, offering a comparative analysis of methodologies, a detailed examination of reaction mechanisms, and actionable experimental protocols for the research scientist.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be strategically approached from several key precursors, each presenting distinct advantages and challenges. This guide will focus on three primary, field-proven routes:

  • Route A: Functional Group Interconversion from 6-Bromo-1-methyl-1H-indazole. This common and versatile precursor allows for the introduction of the aldehyde functionality through either lithium-halogen exchange or a nitrile-mediated pathway.

  • Route B: Oxidation of (1-Methyl-1H-indazol-6-yl)methanol. This route leverages the corresponding carboxylate ester as a stable precursor, which is reduced to the primary alcohol and subsequently oxidized to the target aldehyde.

  • Route C: Direct C-H Formylation of 1-Methyl-1H-indazole. This approach aims to introduce the aldehyde group in a single step onto the pre-formed methylated indazole core, most commonly via the Vilsmeier-Haack reaction.

The following sections will dissect each of these routes, providing a rationale for the selection of reagents and conditions, detailed experimental procedures, and a comparative analysis of their respective yields and practical considerations.

Route A: The 6-Bromo-1-methyl-1H-indazole Gateway

6-Bromo-1-methyl-1H-indazole stands out as a readily accessible and highly versatile starting material for the synthesis of this compound.[1][2] The strategic conversion of the C-Br bond to a formyl group is a key transformation that can be accomplished through several reliable methods.

Pathway A1: Lithium-Halogen Exchange and Formylation

This pathway hinges on the rapid and efficient lithium-halogen exchange reaction, which generates a potent nucleophilic organolithium intermediate. This intermediate is then trapped with an appropriate formylating agent to yield the desired aldehyde.

Mechanistic Rationale: The lithium-halogen exchange is a kinetically controlled process that proceeds readily with aryl bromides at low temperatures.[3] The use of an alkyllithium reagent, such as n-butyllithium, facilitates the exchange, forming the 1-methyl-1H-indazol-6-yllithium species. The choice of formylating agent is critical; N,N-dimethylformamide (DMF) is a widely used and effective electrophile for this purpose. The reaction proceeds through a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the aldehyde.

Experimental Protocol: Lithium-Halogen Exchange and Formylation

  • Reaction Setup: To a solution of 6-bromo-1-methyl-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, cool the mixture to -78 °C.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, purify the crude product by column chromatography on silica gel to afford this compound.

Pathway A2: The Nitrile Intermediate Route

An alternative and robust strategy involves the conversion of the bromo-substituent to a nitrile, which is then reduced to the aldehyde. This two-step sequence offers the advantage of utilizing stable and readily handled intermediates.

Mechanistic Rationale: The conversion of an aryl bromide to a nitrile can be achieved through palladium-catalyzed cyanation using a cyanide source like zinc cyanide. The subsequent reduction of the nitrile to the aldehyde can be accomplished using a sterically hindered reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[4] DIBAL-H coordinates to the nitrile nitrogen, followed by hydride delivery to the carbon. The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed to the aldehyde upon aqueous workup.[5] Alternatively, the Stephen aldehyde synthesis, which employs tin(II) chloride and hydrochloric acid to generate an iminium salt intermediate that is subsequently hydrolyzed, can be utilized.[6][7]

Experimental Protocol: Cyanation of 6-Bromo-1-methyl-1H-indazole

  • Reaction Setup: To a solution of 6-bromo-1-methyl-1H-indazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide (0.6 equiv).

  • Catalysis: Purge the mixture with argon for 15 minutes, then add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 1-methyl-1H-indazole-6-carbonitrile.

Experimental Protocol: DIBAL-H Reduction of 1-Methyl-1H-indazole-6-carbonitrile

  • Reaction Setup: Dissolve 1-methyl-1H-indazole-6-carbonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -78 °C.

  • Reduction: Add Diisobutylaluminium hydride (DIBAL-H) (1.2 equiv, as a 1.0 M solution in hexanes) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.[8]

  • Workup and Purification: Quench the reaction at -78 °C by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound, which can be purified by column chromatography.

Workflow for Route A

A 6-Bromo-1-methyl-1H-indazole B 1-Methyl-1H-indazol-6-yllithium A->B n-BuLi, THF, -78 °C D 1-Methyl-1H-indazole-6-carbonitrile A->D Zn(CN)₂, Pd(PPh₃)₄, DMF C This compound B->C DMF, then H₂O workup D->C DIBAL-H, DCM, -78 °C, then H₂O workup A Methyl 1-methyl-1H-indazole-6-carboxylate B (1-Methyl-1H-indazol-6-yl)methanol A->B LiAlH₄, THF C This compound B->C Swern Oxidation or Dess-Martin Periodinane A 1-Methyl-1H-indazole B This compound (potential isomers) A->B POCl₃, DMF

Sources

Safety and handling information for 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Methyl-1H-indazole-6-carbaldehyde

Introduction: Understanding this compound

This compound (CAS No: 1092351-51-3) is a heterocyclic organic compound featuring an indazole core.[1] It serves as a versatile and valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of a reactive aldehyde functional group allows for a wide range of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in condensation reactions.[2] This reactivity, which makes it a valuable building block, also necessitates a thorough understanding of its handling and safety profile to ensure the protection of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound, grounded in authoritative safety data and field-proven laboratory practices. It is designed for researchers, chemists, and drug development professionals who utilize this reagent in their workflows.

Section 1: Comprehensive Hazard Profile

A foundational principle of laboratory safety is a complete understanding of a substance's inherent hazards. The following profile is synthesized from Globally Harmonized System (GHS) classifications and available toxicological data. To the best of current knowledge, the chemical, physical, and full toxicological properties have not been exhaustively investigated, warranting a cautious approach.[3]

GHS Classification and Label Elements

This compound is classified as a hazardous substance. The primary hazards are summarized by its GHS classification, which dictates the labeling and precautionary measures required.

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning [3][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280[3][5]

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313[3][5]

    • Storage: P403+P233, P405

    • Disposal: P501

Toxicological Assessment

The hazard statements indicate that the primary routes of concern for acute exposure are ingestion, skin contact, eye contact, and inhalation of the solid particulate (dust).

  • Oral Toxicity: Classified as Category 4, "Harmful if swallowed," ingestion can lead to adverse health effects.[3]

  • Dermal and Eye Irritation: The compound is a Category 2 skin and eye irritant.[3] Contact can cause redness, inflammation, and pain. Serious eye irritation necessitates immediate and thorough rinsing.

  • Respiratory Irritation: As a fine powder, there is a risk of aerosolization. Inhalation of dust may cause irritation to the respiratory tract.[3]

  • Carcinogenicity and Mutagenicity: No components of this product at levels greater than or equal to 0.1% are identified as known or probable carcinogens by IARC, ACGIH, NTP, or OSHA.[3][6]

Physicochemical Hazards

This compound is a combustible solid, but not considered a significant fire risk under normal laboratory conditions.[5] The primary physical hazard stems from the potential for dust formation when handling the solid, which increases the risk of inhalation and contamination.[3]

Section 2: Laboratory Handling and Storage Protocol

Adherence to a strict, self-validating handling protocol is essential for mitigating the risks identified above. The following procedures are designed to provide a multi-layered defense against exposure.

Engineering Controls & Personal Protective Equipment (PPE)

The causality here is simple: prevent contact and inhalation at the source. Engineering controls are the primary line of defense, supplemented by a robust PPE regimen.

  • Engineering Controls: All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[3]

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards.[5] A face shield should be considered if there is a significant risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[6]

    • Lab Coat: A clean, buttoned lab coat must be worn at all times.

  • Respiratory Protection: If a fume hood is not available or if dust levels are expected to be significant, a NIOSH-approved N95 particulate respirator is required.[7]

Step-by-Step Safe Handling Workflow
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Verify that an eyewash station and safety shower are accessible.[8]

  • Weighing: Tare a suitable, clean container on the balance inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula, minimizing any disturbance that could create dust.

  • Transfer: If adding to a solvent, ensure the solvent is already in the reaction vessel. Slowly add the solid reagent to the solvent to prevent splashing. If performing a solid-phase reaction, add the reagent carefully.

  • Post-Handling: Tightly cap the source container immediately after use. Clean any residual dust from the spatula and weighing container with a solvent-dampened wipe and dispose of it as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3]

Storage and Stability

Proper storage is critical for maintaining the compound's purity and ensuring safety.

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term stability and to minimize degradation.[1][9]

  • Atmosphere: To prevent oxidation, storage under an inert atmosphere (e.g., Argon, Nitrogen) is advisable.[9]

  • Container: Keep the container tightly sealed and protected from light and moisture.[9]

  • Incompatibilities: Store away from strong oxidizing agents and strong reducing agents to avoid hazardous reactions.[9]

Section 3: Risk Mitigation and Emergency Response

Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with these procedures.

Accidental Release Protocol (Spill Response)

In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE, including respiratory protection, before approaching the spill.

  • Contain and Clean:

    • Do not create dust. Moisten the spilled solid with a small amount of an inert solvent if necessary to prevent it from becoming airborne.

    • Carefully sweep up the spilled material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[3]

    • Do not let the product enter drains.[3]

  • Decontaminate: Clean the affected area thoroughly with soap and water.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[3]

Spill_Response_Workflow spill Spill Occurs evacuate 1. Evacuate Area 2. Alert Supervisor spill->evacuate ppe 3. Don Full PPE (Gloves, Goggles, Respirator) evacuate->ppe assess Assess Spill Size & Location ppe->assess fume_hood Spill in Fume Hood? assess->fume_hood Small & Contained contain_dry 4a. Cover with absorbent Sweep carefully fume_hood->contain_dry No (Open Bench) contain_wet 4b. Moisten to prevent dust Collect material fume_hood->contain_wet Yes decontaminate 5. Decontaminate Area with soap & water contain_dry->decontaminate contain_wet->decontaminate dispose 6. Package & Label for Hazardous Waste decontaminate->dispose complete Response Complete dispose->complete

Caption: Workflow for responding to an accidental spill.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, consult a physician.[3]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[3]

  • If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Do not induce vomiting. Call a physician or poison control center immediately.[3]

Fire Response
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: In a fire, hazardous combustion gases or vapors may be produced.

  • Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

Section 4: Data Summary Tables

For quick reference, the key physical, chemical, and hazard properties are summarized below.

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 1092351-51-3 [1]
Molecular Formula C₉H₈N₂O [1]
Molecular Weight 160.18 g/mol
Appearance Yellow solid [1]
Purity ≥95% - ≥98% [1][10]

| Storage Temperature | 0-8°C |[1] |

Table 2: GHS Hazard Information

Hazard Class Category H-Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed
Skin Corrosion/Irritation 2 H315: Causes skin irritation
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation

Data sourced from Angene Chemical Safety Data Sheet.[3]

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its potential hazards. A comprehensive understanding of its toxicological profile, combined with the disciplined application of engineering controls, personal protective equipment, and safe handling protocols, is paramount. By treating this compound with the respect it deserves and being prepared for potential emergencies, researchers can safely harness its reactivity to advance their scientific and drug development objectives.

References

  • Angene Chemical. (2024, April 21). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indazole. (CID 139456). Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. (CID 657476). Retrieved from [Link]

  • BB FABRICATION. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, December 17). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]

  • PubChem. (n.d.). 5-(methylamino)-1H-indazole-6-carbaldehyde. (CID 174327576). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Castrol. (2025, June 5). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/689C82A45508D64D80258B3F0051A19D/ File/we-467031-BE02.pdf)

Sources

Methodological & Application

Synthesis of 1-Methyl-1H-indazole-6-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-Methyl-1H-indazole-6-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 6-bromo-1-methylindazole. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a robust, reproducible methodology.

Introduction

Indazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities. The introduction of a formyl group at the C6 position of the 1-methylindazole scaffold opens up a plethora of possibilities for further functionalization, enabling the synthesis of diverse compound libraries for screening and lead optimization. The presented protocol is based on the well-established lithium-halogen exchange reaction, a powerful tool in organic synthesis for the formation of carbon-carbon bonds. This method offers a reliable and efficient route to the target aldehyde.

Reaction Principle: The Power of Organolithium Chemistry

The core of this synthesis lies in the transformation of an aryl bromide into a highly reactive organolithium species. This is achieved through a lithium-halogen exchange reaction, where the bromine atom on the indazole ring is swapped for a lithium atom. This step is typically carried out at very low temperatures to prevent unwanted side reactions. The resulting aryllithium intermediate is a potent nucleophile, which readily attacks the electrophilic carbon of a formylating agent, in this case, N,N-dimethylformamide (DMF). A subsequent aqueous workup hydrolyzes the intermediate to yield the desired this compound.

The choice of n-butyllithium (n-BuLi) as the organolithium reagent is critical. Its high basicity and reactivity ensure an efficient lithium-halogen exchange. However, this reactivity also necessitates stringent safety precautions, which are detailed in the protocol below. DMF is an excellent and cost-effective source of the formyl group.[1][2]

Visualizing the Synthesis Workflow

To provide a clear overview of the process, the following diagram illustrates the key steps involved in the synthesis.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables provide a summary of the reagents and typical reaction parameters for this synthesis.

Table 1: Reagents and Stoichiometry

ReagentMolar Mass ( g/mol )Molar Ratio
6-bromo-1-methylindazole211.061.0
n-Butyllithium (n-BuLi)64.061.1 - 1.2
N,N-Dimethylformamide (DMF)73.091.2 - 1.5
Tetrahydrofuran (THF)72.11Solvent

Table 2: Key Reaction Parameters

ParameterValue
Reaction Temperature (Lithiation)-78 °C
Reaction Temperature (Formylation)-78 °C to Room Temperature
Reaction Time (Lithiation)1 - 2 hours
Reaction Time (Formylation)1 hour at -78 °C, then gradual warming
Work-upAqueous Quench
PurificationColumn Chromatography

Detailed Experimental Protocol

This section outlines a step-by-step methodology for the synthesis of this compound.

Materials and Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Dry ice/acetone bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reagents
  • 6-bromo-1-methylindazole

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure

Step 1: Preparation of the Reaction Setup

  • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of inert gas.

  • Equip a three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inert gas inlet.

  • Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Lithiation of 6-bromo-1-methylindazole

  • Dissolve 6-bromo-1-methylindazole (1.0 eq) in anhydrous THF in the reaction flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 - 1.2 eq) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Successful lithiation is often indicated by a color change.

Step 3: Formylation Reaction

  • Slowly add anhydrous DMF (1.2 - 1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the mixture at -78 °C for an additional hour.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature over several hours or overnight.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Use a suitable eluent system, such as a gradient of ethyl acetate in hexane, to isolate the pure this compound.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The characteristic signals for this compound are a singlet for the methyl group protons typically observed around δ 3.97–4.25 ppm, aromatic protons in the δ 7.65-8.47 ppm region, and a distinct singlet for the aldehyde proton further downfield.[3]

  • Mass Spectrometry: The monoisotopic mass of the product is 160.0637 g/mol .[3][4] Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and reacts violently with water. It should be handled with extreme care under an inert atmosphere by trained personnel only.[2] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves. Have a Class D fire extinguisher readily available.

  • Anhydrous solvents and reagents are crucial for the success of this reaction. The presence of moisture will quench the organolithium species and lead to low or no yield.

  • The reaction should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 6-bromo-1-methylindazole. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The causality-driven explanations for experimental choices aim to empower scientists with a deeper understanding of the underlying chemistry, facilitating troubleshooting and optimization.

References

  • Organic Chemistry Portal. Formylation. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • PrepChem. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • PubChemLite. This compound (C9H8N2O). [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]

  • MDPI. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • ResearchGate. Synthesis of 1H-indazole: A combination of experimental and theoretical studies. [Link]

  • Science of Synthesis. Arenecarbaldehydes. [Link]

Sources

Protocol for oxidation of 1-Methyl-1H-indazole-6-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Oxidation of 1-Methyl-1H-indazole-6-carbaldehyde to 1-Methyl-1H-indazole-6-carboxylic Acid

Introduction

The conversion of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, particularly within the realm of drug development and medicinal chemistry. Carboxylic acid moieties are prevalent in pharmacologically active molecules, serving as critical pharmacophores, enhancing solubility, or acting as handles for further derivatization. The substrate , this compound, contains an indazole nucleus—a privileged scaffold found in numerous therapeutic agents. The successful and clean oxidation of this aldehyde to its corresponding carboxylic acid, 1-Methyl-1H-indazole-6-carboxylic acid, is a key step for building more complex molecular architectures.

This document provides a detailed protocol for this transformation, emphasizing the selection of an appropriate oxidant to ensure high yield and purity while preserving the sensitive indazole ring system.

Rationale for Method Selection: The Pinnick Oxidation

Heterocyclic aldehydes, such as this compound, can be sensitive to harsh reaction conditions. Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can lead to over-oxidation, ring cleavage, or other undesirable side reactions.[1] Therefore, a mild and selective method is paramount.

The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under weakly acidic conditions, is the method of choice for this transformation.[2][3] Its advantages are significant:

  • High Selectivity: It specifically targets the aldehyde functional group without affecting other sensitive moieties that may be present on the heterocyclic ring.[2][3]

  • Mild Conditions: The reaction is typically performed at room temperature in a buffered solution, preventing the degradation of the substrate or product.

  • Functional Group Tolerance: The Pinnick oxidation is compatible with a wide array of functional groups, including alkenes, alcohols, and electron-rich aromatic systems.[2][3][4]

  • Cost-Effectiveness and Scalability: The reagents are relatively inexpensive and the procedure is straightforward, making it suitable for both small-scale research and larger-scale production.[2][3]

Reaction Mechanism

The Pinnick oxidation proceeds via a well-understood mechanism.[2][4][5] The key steps are:

  • Formation of the Active Oxidant: In a weakly acidic buffer (typically a phosphate buffer), sodium chlorite (NaClO₂) is protonated to form chlorous acid (HClO₂).[2][3]

  • Addition to the Aldehyde: The chlorous acid adds to the carbonyl of the aldehyde to form a key intermediate.

  • Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and yielding the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[2][3][5]

  • Scavenging the Byproduct: The generated hypochlorous acid (HOCl) is a reactive oxidant that can cause unwanted side reactions, such as chlorination of the indazole ring or consumption of the sodium chlorite reagent.[3][4] To mitigate this, a scavenger, such as 2-methyl-2-butene, is added in excess. The scavenger reacts rapidly with HOCl, effectively removing it from the reaction mixture.[4]

Experimental Workflow Diagram

G prep Reagent Preparation (Aldehyde, Solvents, Buffer, Scavenger, Oxidant) setup Reaction Setup Combine Aldehyde, Buffer, Scavenger in t-BuOH/H₂O prep->setup 1 addition Slow Addition of NaClO₂ Solution at RT setup->addition 2 monitor Reaction Monitoring (TLC/LC-MS) addition->monitor 3 quench Quench Reaction (aq. Na₂SO₃) monitor->quench 4 (upon completion) workup Aqueous Workup (Acidification & Extraction) quench->workup 5 purify Purification (Filtration/Recrystallization) workup->purify 6 analyze Product Analysis (NMR, MS, IR) purify->analyze 7

Caption: Experimental workflow for the Pinnick oxidation of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard Pinnick oxidation procedures for heterocyclic aldehydes.[4][6]

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound160.171.01.0
Sodium Chlorite (NaClO₂), 80% technical grade90.442.82.8
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.986.06.0
2-Methyl-2-butene70.1315.015.0
tert-Butanol (t-BuOH)--~10 mL
Water (H₂O)--~10 mL
Ethyl Acetate (EtOAc)---
Sodium Sulfite (Na₂SO₃)---
Hydrochloric Acid (HCl), 1N---

Safety Precautions:

  • Sodium Chlorite (NaClO₂): A strong oxidizer and corrosive. It can cause fire or explosion upon contact with combustible materials.[7][8] Avoid contact with skin and eyes, do not breathe dust, and handle in a well-ventilated fume hood.[9][10]

  • 2-Methyl-2-butene: Highly flammable liquid and vapor.[11] Keep away from heat, sparks, and open flames.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

    • Add tert-butanol (10 mL) and water (8 mL) and stir until the aldehyde is fully dissolved.

    • Add sodium dihydrogen phosphate (6.0 mmol, 6.0 equiv) followed by 2-methyl-2-butene (15.0 mmol, 15.0 equiv). Stir the resulting mixture vigorously.

  • Oxidant Addition:

    • In a separate small beaker, dissolve sodium chlorite (80% grade, 2.8 mmol, 2.8 equiv) in water (2 mL).

    • Add the sodium chlorite solution dropwise to the reaction flask over 5-10 minutes at room temperature. An exotherm may be observed. If the temperature rises significantly, cool the flask with a water bath.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is completely consumed.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides.

    • Remove the tert-butanol under reduced pressure using a rotary evaporator.

    • Acidify the remaining aqueous solution to a pH of approximately 3-4 with 1N HCl. A white precipitate of the carboxylic acid product should form.[6][12]

    • Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

    • Dry the solid under high vacuum to afford the desired 1-Methyl-1H-indazole-6-carboxylic acid.

  • Purification (if necessary):

    • If the product is not sufficiently pure after filtration, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Product

The identity and purity of the final product, 1-Methyl-1H-indazole-6-carboxylic acid (C₉H₈N₂O₂, M.W. = 176.17), should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm).

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a characteristic C=O stretch for the carboxylic acid (~1700 cm⁻¹).

  • Mass Spectrometry: Confirm the molecular weight of the product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient oxidant or reaction time.- Poor quality of sodium chlorite.- Inefficient stirring.- Add an additional portion of NaClO₂ solution (0.2-0.5 equiv) and monitor.- Use a fresh bottle of technical grade (80%) NaClO₂.- Ensure vigorous stirring to maintain proper mixing of the biphasic system.
Low Yield - Product is partially soluble in the acidic aqueous layer.- Incomplete precipitation during workup.- After filtering the precipitate, extract the aqueous filtrate multiple times with ethyl acetate (EtOAc). Combine organic layers, dry, and concentrate to recover dissolved product.[6]
Chlorinated Byproducts - Insufficient amount or reactivity of the HOCl scavenger.- Reaction temperature was too high.- Increase the equivalents of 2-methyl-2-butene to 20 equiv.- Ensure the NaClO₂ solution is added slowly and maintain the reaction at room temperature or below.
Difficulty in Isolation - The product forms an oil or does not precipitate cleanly.- Extract the acidified aqueous layer thoroughly with EtOAc or another suitable organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the product.

References

  • Wikipedia. Pinnick oxidation. [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • SpringerLink. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • wenxuecity.com. Pinnick oxidation. [Link]

  • SynArchive. Pinnick-Lindgren Oxidation. [Link]

  • PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • mol-instincts.com. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid? [Link]

  • ResearchGate. (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • Occidental Chemical Corporation. safety data sheet sodium chlorite, dry, tech. [Link]

  • Occidental Chemical Corporation. Sodium Chlorite Health & Safety. [Link]

  • PrepChem.com. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • NIH. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

Sources

Application Notes & Protocols: Leveraging 1-Methyl-1H-indazole-6-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2][3] Among the myriad of heterocyclic systems explored, the indazole nucleus has emerged as a "privileged scaffold".[4][5] This is evidenced by its presence in several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, which are used in the treatment of renal cell carcinoma.[6]

The therapeutic success of indazole-based drugs stems from the scaffold's ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a crucial anchor point for many inhibitors.[4] The bicyclic, aromatic nature of the indazole core provides a rigid framework that can be readily functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties.[4][7][8]

This guide focuses on a particularly valuable, yet underexplored, building block: 1-Methyl-1H-indazole-6-carbaldehyde . The strategic placement of the methyl group at the N1 position prevents unwanted isomerization and provides a fixed vector for substituents, while the aldehyde functionality at the C6 position serves as a versatile chemical handle for a wide array of synthetic transformations. This application note will provide a detailed exploration of its chemical properties, key synthetic applications, and step-by-step protocols for its use in the construction of novel kinase inhibitor candidates.

Chemical Properties and Reactivity Profile of this compound

This compound is a crystalline solid with the molecular formula C9H8N2O. Its reactivity is dominated by the aldehyde group, which can participate in a variety of classical C-C and C-N bond-forming reactions.

Key Reactive Sites:

  • Aldehyde Carbonyl: The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack, making it an ideal substrate for reactions such as reductive amination, Wittig olefination, and aldol condensations.

  • Indazole Ring: While the N1 position is protected by a methyl group, the benzene portion of the indazole ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the aldehyde can influence regioselectivity. The C3 position is also a site for potential functionalization.[4]

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methyl-1H-indazole-6-carboxylic acid, which provides another avenue for derivatization, for instance, through amide bond formation.[6]

Core Synthetic Applications in Kinase Inhibitor Development

The true utility of this compound lies in its ability to serve as a linchpin in the assembly of more complex molecular architectures. Two of the most powerful applications in the context of kinase inhibitor synthesis are Reductive Amination and Suzuki-Miyaura Cross-Coupling.

Application 1: Reductive Amination for the Introduction of Key Side Chains

Reductive amination is a highly efficient method for forming C-N bonds and is arguably one of the most important reactions in medicinal chemistry for introducing amine-containing side chains.[9][10][11] These side chains are often crucial for establishing interactions with the solvent-exposed regions of the kinase active site or for imparting desirable physicochemical properties such as solubility.

A general workflow for the synthesis of a kinase inhibitor using this compound as a starting material is depicted below.

G A This compound C Imine/Iminium Intermediate A->C Condensation B Primary or Secondary Amine (R1R2NH) B->C E Indazole-based Amine Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E F Further Synthetic Steps (e.g., Coupling, Cyclization) E->F G Final Kinase Inhibitor F->G G cluster_0 Preparation of Coupling Partner cluster_1 Suzuki-Miyaura Coupling A This compound B Oxidation to Carboxylic Acid A->B C Halogenation/Triflation B->C D 6-Halo/Triflate-1-Methyl-1H-indazole C->D G Biaryl Indazole Product D->G Suzuki Coupling E Aryl/Heteroaryl Boronic Acid/Ester E->G F Pd Catalyst & Base F->G H Final Kinase Inhibitor G->H Further Functionalization

Caption: Suzuki Coupling Synthetic Pathway.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for Reductive Amination

This protocol describes a one-pot reductive amination of this compound with a representative primary amine.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.2 M), add the amine (1.0-1.2 eq).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary or tertiary amine.

Rationale and Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic and more tolerant of acidic conditions than other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

  • Solvent: DCM and DCE are commonly used solvents as they are relatively non-polar and aprotic.

  • Work-up: The aqueous bicarbonate quench is necessary to neutralize any remaining acid and to destroy any excess reducing agent.

Protocol 2: Synthesis of a 6-Bromo-1-methyl-1H-indazole Precursor for Suzuki Coupling

This protocol outlines a plausible route to a key intermediate for Suzuki coupling, starting from the corresponding aldehyde. This involves a two-step process: reduction to the alcohol followed by bromination.

Step 2a: Reduction of the Aldehyde to an Alcohol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in MeOH or EtOH (0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (1-methyl-1H-indazol-6-yl)methanol, which can often be used in the next step without further purification.

Step 2b: Bromination of the Alcohol

Materials:

  • (1-methyl-1H-indazol-6-yl)methanol

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous DCM or Tetrahydrofuran (THF)

Procedure (using PBr₃):

  • Dissolve the crude (1-methyl-1H-indazol-6-yl)methanol (1.0 eq) in anhydrous DCM or THF (0.1-0.2 M) and cool to 0 °C.

  • Slowly add phosphorus tribromide (0.4-0.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃.

  • Extract with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield 6-(bromomethyl)-1-methyl-1H-indazole.

Now, with the 6-bromo derivative in hand, you can proceed with a standard Suzuki-Miyaura cross-coupling protocol.

Data Summary and Characterization

The following table provides representative data for the starting material and a hypothetical product from the reductive amination protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (400 MHz, CDCl₃) δ (ppm)
This compound C₉H₈N₂O160.17White to off-white solid10.1 (s, 1H), 8.1 (s, 1H), 7.9 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 4.1 (s, 3H)
N-((1-Methyl-1H-indazol-6-yl)methyl)aniline C₁₅H₁₅N₃237.30Pale yellow oil7.9 (s, 1H), 7.7 (d, 1H), 7.2-7.3 (m, 3H), 6.7-6.8 (m, 3H), 4.5 (s, 2H), 4.1 (s, 3H)

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its aldehyde functionality provides a convenient handle for introducing a wide range of chemical diversity through robust and well-established synthetic methodologies like reductive amination. Furthermore, its conversion to a suitable coupling partner enables the construction of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to fully leverage the potential of this strategic intermediate in their quest for the next generation of targeted therapeutics. The continued exploration of derivatives stemming from this scaffold is a promising avenue for the discovery of potent and selective inhibitors for a variety of kinase targets.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. PubMed.
  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
  • Synthesis of indazole motifs and their medicinal importance: an overview. PubMed.
  • Pathways for the synthesis of indazole derivatives.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Source not provided].
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Compar
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
  • Chemistry and biology of indoles and indazoles: a mini-review. Semantic Scholar.
  • Structures of kinase inhibitors containing an indazole moiety.
  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.
  • This compound | 1092351-51-3. Benchchem.
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • Identification of novel protein kinase CK2 inhibitors among indazole deriv
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source not provided].
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source not provided].
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Source not provided].
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis. Benchchem.
  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide. Benchchem.
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.

Sources

Application Note & Protocol: Selective Reduction of 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Alcohols in Synthesis

The indazole scaffold is a privileged bicyclic heteroaromatic structure frequently incorporated into pharmacologically active molecules. Specifically, 1-methyl-1H-indazole derivatives are key intermediates in the development of therapeutics targeting a range of conditions, from oncological to neurological disorders.[1] The conversion of a carbaldehyde functional group to a primary alcohol, as in the reduction of 1-Methyl-1H-indazole-6-carbaldehyde to (1-Methyl-1H-indazol-6-yl)methanol, is a fundamental and often critical step in the synthetic pathway toward these advanced molecules.[2][3] This transformation introduces a versatile hydroxyl group, which can be used for further molecular elaboration.

This document provides a detailed, field-proven protocol for this specific reduction. We will focus on the use of sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, chosen for its safety, ease of handling, and high efficiency in reducing aldehydes and ketones without affecting other potentially sensitive functional groups.[4][5][6]

Scientific Principles: The Mechanism of Hydride Reduction

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[4] The entire process can be understood as a two-stage sequence:

  • Nucleophilic Attack by Hydride: The reaction is initiated by the transfer of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbon atom of the aldehyde's carbonyl group.[7][8] The polarity of the carbon-oxygen double bond (C=O) renders the carbon atom electron-deficient and thus susceptible to attack by the electron-rich hydride. This step breaks the C=O pi bond and forms a new carbon-hydrogen sigma bond, resulting in a transient tetracoordinate alkoxide intermediate.[4][8]

  • Protonation of the Alkoxide: The negatively charged alkoxide intermediate is then protonated to yield the final primary alcohol.[7] In this protocol, the solvent (methanol) serves as the proton source. In other variations, a separate aqueous or mild acidic workup step achieves the same outcome.[8][9]

The selectivity of NaBH₄ is a key advantage; it is a gentle reducing agent compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[5] Under the conditions described, NaBH₄ will not typically reduce esters, amides, or carboxylic acids, making it an ideal choice for syntheses involving multifunctional molecules.[7][10]

Figure 1: Mechanism of Aldehyde Reduction with NaBH₄

Detailed Experimental Protocol

This protocol is designed for the reliable and safe execution of the reduction on a laboratory scale.

Materials and Equipment
Reagents & Chemicals Equipment
This compound100 mL Round-bottom flask
Sodium borohydride (NaBH₄), powderMagnetic stirrer and stir bar
Methanol (MeOH), anhydrousIce bath
Dichloromethane (DCM)Thin-Layer Chromatography (TLC) plates (silica gel)
Saturated aqueous ammonium chloride (NH₄Cl)TLC developing chamber and UV lamp (254 nm)
Brine (Saturated aqueous NaCl)Separatory funnel (250 mL)
Anhydrous sodium sulfate (Na₂SO₄)Rotary evaporator
Deionized waterStandard laboratory glassware
Mandatory Safety Precautions
  • Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water or acids to produce flammable hydrogen gas.[11][12] It is also corrosive and can cause skin and eye burns.[13][14] Handle in a well-ventilated fume hood, away from ignition sources.[11][12]

  • Personal Protective Equipment (PPE): Always wear splash goggles, a flame-resistant lab coat, and nitrile gloves.[11][14]

  • Handling: Use powder-free gloves and avoid creating dust.[11] Never add water directly to the solid reagent.[11]

  • Spill & Waste: In case of a spill, cover with a dry, non-combustible material like sand or dry lime.[12][15] Do not use water.[15] Dispose of waste according to institutional guidelines.

Step-by-Step Methodology

G Figure 2: Experimental Workflow Diagram A 1. Reaction Setup Dissolve aldehyde in MeOH. Cool to 0°C. B 2. Reagent Addition Add NaBH₄ portion-wise. A->B Maintain 0°C C 3. Reaction Monitoring Track progress via TLC. B->C Stir for 1-2 hours D 4. Quenching Slowly add sat. aq. NH₄Cl. C->D Upon completion E 5. Solvent Removal Concentrate via rotary evaporation. D->E After gas evolution ceases F 6. Extraction Partition between DCM and water. Collect organic layers. E->F G 7. Washing & Drying Wash with brine. Dry over Na₂SO₄. F->G H 8. Isolation Filter and concentrate to yield crude product. G->H I 9. Purification & Characterization Purify via column chromatography. Analyze via NMR, MS. H->I

Sources

Application Notes & Protocols: 1-Methyl-1H-indazole-6-carbaldehyde as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its capacity for hydrogen bonding and its role as a bioisostere for indoles make it a prized motif in drug design.[2] Within this class, 1-Methyl-1H-indazole-6-carbaldehyde has emerged as a particularly valuable and versatile intermediate.[1][4] The strategic placement of a stable N-methyl group and a reactive aldehyde functionality allows for a wide array of chemical transformations, making it a key building block in the synthesis of complex, biologically active molecules, including novel anti-cancer agents.[4][5] This document provides an in-depth guide to the synthesis and application of this intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 1092351-51-3[1][4]
Molecular Formula C₉H₈N₂O[6][7]
Molecular Weight 160.17 g/mol [8]
Appearance Yellow to orange liquid/solid[9]
Purity ≥ 95% (HPLC)[4]

Spectroscopic Profile: While detailed spectra are best obtained experimentally, typical NMR data are available for reference.[10]

I. Synthesis of this compound

The most reliable and established route to synthesize the title compound involves a multi-step sequence starting from a carboxylate precursor.[1] This method, while longer than direct formylation, offers high purity and consistent yields. The general workflow involves the reduction of a methyl ester to a primary alcohol, followed by a controlled oxidation to the aldehyde.

G cluster_synthesis Synthetic Workflow A Methyl 1-methyl-1H-indazole-6-carboxylate B (1-methyl-1H-indazol-6-yl)methanol A->B   Reduction (e.g., LiAlH₄ or NaBH₄) C This compound B->C   Oxidation (e.g., PCC or Dess-Martin) G cluster_reactions Key Synthetic Transformations Start This compound A Secondary Amines (via Reductive Amination) Start->A R₂NH, NaBH(OAc)₃ B 1-Methyl-1H-indazole-6-carboxylic acid (via Oxidation) Start->B KMnO₄ or PCC C Alkenes (via Wittig/HWE Reaction) Start->C Ph₃P=CHR D Substituted Alkenes (via Knoevenagel Condensation) Start->D CH₂(CN)₂, base

Sources

Application Notes & Protocols: Strategic Derivatization of 1-Methyl-1H-indazole-6-carbaldehyde via Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2][3] 1-Methyl-1H-indazole-6-carbaldehyde serves as a highly versatile intermediate, where the aldehyde functionality acts as a reactive handle for molecular elaboration.[4][5] This guide provides an in-depth exploration of key condensation reactions—Knoevenagel, Claisen-Schmidt, and Wittig—as powerful strategies for the carbon-carbon bond formation and derivatization of this key building block. We will detail the underlying mechanisms, provide field-tested experimental protocols, and discuss the causality behind critical procedural steps, enabling researchers to effectively leverage these reactions in drug discovery and development programs.

The Strategic Importance of the Indazole-6-Carbaldehyde Scaffold

The indazole nucleus is a bioisostere of indole, featuring two adjacent nitrogen atoms that can establish potent hydrogen bond donor-acceptor interactions within the active sites of biological targets.[6] Functionalization, particularly at the 3 and 6-positions, has led to the discovery of several blockbuster drugs, including kinase inhibitors like Axitinib and Pazopanib.[6] The carbaldehyde at the 6-position provides a crucial electrophilic site, enabling a diverse range of chemical transformations to explore the structure-activity relationship (SAR) of novel indazole derivatives. Condensation reactions are paramount among these transformations as they facilitate the direct and efficient formation of new carbon-carbon bonds.[7][8]

Synthesis of the Core Intermediate: this compound

Before derivatization, a reliable supply of the starting aldehyde is essential. While various synthetic routes exist, a common and dependable laboratory-scale approach involves a multi-step sequence starting from a carboxylate precursor.[9] This method offers good control and yields a pure product.

Workflow: Synthesis of this compound

Start Methyl 1-Methyl-1H- indazole-6-carboxylate Step1 Reduction Start->Step1 e.g., LiAlH4 or NaBH4 in THF/Methanol Intermediate (1-Methyl-1H-indazol-6-yl)methanol Step1->Intermediate Step2 Oxidation Intermediate->Step2 e.g., PCC or DMP in DCM End 1-Methyl-1H-indazole- 6-carbaldehyde Step2->End

Caption: Synthetic pathway from a carboxylate intermediate.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction that involves the coupling of an aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base.[10][11] This reaction is exceptionally valuable for synthesizing α,β-unsaturated derivatives, which are precursors to a wide array of pharmacologically relevant structures.

Mechanism and Rationale

The reaction is initiated by the deprotonation of the active methylene compound by a basic catalyst, such as piperidine or pyridine, to form a nucleophilic enolate.[12] This enolate then attacks the electrophilic carbonyl carbon of the indazole-6-carbaldehyde. A subsequent dehydration step, often occurring spontaneously, yields the stable, conjugated α,β-unsaturated product.[11] The use of a weak amine base is critical; strong bases like hydroxides could induce self-condensation of the aldehyde or other undesired side reactions.[10]

Aldehyde 1-Methyl-1H-indazole- 6-carbaldehyde Addition Nucleophilic Addition Aldehyde->Addition Methylene Active Methylene (Z-CH2-Z') Catalyst Weak Base (e.g., Piperidine) Methylene->Catalyst Enolate Nucleophilic Enolate Catalyst->Enolate Deprotonation Enolate->Addition Intermediate β-Hydroxy Intermediate Addition->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Knoevenagel condensation mechanism.

Representative Protocol: Knoevenagel Condensation
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the active methylene compound (1.1 eq, see table below) and a suitable solvent such as ethanol or toluene.

  • Catalyst Introduction: Add a catalytic amount of a weak base, such as piperidine (0.1 eq). Rationale: Piperidine is sufficiently basic to deprotonate the active methylene compound without promoting side reactions involving the aldehyde.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is often pure enough after filtration and washing with cold ethanol. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Summary: Knoevenagel Reactants
Active Methylene CompoundZ / Z' GroupsResulting Product ClassPotential Application
Diethyl malonate-COOEt / -COOEtIndazolyl-acrylic acid esterIntermediate for heterocycles
Malononitrile-CN / -CNIndazolyl-acrylonitrilePrecursor for pyridines, dyes
Cyanoacetic acid-CN / -COOHIndazolyl-cinnamic acidPharmacophore scaffold
Thiobarbituric acid-C(=S)NHC(=O)NHC(=O)-Indazolyl-thiobarbiturateBioactive molecule, sensor

Claisen-Schmidt Condensation: Synthesizing Chalcone Analogs

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an aromatic aldehyde (lacking α-hydrogens, like our indazole) and an enolizable ketone or aldehyde.[13] This reaction is fundamental for synthesizing chalcones and their heteroaromatic analogs, which are well-known for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.

Mechanism and Rationale

Under basic conditions (typically NaOH or KOH), the ketone is deprotonated at its α-carbon to form a nucleophilic enolate.[14] This enolate then attacks the indazole-6-carbaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated α,β-unsaturated ketone (a chalcone analog).[14] The reaction is driven to completion by the formation of this stable, extended π-system.

Aldehyde 1-Methyl-1H-indazole- 6-carbaldehyde Addition Nucleophilic Addition Aldehyde->Addition Ketone Enolizable Ketone (e.g., Acetophenone) Catalyst Strong Base (e.g., NaOH) Ketone->Catalyst Enolate Nucleophilic Enolate Catalyst->Enolate Deprotonation Enolate->Addition Intermediate β-Hydroxy Ketone Intermediate Addition->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product Indazolyl Chalcone Analog Dehydration->Product

Caption: Claisen-Schmidt condensation mechanism.

Representative Protocol: Claisen-Schmidt Condensation
  • Setup: In a flask, dissolve the ketone (e.g., acetophenone, cyclohexanone) (1.0 eq) in ethanol.

  • Reagent Addition: Add the this compound (1.0 eq) to the solution and stir until dissolved.

  • Catalyst Introduction: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) (2.0-3.0 eq) dropwise. Rationale: A strong base is required to deprotonate the less acidic α-proton of the ketone. The reaction is performed cold to control the exothermic reaction and minimize side products.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The formation of a solid product is often observed. Monitor by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

Data Summary: Claisen-Schmidt Reactants
Ketone ReactantResulting Product ClassPotential Application
AcetophenoneIndazolyl-phenylpropenone (Chalcone)Anticancer, anti-inflammatory agents
Cyclohexanone2-(1-Methyl-1H-indazol-6-ylmethylene)cyclohexanoneKinase inhibitor scaffolds
Acetone4-(1-Methyl-1H-indazol-6-yl)but-3-en-2-oneVersatile synthetic intermediate

Wittig Reaction: Precision Olefination

The Wittig reaction is a highly reliable and widely used method for converting aldehydes and ketones into alkenes.[15][16] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent).[17] Its major advantage is the unambiguous placement of the double bond, a level of control not always possible with other elimination reactions.

Mechanism and Stereoselectivity

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[15][17] This intermediate rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction forward. The stereochemistry of the resulting alkene (E vs. Z) is highly dependent on the nature of the ylide.[18]

  • Non-stabilized ylides (e.g., from alkyl halides) typically yield (Z)-alkenes.

  • Stabilized ylides (containing an electron-withdrawing group like an ester) are more stable and the reaction is more reversible, leading predominantly to the thermodynamically favored (E)-alkene.[18]

Aldehyde 1-Methyl-1H-indazole- 6-carbaldehyde Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Cycloaddition Intermediate Oxaphosphetane Intermediate Cycloaddition->Intermediate Collapse Retro-[2+2] Cycloaddition Intermediate->Collapse Product Indazolyl-Alkene Collapse->Product Byproduct Triphenylphosphine Oxide (Ph3P=O) Collapse->Byproduct

Caption: Wittig reaction mechanism.

Representative Protocol: Wittig Reaction (using a stabilized ylide)
  • Ylide Preparation (or use commercial): In a dry, inert atmosphere (e.g., under Nitrogen or Argon), suspend the phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.1 eq) in a dry, aprotic solvent like THF. Cool to 0 °C.

  • Base Addition: Add a suitable base (e.g., NaH, KOtBu) portion-wise to generate the ylide, often indicated by a color change (e.g., to deep yellow or orange). Stir for 30-60 minutes. Rationale: Anhydrous conditions are critical as the ylide is a strong base and will be quenched by water or other protic sources.

  • Aldehyde Addition: Dissolve the this compound (1.0 eq) in dry THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The major challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct. Purification is almost always achieved by column chromatography on silica gel.

Data Summary: Wittig Reagents
Phosphonium Salt PrecursorYlide TypeExpected Alkene GeometryResulting Product Class
Methyltriphenylphosphonium bromideNon-stabilizedZ (not applicable for terminal)1-Methyl-6-vinyl-1H-indazole
Ethyltriphenylphosphonium bromideNon-stabilizedZ-favored1-Methyl-6-(prop-1-en-1-yl)-1H-indazole
(Carbethoxymethyl)triphenylphosphonium bromideStabilizedE-favoredEthyl 3-(1-Methyl-1H-indazol-6-yl)acrylate

Conclusion

Condensation reactions are indispensable tools for the synthetic and medicinal chemist. For the this compound scaffold, the Knoevenagel, Claisen-Schmidt, and Wittig reactions provide robust and versatile pathways to a vast chemical space of derivatives. These methods enable the strategic introduction of α,β-unsaturated systems, chalcone-like motifs, and precisely defined alkenes, which are all critical pharmacophores in the development of novel therapeutic agents. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to exploit the full synthetic potential of this important heterocyclic building block.

References

  • Benchchem. Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry.
  • ResearchGate. Scheme 1. Condensation reaction of aromatic/heterocyclic aldehydes with...
  • Benchchem. This compound | 1092351-51-3.
  • Chem-Impex. This compound.
  • Saha S, Pal D, Nimse SB. Indazole Derivatives Effective against Gastrointestinal Diseases. Current Topics in Medicinal Chemistry. 2022;22(14):1189-1214.
  • Benchchem. 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide.
  • Wikipedia. Claisen–Schmidt condensation.
  • Wikipedia. Knoevenagel condensation.
  • Semantic Scholar. The preparation of some heteroaromatic and aromatic aldehydes.
  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Organic Chemistry Portal. Wittig Reaction.
  • RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • ResearchGate. The preparation of some heteroaromatic and aromatic aldehydes.
  • Sigma-Aldrich. Knoevenagel Condensation Reaction.
  • Experiment 19 — Aldol Condensation.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018.
  • ResearchGate. The Knoevenagel Condensation.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Methyl 1H-indazole-6-carboxylate: A Key Intermediate.
  • RSC Advances. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. 2018.
  • YouTube. Knoevenagel condensation. 2018.
  • NIH. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
  • Wikipedia. Wittig reaction.
  • YouTube. Olefination of Aldehydes, Part 3: Condensations. 2021.
  • PubMed. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H 2 O/EtOH. 2016.
  • Chemistry LibreTexts. Wittig Reaction. 2023.
  • PubMed. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. 2007.
  • Organic Chemistry Portal. Indazole synthesis.
  • Benchchem. Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. Base-catalyzed Claisen–Schmidt condensation of 6-hydroxy-1-indanone 1...

Sources

Experimental procedure for coupling reactions with 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<__ APPLICATION NOTES & PROTOCOLS

Experimental Procedures for Coupling Reactions with 1-Methyl-1H-indazole-6-carbaldehyde

Abstract

This guide provides a detailed technical overview and actionable protocols for synthetic transformations involving this compound, a key intermediate in pharmaceutical and agrochemical research.[1] The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it through various coupling reactions is critical for the development of novel molecular entities.[2] This document focuses on two primary classes of reactions: C-N bond formation via reductive amination at the C6-aldehyde, and C-C/C-N bond formation on the indazole core, specifically through palladium-catalyzed cross-coupling reactions. We offer field-proven insights into reaction optimization, mechanistic considerations, and step-by-step protocols designed for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Versatility of this compound

This compound is a bifunctional building block. Its strategic value lies in the presence of two distinct reactive sites:

  • The Aldehyde Group: A versatile handle for nucleophilic additions and condensation reactions, most notably for the construction of C-N bonds through reductive amination.

  • The Indazole Core: An aromatic system that can participate in transition metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. Although the parent molecule lacks a halide "handle," strategies such as direct C-H activation or prior halogenation can be employed.[3][4]

The dual functionality allows for sequential or orthogonal derivatization, making it a valuable starting material for creating diverse compound libraries for structure-activity relationship (SAR) studies.[2]

Stability and Handling

Like many aromatic aldehydes, this compound can be sensitive to oxidation, where the aldehyde is converted to a carboxylic acid.[5][6] Therefore, proper storage and handling are crucial to maintain its purity.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes degradation and preserves long-term stability.[6][7]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents oxidation by atmospheric oxygen.[6][7]
Container Tightly sealed, light-resistantProtects from moisture and light-induced degradation.[6][7]

Table 1: Recommended storage conditions for this compound.

Reactions at the Aldehyde: Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds. The reaction proceeds in two stages: the initial formation of an imine or iminium ion via condensation of the aldehyde with a primary or secondary amine, followed by its reduction to the corresponding amine.

Mechanistic Considerations & Reagent Selection

The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is less reactive than sodium borohydride (NaBH₄), offering excellent chemoselectivity. Its mild acidity can also catalyze imine formation.

  • Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, particularly under slightly acidic conditions (pH ~6) which favor iminium ion formation. However, due to the toxicity of cyanide, NaBH(OAc)₃ is often preferred.

  • Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) is also a viable, "cleaner" method, though it may be less tolerant of other reducible functional groups.

The general workflow for a typical coupling reaction is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - Indazole Aldehyde - Amine - Reducing Agent - Solvent setup_rxn Set up Reaction: - Inert Atmosphere (N₂/Ar) - Add Solvent & Reagents prep_reagents->setup_rxn run_rxn Stir at RT or Heat (e.g., 4-24 hours) setup_rxn->run_rxn monitor_rxn Monitor Progress (TLC / LC-MS) run_rxn->monitor_rxn monitor_rxn->run_rxn Incomplete quench Quench Reaction (e.g., add water or sat. NaHCO₃) monitor_rxn->quench Complete extract Extract with Organic Solvent quench->extract dry_conc Dry (Na₂SO₄) & Concentrate extract->dry_conc purify Purify via Column Chromatography dry_conc->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General experimental workflow for coupling reactions.
Protocol 1: Reductive Amination with a Primary Amine

This protocol describes the coupling of this compound with a representative primary amine (e.g., benzylamine) using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).

  • Dissolve the aldehyde in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Add benzylamine (1.1 equiv) to the solution and stir at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise. Note: Mild gas evolution may occur.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired secondary amine product.

Reactions on the Indazole Core: Palladium-Catalyzed Cross-Coupling

While the starting material lacks a halide, the indazole core can be functionalized using palladium-catalyzed cross-coupling reactions. This typically requires a pre-functionalization step (e.g., halogenation) or the use of C-H activation strategies.[3][4] For the purpose of this guide, we will focus on the more common approach of using a halogenated indazole precursor. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a halide and an organoboron reagent.[2][8][9][10]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[11] Its success relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12]

Suzuki_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex product Ar-Ar' pd0->product transmetalation Transmetalation pd_aryl_complex L₂Pd(II)(Ar)(Ar') pd_complex->pd_aryl_complex pd_aryl_complex->pd0 reductive_elimination Reductive Elimination aryl_halide Ar-X (e.g., Bromo-indazole) aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex base Base (e.g., K₂CO₃) base->pd_complex

Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki coupling of a halogenated 1-Methyl-1H-indazole derivative (e.g., 3-Bromo-1-methyl-1H-indazole) with an arylboronic acid.

ParameterTypical Reagents & Conditions
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃
Ligand SPhos, XPhos, P(t-Bu)₃ (if not using a pre-formed catalyst)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/Water, Toluene, DMF
Temperature 80-110 °C

Table 2: Common conditions for Suzuki-Miyaura coupling reactions.[11][13][14]

Materials:

  • Bromo-1-methyl-1H-indazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 4:1 Dioxane:Water)

Procedure:

  • To a Schlenk tube or microwave vial, add the bromo-indazole (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

  • Add the solvent system (e.g., Dioxane/Water).

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[15]

  • After completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound serves as a versatile platform for the synthesis of complex molecules. The protocols detailed herein for reductive amination and palladium-catalyzed cross-coupling provide reliable methods for its functionalization. Careful selection of reagents and reaction conditions, as outlined in this guide, is paramount to achieving high yields and purity. These foundational procedures empower researchers to efficiently explore the chemical space around the indazole core, accelerating the discovery of new therapeutic agents and advanced materials.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kamal, A., et al. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]

  • IJCRT. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts, 8(12). Retrieved from [Link]

  • Pellegrino, S., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 23(11), 2969. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H acylation. Tetrahedron. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. International Journal of Molecular Sciences, 24(6), 5942. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1335. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Methyl-1H-indazole-6-carbaldehyde. As a key intermediate in pharmaceutical and agrochemical research, optimizing its synthesis is crucial for efficient drug development pipelines.[1] This guide is structured to help you diagnose and resolve issues, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their primary challenges?

A1: The synthesis of this compound typically involves two key transformations: the formation of the indazole core and the subsequent introduction of the methyl and formyl groups. Common routes include:

  • Route A: N-methylation of a pre-formed 6-formylindazole. This route is often preferred if a suitable 6-substituted indazole is commercially available. The primary challenge is controlling the regioselectivity of the N-methylation, as a mixture of N-1 and N-2 methylated isomers can form.[2] The ratio of these isomers is highly dependent on reaction conditions.[2]

  • Route B: Formylation of 1-methyl-1H-indazole. This approach is advantageous if 1-methyl-1H-indazole is the more accessible starting material. The main difficulty lies in controlling the regioselectivity of the formylation reaction, as substitution can occur at different positions on the indazole ring.

Q2: I'm observing a low yield in my N-methylation step. What are the likely causes?

A2: Low yields during N-methylation can be attributed to several factors:

  • Incomplete Deprotonation: The indazole nitrogen is weakly acidic, and incomplete deprotonation by the base will result in unreacted starting material.

  • Poor Nucleophilicity: The resulting indazolide anion must be sufficiently nucleophilic to react with the methylating agent.

  • Side Reactions: The methylating agent can react with other nucleophiles in the reaction mixture, or the product can undergo further reactions under the reaction conditions.

  • Formation of N-2 Isomer: The formation of the undesired N-2 methylated isomer will lower the yield of the target N-1 product.[2]

Q3: How can I improve the regioselectivity of N-methylation to favor the desired 1-methyl isomer?

A3: Achieving high regioselectivity in N-methylation is a common challenge. Here are some strategies:

  • Choice of Base and Solvent: The choice of base and solvent system can significantly influence the N-1/N-2 ratio. Sterically hindered bases may favor the formation of the less hindered N-1 isomer.

  • Protecting Groups: The use of protecting groups can direct methylation to the desired nitrogen.[3]

  • Biocatalysis: Engineered methyltransferases have shown promise for highly regioselective N-methylation of heterocycles, offering a green chemistry approach.[4]

Q4: My Vilsmeier-Haack formylation of 1-methyl-1H-indazole is giving a low yield and multiple products. What's going wrong?

A4: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it is sensitive to reaction conditions.[5][6][7][8] Low yields and poor selectivity can be caused by:

  • Insufficient Activation of the Substrate: Indazoles are less reactive than other heterocycles like pyrroles or indoles.[9] The reaction may require harsher conditions, which can lead to side reactions.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.[10] Any water in the reaction mixture will quench the reagent and reduce the yield.[10]

  • Poor Regiocontrol: Formylation can occur at multiple positions on the indazole ring. The directing effects of the methyl group and the reaction conditions will determine the product distribution.

  • Incomplete Hydrolysis: The reaction proceeds through an iminium ion intermediate that must be hydrolyzed to the final aldehyde.[5][9] Incomplete hydrolysis will result in a lower yield of the desired product.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions.

Problem 1: Low Yield in N-Methylation of 6-Formylindazole
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Deprotonation • Use a stronger base (e.g., NaH, LDA instead of K2CO3).• Increase the equivalents of the base.A stronger base will more effectively deprotonate the weakly acidic indazole N-H, driving the equilibrium towards the reactive indazolide anion.
Formation of N-2 Isomer • Screen different solvent and base combinations.• Consider using a bulkier methylating agent if sterically feasible.The N-1 and N-2 positions have different steric and electronic environments. Altering the reaction conditions can exploit these differences to favor one isomer over the other.
Side Reactions • Lower the reaction temperature.• Add the methylating agent slowly.Many side reactions have higher activation energies than the desired N-methylation. Lowering the temperature can selectively slow down these undesired pathways.
Problem 2: Low Yield and Poor Selectivity in Vilsmeier-Haack Formylation
Potential Cause Troubleshooting Steps Scientific Rationale
Moisture Contamination • Use anhydrous solvents and reagents.• Perform the reaction under an inert atmosphere (N2 or Ar).The Vilsmeier reagent (a chloroiminium salt) is highly reactive towards water.[10] Excluding moisture is critical to prevent its decomposition.[10]
Insufficient Electrophilicity • Use a slight excess of the Vilsmeier reagent.• Increase the reaction temperature, but monitor for decomposition.The Vilsmeier reagent is a relatively weak electrophile.[9] Increasing its concentration or providing more thermal energy can enhance the reaction rate with moderately activated substrates.[5]
Incomplete Hydrolysis • Ensure vigorous stirring during the aqueous workup.• Add a mild base (e.g., sodium acetate) during hydrolysis.The hydrolysis of the intermediate iminium salt can be slow.[5] Vigorous mixing and the presence of a base facilitate the conversion to the aldehyde.
Tar Formation • Maintain the recommended reaction temperature and ensure even heating.• Use purified reagents.Overheating can lead to polymerization and decomposition of the starting material and product.[11] Impurities can sometimes catalyze these unwanted side reactions.[11]

Experimental Protocols

Protocol 1: N-Methylation of 6-Formylindazole
  • Preparation: To a solution of 6-formyl-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 1 hour. Cool the reaction back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-indazole
  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.[10] Allow the mixture to stir at 0°C for about an hour.[10]

  • Reaction: Dissolve 1-methyl-1H-indazole (1.0 eq) in anhydrous DMF and add it to the pre-formed Vilsmeier reagent at 0 °C.[5]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.[5] Monitor the reaction by TLC or LC-MS. For less reactive substrates, heating may be necessary.[5]

  • Hydrolysis: Pour the reaction mixture into ice water containing sodium acetate and stir vigorously until the hydrolysis of the iminium intermediate is complete.[5][6]

  • Purification: Extract the product with a suitable organic solvent. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing the Workflow

Troubleshooting Low Yield in N-Methylation

start Low Yield in N-Methylation check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present increase_base Increase Base Equivalents or Use Stronger Base sm_present->increase_base Yes sm_absent Starting Material Absent sm_present->sm_absent No optimize_temp Optimize Reaction Temperature increase_base->optimize_temp check_isomers Analyze for N-2 Isomer (NMR/LC-MS) sm_absent->check_isomers isomer_present N-2 Isomer Detected check_isomers->isomer_present screen_conditions Screen Solvents and Bases for Regioselectivity isomer_present->screen_conditions Yes no_isomer No N-2 Isomer isomer_present->no_isomer No check_side_products Look for Side Products no_isomer->check_side_products purify Improve Purification Method check_side_products->purify

Caption: Decision tree for troubleshooting low N-methylation yield.

Vilsmeier-Haack Reaction Workflow

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_formation 1. Form Vilsmeier Reagent (DMF + POCl3 at 0°C) add_substrate 2. Add 1-Methyl-1H-indazole Solution reagent_formation->add_substrate react 3. Stir and Monitor (TLC/LC-MS) add_substrate->react hydrolysis 4. Hydrolyze with Aqueous Base react->hydrolysis extraction 5. Extract Product hydrolysis->extraction purification 6. Purify by Chromatography extraction->purification

Caption: Step-by-step workflow for the Vilsmeier-Haack reaction.

References

  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem.
  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of dichloroindazoles. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • S. P. Sangle, P. R. Rajput, & P. P. Yeole. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
  • Chem-Impex. This compound.
  • BenchChem. (2025).
  • M. K. G. N. et al. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.

Sources

Technical Support Center: Purification of 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methyl-1H-indazole-6-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows.[1][2] Here, we address common challenges and frequently encountered issues during the purification of this compound, providing practical, field-tested solutions grounded in chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, purification, and properties of this compound.

Q1: What are the most common impurities found in crude this compound?

The impurity profile of your crude material is highly dependent on the synthetic route employed. However, several common impurities are frequently observed:

  • 1-Methyl-1H-indazole-6-carboxylic acid: The most common impurity, arising from the air oxidation of the aldehyde functional group.[3][4] Aromatic aldehydes are particularly susceptible to this process.[5]

  • 2-Methyl-1H-indazole-6-carbaldehyde: If the synthesis involves N-methylation of an indazole precursor, the formation of the N2-isomer is a common side reaction. The ratio of N1 to N2 isomers can be influenced by the reaction conditions, such as the base and solvent used.[6]

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual starting materials, such as (1-methyl-1H-indazol-6-yl)methanol (if performing an oxidation) or methyl 1-methyl-1H-indazole-6-carboxylate (if performing a reduction followed by oxidation).[1]

  • Residual Solvents and Reagents: Solvents like DMF or reagents from the workup can also be present.

Q2: What are the primary laboratory-scale methods for purifying this compound?

There are three main techniques, often used in combination, for purifying this compound:

  • Column Chromatography: This is the most widely used technique for purifying indazole derivatives and aldehydes.[7][8][9] It excels at separating compounds with different polarities, such as separating the aldehyde from more polar alcohol or carboxylic acid impurities.[3]

  • Recrystallization: As a solid compound, recrystallization is a highly effective and scalable method for achieving high purity, especially for removing minor impurities.[10][11] It can be particularly powerful for separating N1 and N2 isomers by using a mixed-solvent system.[6][12]

  • Chemical Derivatization (Bisulfite Adduct): This classic technique offers an excellent way to separate aldehydes from non-aldehyde impurities.[13] The aldehyde reacts with sodium bisulfite to form a solid adduct, which is isolated by filtration. The pure aldehyde is then regenerated by treatment with a base.[4][13]

Q3: What are the critical stability and handling considerations for this aldehyde?

Proper handling and storage are crucial to prevent degradation.

  • Oxidation: The primary stability concern is oxidation to the carboxylic acid.[3] The solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at a refrigerated temperature (2-8°C).[5]

  • Solution Stability: Solutions of the aldehyde should be prepared fresh whenever possible.[5] If short-term storage is necessary, use amber vials to protect from light, purge with inert gas, and keep refrigerated.[5] Aprotic solvents are generally preferred.

  • Stability on Silica Gel: Some sensitive aldehydes can decompose on acidic silica gel during column chromatography.[3][10] This can be mitigated by using deactivated silica or an alternative stationary phase.

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is the primary tool for monitoring purification.[7][14] It is used to:

  • Assess the purity of the crude material.

  • Determine the optimal solvent system (eluent) for column chromatography.

  • Analyze the fractions collected from the column to identify which ones contain the pure product.

A standard TLC setup would involve a silica gel plate and a mobile phase, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The product aldehyde will be less polar (higher Rf) than the carboxylic acid or alcohol impurities.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during purification experiments.

Problem: My TLC plate shows multiple spots. How do I identify the main impurities?

  • Symptom: Your crude material shows a main spot for the product and several other spots, often one at the baseline and another very close to the product spot.

  • Possible Cause & Identification:

    • Spot at Baseline (Rf ≈ 0): This is likely the highly polar 1-Methyl-1H-indazole-6-carboxylic acid . To confirm, run a co-spot: place a spot of your crude material, a spot of a known aldehyde standard (if you have one), and a spot containing both on the same TLC plate. The acid will remain at the origin.

    • Spot near Product: This could be an isomer (like the 2-methyl derivative) or unreacted starting material. Isomers often have very similar Rf values, making them difficult to separate by standard chromatography.

  • Troubleshooting Steps:

    • Confirm Acid: Perform an acidic/basic liquid-liquid extraction. Dissolve a small amount of crude material in ethyl acetate and wash with a saturated sodium bicarbonate solution. TLC the organic layer again. The spot at the baseline should disappear as the acid is extracted into the aqueous basic layer.[4]

    • Optimize TLC: Test various solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to try and achieve better separation between the product spot and the nearby impurity.

Problem: My compound appears to be decomposing on the silica gel column.

  • Symptom: You see streaking on the TLC of your column fractions, or the total recovery of material from the column is very low despite having loaded a significant amount.

  • Possible Cause: The aldehyde is sensitive to the acidic nature of standard silica gel.[10]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing a small amount of a volatile base, such as 1% triethylamine. This neutralizes the acidic sites.[10]

    • Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less harsh than silica gel.[4]

    • Minimize Contact Time: Use flash chromatography (applying pressure to speed up the flow rate) to reduce the time the compound spends on the column.

    • Avoid Chromatography: If decomposition is severe, switch to a non-chromatographic method like recrystallization or bisulfite adduct formation.[13]

Problem: My yield is very low after column chromatography.

  • Symptom: You isolate significantly less pure product than expected based on the crude weight.

  • Possible Causes:

    • Incomplete Elution: The product may still be on the column. The polarity of your eluent might be too low to effectively move the compound.

    • Decomposition: As mentioned above, the compound may have degraded on the column.

    • Co-elution: The product may have eluted along with an impurity that you discarded, thinking it was a separate fraction.

  • Troubleshooting Steps:

    • Flush the Column: After your initial elution, flush the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) and analyze the collected fractions by TLC to see if any product was retained.

    • Re-evaluate Fractions: Carefully re-TLC all collected fractions, including those that looked like "junk" between the main spots. Sometimes, separation is not perfect, and the product can be spread across more fractions than anticipated.

Problem: Recrystallization is not working; it either oils out or nothing precipitates.

  • Symptom: When attempting to recrystallize, the compound either forms an oil instead of crystals upon cooling or remains completely dissolved even at low temperatures.

  • Possible Cause: An inappropriate solvent or solvent system is being used. The presence of significant impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Perform small-scale tests in vials.[10] Place a few milligrams of your crude material in several different vials and add a few drops of different solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and mixtures like Ethanol/Water).

    • The Ideal Solvent: A good single solvent will dissolve your compound when hot but not when cold. Heat the vials that show poor solubility at room temperature. If the compound dissolves when hot and crystallizes upon cooling, you have found a good solvent.

    • For "Oiling Out": This often happens when the solution is cooled too quickly or is too concentrated. Try cooling the solution more slowly (let it cool to room temperature first, then place it in an ice bath). You can also try adding a small seed crystal from a previous batch to initiate crystallization.

    • For No Precipitation: If the compound remains soluble even when cold, the solvent is too good. Try using a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (turbid). Heat gently until it becomes clear again, then allow it to cool slowly.[12]

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the most appropriate purification technique based on your initial analysis of the crude material.

Purification_Workflow start Analyze Crude Material by TLC q1 Is the major impurity at the baseline (acid)? start->q1 wash Wash with aq. NaHCO3 solution q1->wash Yes q3 Are impurities well-separated from product by TLC? q1->q3 No q2 Is the product now >95% pure by TLC? wash->q2 finish Concentrate and Dry Product q2->finish Yes q2->q3 No column Purify by Column Chromatography q3->column Yes q4 Are impurities very close to product Rf? q3->q4 No column->finish recrystallize Attempt Recrystallization q4->recrystallize Yes bisulfite Use Bisulfite Adduct Formation q4->bisulfite Still Impure recrystallize->finish bisulfite->finish

Caption: Decision tree for selecting a purification method.

Part 3: Experimental Protocols

Data Presentation: TLC Analysis

The following table provides typical solvent systems for TLC analysis and expected Rf values.

CompoundTypical Eluent System (Hexane:EtOAc)Expected Rf Value (Approx.)Notes
This compound 7:30.4 - 0.5The target compound.
1-Methyl-1H-indazole-6-carboxylic acid7:3~0.0Highly polar; will stick to the baseline.[3]
(1-Methyl-1H-indazol-6-yl)methanol7:30.2 - 0.3More polar than the aldehyde.
2-Methyl-1H-indazole-6-carbaldehyde (Isomer)7:30.45 - 0.55Very similar Rf to the desired product; may not be baseline resolved.
Protocol 1: Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: In a fume hood, add dry silica gel to a beaker. Add your chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate) containing 1% triethylamine until a pourable slurry is formed.

  • Column Packing: Pack a glass column with the silica slurry. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading: Dissolve your crude aldehyde in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry, impregnated silica to the top of the column bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Use air pressure (flash chromatography) for a faster, more efficient separation.[10]

  • Fraction Analysis: Monitor the collected fractions by TLC.[14] Combine the fractions that contain the pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is highly effective for separating the aldehyde from non-aldehyde impurities.[13]

  • Adduct Formation: Dissolve the crude material in a minimal amount of a suitable alcohol (e.g., ethanol or methanol). Add a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) and stir the mixture vigorously for 1-2 hours at room temperature.[4] A white precipitate of the bisulfite adduct should form.

  • Isolation of Adduct: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol, followed by diethyl ether, to remove any trapped impurities.

  • Regeneration of Aldehyde: Suspend the filtered solid adduct in water. Add a saturated aqueous solution of sodium bicarbonate or sodium carbonate dropwise with stirring until the evolution of gas (SO₂) ceases and the solution becomes basic (check with pH paper).[4][13]

  • Extraction: The pure aldehyde will precipitate or can be extracted from the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Final Workup: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure aldehyde.

References

  • Google Patents. (CN101948433A). Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Google Patents. (WO2018097273A1).
  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • Patsnap. (n.d.). Crystalline form of indazole derivative and preparation method thereof. [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • Reddit. (2015). Purifying aldehydes?. [Link]

  • Google Patents. (US20040248960A1). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Google Patents. (WO2006048745A1). Methods for preparing indazole compounds.
  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

Sources

Common side reactions in the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The indazole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is critical for the advancement of novel therapeutics.[1][2][3] This guide offers practical, field-proven insights to help you navigate the complexities of indazole synthesis and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when synthesizing substituted indazoles?

A1: The most prevalent side products in indazole synthesis are regioisomers, specifically the undesired 2H-indazole isomer when the 1H-isomer is the target, and vice-versa.[4][5] Other common impurities include hydrazones, dimeric byproducts, and indazolones.[1][4] The formation and prevalence of these side products are highly dependent on the chosen synthetic route and reaction conditions.

Q2: How can I reliably distinguish between the N1- and N2-substituted indazole isomers in my reaction mixture?

A2: Spectroscopic methods are the primary tools for differentiating between N1- and N2-isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key diagnostic marker. Generally, this proton is shifted further downfield in 2H-indazoles compared to the corresponding 1H-isomers.[4] ¹³C and ¹⁵N NMR can also provide definitive structural assignments.[6] Additionally, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can often effectively separate the two isomers, and their distinct UV-Vis spectra can further aid in their identification and quantification.

Q3: What is the general principle for controlling regioselectivity to favor the 1H-indazole isomer?

A3: Controlling regioselectivity is a central challenge in indazole chemistry. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[5][7] Therefore, reaction conditions that favor thermodynamic equilibrium will typically yield the N1-substituted product as the major isomer. Key strategies to enhance the formation of the 1H-indazole include the careful selection of the base, solvent, and reaction temperature. For instance, in N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been demonstrated to strongly favor the formation of the N1-substituted product.[2][7]

Q4: Can elevated temperatures have a negative impact on my indazole synthesis?

A4: Yes, while higher temperatures can favor the thermodynamically more stable N1-isomer in some cases, they can also promote side reactions.[8] For example, in the synthesis of 1H-indazoles from salicylaldehyde and hydrazine, elevated temperatures can lead to the formation of hydrazone and dimeric impurities.[1] It is crucial to carefully optimize the reaction temperature to achieve a balance between favoring the desired isomer and minimizing the formation of degradation products or other side reactions.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions.

Issue 1: Poor Regioselectivity in N-Alkylation - Mixture of N1 and N2 Isomers

Root Cause Analysis: The formation of a mixture of N1 and N2 alkylated indazoles is a classic problem stemming from the two reactive nitrogen atoms in the indazole ring. The ratio of the products is influenced by a delicate interplay of kinetic and thermodynamic control, steric and electronic effects of substituents, and the reaction conditions employed.[5][6][7]

  • Kinetic vs. Thermodynamic Control: The N2 position is often more kinetically favored for attack, while the N1-substituted product is typically the more thermodynamically stable isomer.[5][9]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the N1/N2 ratio.[2][7] For example, the use of dimethylformamide (DMF) can lead to diminished regioselectivity compared to THF with NaH.[7]

Logical Relationship: Factors Influencing N-Alkylation Regioselectivity

Caption: Factors influencing N1 vs. N2 alkylation.

Mitigation Strategies & Protocols:

Strategy 1: Favoring the N1-Isomer (Thermodynamic Product)

  • Protocol: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF). Add the substituted indazole (1.0 eq.) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes. Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) and heat the reaction to reflux until the starting material is consumed (monitor by TLC or LC-MS). Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry over Na₂SO₄, concentrate, and purify by column chromatography.[2][7]

Strategy 2: Utilizing Protecting Groups for Definitive Regiocontrol

  • Concept: The introduction of a protecting group can direct the substitution to a specific nitrogen. For instance, acid-catalyzed protection with dihydropyran (DHP) can kinetically favor the N2-protected indazole.[9] Subsequent reactions can then be directed to the N1 position.

Condition Outcome Rationale
Mildly Acidic (e.g., p-TsOH) N2-protection favoredKinetic control, N2 lone pair is more accessible.[9]
Strongly Basic (e.g., NaH) Mixture of N1 and N2 protectionDeprotonation leads to a delocalized anion.[9]
Thermodynamic Equilibration N1-protection favoredN1-isomer is more stable.[9]

Issue 2: Formation of Side Products in Specific Named Reactions

A. Davis-Beirut Reaction: Unexpected Products and Low Yields

Root Cause Analysis: The Davis-Beirut reaction, which typically yields 2H-indazoles, proceeds through a key o-nitrosobenzylidine imine intermediate.[10][11] The reaction is sensitive to conditions, and the presence of different nucleophiles can lead to various side products. For example, the addition of water can significantly impact the yield.[12]

Reaction Pathway: Davis-Beirut Reaction and Potential Side Reactions

o-Nitrobenzylamine o-Nitrobenzylamine o-Nitrosobenzylidine Imine Intermediate o-Nitrosobenzylidine Imine Intermediate o-Nitrobenzylamine->o-Nitrosobenzylidine Imine Intermediate Base 2H-Indazole (Desired) 2H-Indazole (Desired) o-Nitrosobenzylidine Imine Intermediate->2H-Indazole (Desired) Intramolecular Cyclization Side Products Side Products o-Nitrosobenzylidine Imine Intermediate->Side Products External Nucleophiles

Caption: Simplified Davis-Beirut reaction pathway.

Mitigation Strategies:

  • Optimize Water Content: The yield of the Davis-Beirut reaction can be dramatically improved by the addition of a controlled amount of water (around 15-25%) to the alcoholic solvent.[12] However, excessive water can lead to a sharp decrease in yield.

  • Control of Nucleophiles: Be mindful of the nucleophiles present in the reaction mixture. The use of an alcohol as a solvent leads to the formation of 3-alkoxy-2H-indazoles.[10][13] If other nucleophiles are present, they may compete and lead to undesired side products.

B. Cadogan-Sundberg Indole Synthesis: N-O Bond Containing Impurities

Root Cause Analysis: While primarily a method for indole synthesis, its principles can be applied to indazoles. The reaction is generally thought to proceed via a nitrene intermediate, but the isolation of N-O bond-containing byproducts suggests that other mechanisms, such as a 6π-electrocyclization, may be at play.[14][15]

Troubleshooting Steps:

  • Choice of Reducing Agent: Triethyl phosphite is the classic reagent, but its excess can lead to complex purification. Exploring alternative reducing agents or catalytic systems may mitigate side product formation.

  • Temperature Control: These reactions are often run at high temperatures. Careful optimization of the temperature profile may help to minimize the formation of undesired byproducts.

Issue 3: Purification Challenges - Co-elution of Isomers and Impurities

Root Cause Analysis: The structural similarity between N1- and N2-isomers, as well as other side products like hydrazones, can make chromatographic separation challenging.

Mitigation Strategies:

  • Chromatography Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) to improve separation.

  • Derivative Formation: In difficult cases, consider derivatizing the mixture. The different reactivity of the N1 and N2 isomers can sometimes be exploited to form derivatives that are more easily separated, followed by a deprotection step.

  • Crystallization: If the desired product is a solid, fractional crystallization can be a powerful purification technique to isolate it from soluble impurities.

By understanding the fundamental principles behind these common side reactions and implementing the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency, selectivity, and overall success of their substituted indazole syntheses.

References

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. (n.d.). Retrieved December 31, 2025, from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Webb, M. R., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(21), 8292–8295. [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2023). Inorganic Chemistry, 62(47), 19230-19240. [Link]

  • Teixeira, C., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(8), 5448–5469. [Link]

  • Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry, 15(2), 294-325. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2022). The Journal of Organic Chemistry, 87(2), 1157-1166. [Link]

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2010). ChemInform, 41(32). [Link]

  • Synthesis of 1H-indazole: A combination of experimental and theoretical studies. (2018). Computational and Theoretical Chemistry, 1137, 58-63. [Link]

  • Davis–Beirut reaction - Wikipedia. (n.d.). Retrieved December 31, 2025, from [Link]

  • Davis–Beirut reaction - Wikiwand. (n.d.). Retrieved December 31, 2025, from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved December 31, 2025, from [Link]

  • Gribble, G. W. (2020). Cadogan–Sundberg Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 266-277). John Wiley & Sons, Ltd. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Kurth, M. J., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry, 77(10), 4557–4568. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved December 31, 2025, from [Link]

  • Haddadin, M. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1916–1928. [Link]

  • Cadogan–Sundberg indole synthesis - Wikipedia. (n.d.). Retrieved December 31, 2025, from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (2008). The Journal of Organic Chemistry, 73(15), 5895-5901. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF. (n.d.). Retrieved December 31, 2025, from [Link]

  • C‐alkylation versus N‐alkylation. Yields relate to isolated products. - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). Retrieved December 31, 2025, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(19), 4539. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. (n.d.). Retrieved December 31, 2025, from [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.). Retrieved December 31, 2025, from [Link]

  • A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine - PubMed. (n.d.). Retrieved December 31, 2025, from [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved December 31, 2025, from [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges - Beilstein Journals. (2022, December 16). Retrieved December 31, 2025, from [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing). (n.d.). Retrieved December 31, 2025, from [Link]

Sources

Optimizing reaction conditions for 1-Methyl-1H-indazole-6-carbaldehyde derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-indazole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its derivatization. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular aldehyde is a versatile intermediate for creating novel molecular entities.[1][2][3] This document provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during synthesis.

Section 1: Core Reactivity & Troubleshooting

The chemical reactivity of this compound is dominated by its aldehyde functional group, which allows for a wide range of transformations.[4] The most common and useful derivatizations include reductive amination to form amines, Wittig reactions to generate alkenes, and oxidation to produce the corresponding carboxylic acid. This section addresses the most frequent issues encountered in these core reactions.

Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method for converting the aldehyde into a diverse range of secondary and tertiary amines, which are crucial functionalities in many pharmacologically active compounds. The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced by a selective hydride agent.[4]

Question 1: My reductive amination has stalled. LC-MS analysis shows only starting material (aldehyde) and my amine. What is causing the low conversion?

Answer: This is a classic problem indicating that the initial, reversible imine formation is the rate-limiting step and the equilibrium is not being sufficiently driven towards the imine intermediate.

  • Causality—The Role of Water: The condensation of the aldehyde and amine to form an imine releases one equivalent of water. In many solvents, this reaction is under equilibrium control. If the water is not removed, the equilibrium will lie towards the starting materials, preventing the subsequent reduction from occurring efficiently.

  • Troubleshooting Steps:

    • Add a Dehydrating Agent: The most straightforward solution is to add a dehydrating agent to the reaction mixture to sequester the water as it forms. Powdered molecular sieves (3Å or 4Å) are excellent for this purpose. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are standard. For sluggish reactions, switching to a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can be highly effective, though often unnecessary for small-scale lab synthesis.

    • Acid Catalysis: For weakly nucleophilic or sterically hindered amines, the rate of imine formation can be significantly enhanced by adding a catalytic amount of a weak acid, such as acetic acid (AcOH). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Be cautious not to use too much acid, as it can protonate the amine starting material, rendering it non-nucleophilic.

Question 2: My reaction is consuming the starting aldehyde, but I am isolating the alcohol (1-Methyl-1H-indazol-6-yl)methanol) instead of the desired amine. Why?

Answer: This outcome indicates that your reducing agent is reacting directly with the starting aldehyde faster than it is reducing the imine intermediate. This is a problem of competitive reaction rates.

  • Causality—Reducing Agent Selectivity: Different hydride reagents have varying reactivities (or "hardness"). A highly reactive reducing agent like sodium borohydride (NaBH₄) can readily reduce both aldehydes and imines. If imine formation is slow, the NaBH₄ will preferentially reduce the more abundant and highly electrophilic aldehyde.

  • Troubleshooting Steps:

    • Switch to a More Selective Reducing Agent: The industry standard for this situation is sodium triacetoxyborohydride (STAB) , NaBH(OAc)₃. STAB is a milder and more sterically hindered reducing agent that is particularly selective for the reduction of protonated imines (iminium ions) over aldehydes or ketones. It is the reagent of choice for one-pot reductive amination protocols.

    • Modify the Reaction Sequence: If you must use a less selective reagent like NaBH₄, you can perform the reaction in two distinct steps. First, mix the aldehyde and amine in a suitable solvent (with a dehydrating agent, as per Q1) and allow sufficient time for the imine to form (monitor by TLC or LC-MS). Only after confirming imine formation should you add the NaBH₄, preferably at a reduced temperature (e.g., 0 °C) to control reactivity.

    • Consider Catalytic Hydrogenation: For larger-scale syntheses, catalytic hydrogenation (H₂, Pd/C) is an excellent and clean alternative.[5] The aldehyde and amine are mixed in a solvent like ethanol or ethyl acetate, the catalyst is added, and the reaction is placed under a hydrogen atmosphere.

Troubleshooting Guide: Wittig Reaction

The Wittig reaction is an indispensable tool for converting the aldehyde into an alkene, offering a route to vinyl-indazole derivatives.[4] The reaction's success hinges on the efficient formation of a phosphorus ylide (the Wittig reagent), which then reacts with the aldehyde.[6][7]

Question 3: My Wittig reaction is failing. I only recover my starting aldehyde, and TLC analysis shows a baseline spot corresponding to the phosphonium salt. What went wrong?

Answer: This is almost always a failure to generate the phosphorus ylide. The ylide is a potent nucleophile, and if it were present in solution, it would likely have reacted. The issue lies in the deprotonation of the phosphonium salt.

  • Causality—Acidity and Base Strength: The protons on the carbon adjacent to the phosphorus atom in a phosphonium salt are only weakly acidic. Deprotonation requires a very strong, non-nucleophilic base. Using an inadequate base will result in no ylide formation.[8]

  • Troubleshooting Steps:

    • Verify Base Strength: For simple alkylphosphonium salts (e.g., methyltriphenylphosphonium bromide), common bases like sodium hydroxide or potassium carbonate are completely ineffective. You must use an exceptionally strong base such as n-butyllithium (n-BuLi) , sodium hydride (NaH) , or sodium bis(trimethylsilyl)amide (NaHMDS) .[6]

    • Ensure Anhydrous Conditions: Strong organometallic bases like n-BuLi are instantly quenched by protic sources, including water and alcohols. Your solvent (typically THF or diethyl ether) must be rigorously dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).

    • Check Ylide Stability: If your phosphonium salt contains an electron-withdrawing group (EWG) adjacent to the acidic proton (e.g., -CO₂Et), it forms a "stabilized ylide." These are much more acidic and can be deprotonated with milder bases like sodium ethoxide or even potassium carbonate. However, these stabilized ylides are also less reactive and may fail to react with some ketones, though they generally react well with aldehydes.[9][10]

Question 4: My Wittig reaction worked, but I obtained a mixture of E and Z alkene isomers. How can I improve the stereoselectivity?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Causality—Ylide Reactivity and Reversibility: The mechanism involves the formation of an oxaphosphetane intermediate.[9] For non-stabilized ylides, this formation is rapid and irreversible, leading kinetically to the Z-alkene. For stabilized ylides, the initial addition is often reversible, allowing equilibration to the thermodynamically more stable intermediate, which leads to the E-alkene.[9]

  • General Rules for Stereoselectivity:

    • Non-Stabilized Ylides (R = alkyl, H): These ylides are highly reactive and typically yield the Z-alkene as the major product, especially under salt-free conditions.

    • Stabilized Ylides (R = CO₂R', CN, C(O)R'): These resonance-stabilized ylides are less reactive and overwhelmingly produce the E-alkene .

Section 2: General Experimental FAQs

Question 5: How can I assess the purity of my starting this compound?

Answer: Purity is critical for obtaining clean reactions and reproducible results. We recommend a multi-point analysis:

  • ¹H NMR: This is the best method for confirming structural integrity and identifying any residual solvents or organic impurities. The aldehyde proton should be a sharp singlet around 10 ppm.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is ideal for assessing purity levels (e.g., >95%) and confirming the correct molecular weight (160.17 g/mol ).[4]

  • Appearance: The compound should be a yellow solid.[1] A significant deviation in color (e.g., dark brown or tar-like) may indicate degradation or impurities.

Question 6: What are the best practices for monitoring reaction progress?

Answer: Thin-Layer Chromatography (TLC) is the fastest and most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting material and product (ideally, an Rf difference of >0.2). Co-spotting a lane with your starting material is crucial for accurate identification. For more complex mixtures or for precise conversion data, LC-MS is the preferred method.

Question 7: My crude product is an oil/gum after work-up. What is the best purification strategy?

Answer: This is common when minor impurities prevent crystallization.

  • Flash Column Chromatography: This is the most robust method for purifying non-crystalline products. Use silica gel and an eluent system developed during your TLC analysis.

  • Trituration: If the product is expected to be a solid, you can try trituration. This involves stirring the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether, hexanes, or a mixture). This can often induce crystallization or wash away impurities, leaving a solid product.

Section 3: Experimental Protocols & Data

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: Reductive Amination with Benzylamine (STAB Method)

This protocol describes a reliable, one-pot procedure for the synthesis of N-((1-Methyl-1H-indazol-6-yl)methyl)benzylamine.

Methodology:

  • To a stirred solution of this compound (160 mg, 1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add benzylamine (114 µL, 1.05 mmol, 1.05 equiv.).

  • Stir the mixture at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride (STAB, 318 mg, 1.5 mmol, 1.5 equiv.) portion-wise over 5 minutes.

  • Stir the reaction at room temperature and monitor progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Wittig Reaction for Terminal Alkene Synthesis

This protocol details the formation of 1-Methyl-6-vinyl-1H-indazole using a non-stabilized ylide.

Methodology:

  • Ylide Preparation:

    • To a flame-dried round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (536 mg, 1.5 mmol, 1.5 equiv.) and anhydrous tetrahydrofuran (THF, 10 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (n-BuLi, 0.56 mL of 2.5 M solution in hexanes, 1.4 mmol, 1.4 equiv.) dropwise via syringe. The mixture will turn a characteristic bright yellow or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve this compound (160 mg, 1.0 mmol) in anhydrous THF (5 mL).

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The major byproduct is triphenylphosphine oxide, which can often be difficult to separate completely. Purify by flash column chromatography. A low-polarity eluent system (e.g., hexanes/ethyl acetate) is typically required.

Data Summary Table
Reaction TypeKey ReagentsSolventTemp.Typical TimeKey Considerations
Reductive Amination Amine, NaBH(OAc)₃DCE, DCM, THFRoom Temp.2-12 hUse of a selective reducing agent is critical to avoid alcohol byproduct.
Wittig (Non-stabilized) R-PPh₃⁺Br⁻, n-BuLiAnhydrous THF0 °C to RT2-4 hStrict anhydrous/inert conditions required. Typically yields Z-alkene.
Wittig (Stabilized) (EWG)R-PPh₃⁺Br⁻, NaOEtEtOH, DMFRoom Temp.6-24 hMilder base is sufficient. Typically yields E-alkene.
Oxidation (Pinnick) NaClO₂, NaH₂PO₄, 2-Me-2-butenet-BuOH/H₂ORoom Temp.1-3 hMild conditions, high selectivity for aldehydes. Scavenger (2-Me-2-butene) prevents side reactions.

Section 4: Visualization of Workflows

Diagram 1: Derivatization Pathways

A This compound B Amine Derivative A->B Reductive Amination (R-NH2, NaBH(OAc)3) C Alkene Derivative A->C Wittig Reaction (Ph3P=CHR, Base) D Carboxylic Acid Derivative A->D Oxidation (NaClO2)

Caption: Core derivatization options for this compound.

Diagram 2: Wittig Reaction Troubleshooting Logic

decision decision result result good_result good_result start Start: Low Wittig Yield check_base Is the base strong enough? (n-BuLi, NaH, NaHMDS) start->check_base check_conditions Are conditions strictly anhydrous & inert? check_base->check_conditions Yes use_strong_base Action: Use stronger base check_base->use_strong_base No check_ylide_type Is ylide stabilized (e.g., R=CO2Et)? check_conditions->check_ylide_type Yes dry_reagents Action: Dry solvent/glassware, use inert atmosphere check_conditions->dry_reagents No check_ylide_type->good_result No (Non-stabilized) check_ylide_type->good_result Yes (Stabilized) use_strong_base->result Re-run Experiment dry_reagents->result Re-run Experiment reaction_ok Reaction should proceed

Caption: A logical flowchart for troubleshooting common Wittig reaction failures.

References

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 25(15), 3485. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1505-1526. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H8N2O). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 438. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121-13128. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(7), 3336-3348. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 1H-Indazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122-7127. Retrieved from [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • Arkivoc. (2011). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Arkivoc, 2011(1), 1-28. Retrieved from [Link]

  • ResearchGate. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • MDPI. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

Sources

Stability issues and degradation of 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Methyl-1H-indazole-6-carbaldehyde (CAS 1092351-51-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile synthetic intermediate. Here, we address common stability issues and degradation pathways, providing expert insights and practical solutions to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your research, offering explanations and actionable steps to resolve them.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: My reaction yields with this compound are inconsistent, or the reaction is failing altogether. What could be the cause?

Answer: This is a frequent issue that can often be traced back to the degradation of the aldehyde functional group. Aromatic aldehydes, while stabilized by the benzene ring, are susceptible to oxidation, especially when exposed to air.[1][2] The aldehyde can be oxidized to the corresponding carboxylic acid, 1-Methyl-1H-indazole-6-carboxylic acid, which is less reactive in many subsequent reactions.[3]

Causality and Mitigation:

  • Oxidation: The primary culprit is often aerobic oxidation. The aldehyde group (-CHO) is readily converted to a carboxylic acid group (-COOH) in the presence of oxygen.

  • Solution Freshness: It is highly recommended to prepare solutions of this compound fresh for each experiment.[2] Avoid storing solutions for extended periods, even at low temperatures.

  • Inert Atmosphere: When running reactions, especially those that are heated or run for long durations, maintaining an inert atmosphere (e.g., with argon or nitrogen) can significantly reduce oxidative degradation.

  • Solvent Choice: Use dry, aprotic solvents to minimize side reactions involving the aldehyde group.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Question: I'm observing unexpected peaks in my HPLC or LC-MS analysis of a solution containing this compound. How can I identify these impurities and prevent their formation?

Answer: The appearance of new peaks is a strong indicator of degradation.[2] Identifying these peaks is crucial for understanding the stability of your compound under your specific experimental conditions.

Potential Degradation Products and Their Identification:

Potential Degradation Product Common Cause Identification Method
1-Methyl-1H-indazole-6-carboxylic acidOxidationLC-MS can confirm the mass of the carboxylic acid.
(1-Methyl-1H-indazol-6-yl)methanolReductionThis is less common as a degradation product but can occur if reducing agents are present. Confirm with LC-MS.
Photodegradation ProductsExposure to UV lightIndazoles can undergo phototransposition to form benzimidazoles.[4]
Products of HydrolysisAcidic or basic conditionsThe stability of indazole derivatives is often pH-dependent.[4]

Workflow for Identification and Prevention:

dot

cluster_0 Problem Identification cluster_1 Analysis & Confirmation cluster_2 Mitigation & Prevention Observe Observe Unexpected Peaks in HPLC/LC-MS Hypothesize Hypothesize Degradation Pathways (Oxidation, etc.) Observe->Hypothesize Analyze Conditions Observe->Hypothesize LCMS Perform LC-MS Analysis Hypothesize->LCMS Hypothesize->LCMS Forced_Deg Conduct Forced Degradation Study Hypothesize->Forced_Deg Hypothesize->Forced_Deg Optimize_Storage Optimize Storage (Inert, Cold, Dark) LCMS->Optimize_Storage LCMS->Optimize_Storage Fresh_Solutions Prepare Solutions Freshly LCMS->Fresh_Solutions Forced_Deg->Optimize_Storage Forced_Deg->Fresh_Solutions Forced_Deg->Fresh_Solutions Inert_Atmosphere Use Inert Atmosphere for Reactions Optimize_Storage->Inert_Atmosphere Fresh_Solutions->Inert_Atmosphere Fresh_Solutions->Inert_Atmosphere

Caption: Workflow for troubleshooting unexpected analytical peaks.

Issue 3: Visible Color Change of the Compound or its Solution

Question: My solid this compound or its solution is changing color from yellow to brown over time. What does this indicate?

Answer: A color change is a visual sign of chemical degradation.[2] For aromatic aldehydes and nitroaromatic compounds, this can be due to the formation of polymeric or oxidized byproducts which have different chromophores. While a slight color change might not significantly impact purity for some applications, it is a clear warning that the material is degrading and should be analytically re-evaluated before use.

Recommendations:

  • Analytical Re-evaluation: If a color change is observed, re-analyze the compound's purity using HPLC-UV or LC-MS.

  • Storage Conditions: This is often a sign of improper storage. Ensure the solid is stored at 2-8°C under an inert atmosphere and protected from light.[5]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and handling of this compound.

Handling and Storage

Question 1: What are the optimal storage conditions for solid this compound?

Answer: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (such as argon or nitrogen), at a refrigerated temperature of 2-8°C, and protected from light.[5]

Question 2: How should I prepare and store solutions of this compound?

Answer: It is strongly recommended to prepare solutions fresh for each use.[2] If short-term storage is unavoidable, solutions should be stored in amber vials to protect them from light, purged with an inert gas to remove oxygen, and kept at 2-8°C.[2] Aprotic solvents are generally preferred.

Chemical Stability

Question 3: How stable is this compound to different pH conditions?

Answer: The stability of indazole derivatives is known to be pH-dependent.[4] While specific hydrolysis data for this compound is not extensively published, as a general precaution, prolonged exposure to strong acidic or basic conditions should be avoided unless required for a specific reaction. Forced degradation studies are recommended to determine its stability profile in your specific aqueous media.[6][7][8]

Question 4: Is this compound sensitive to light?

Answer: Yes, indazole-containing compounds can be susceptible to photodegradation.[4] Exposure to UV light can sometimes cause a rearrangement to a benzimidazole structure.[4] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by covering containers with aluminum foil.

Reactivity and Properties

Question 5: What is the significance of the N-methylation at the 1-position of the indazole ring?

Answer: The methylation at the N-1 position is significant for stability. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[9][10] The 1-methylindazole is also more stable than the 2-methylindazole isomer.[9][11] This inherent stability makes this compound a reliable and predictable starting material for multi-step syntheses.[3]

Question 6: What are the typical reactions of the aldehyde group in this molecule?

Answer: The aldehyde functional group is quite versatile and can undergo several common transformations:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid (1-Methyl-1H-indazole-6-carboxylic acid).[3]

  • Reduction: Can be reduced to the primary alcohol ((1-Methyl-1H-indazol-6-yl)methanol).[3]

  • Reductive Amination: Can be converted to a secondary amine.[12]

  • Condensation Reactions: Can participate in reactions like Knoevenagel and Wittig condensations to form alkenes.[13]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions.[6][7][8]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or DMSO) to create a stock solution of 1 mg/mL.

  • Preparation of Test Solutions: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the test solution in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate the test solution in 0.1 M NaOH at room temperature.

    • Oxidation: Treat the test solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

dot

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare 1 mg/mL Stock Solution Test_Solutions Dilute to Test Concentration Stock->Test_Solutions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Test_Solutions->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Test_Solutions->Base Oxidation Oxidation (3% H₂O₂, RT) Test_Solutions->Oxidation Thermal Thermal Stress (Solid, 80°C) Test_Solutions->Thermal Photo Photodegradation (Solution, UV Light) Test_Solutions->Photo Sampling Sample at Multiple Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC_Analysis Analyze by HPLC Neutralize->HPLC_Analysis

Caption: Workflow for a forced degradation study.

References

  • Fiveable. Aromatic Aldehyde Definition - Organic Chemistry Key Term.
  • Benchchem. This compound | 1092351-51-3.
  • Allan Chemical Corporation. Study: Impact of Aromatic Aldehydes on Fragrance Stability. Published October 23, 2025.
  • Benchchem. Technical Support Center: Indazole Derivatives.
  • Quora. Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Published September 3, 2015.
  • Benchchem. 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide.
  • Benchchem. A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde.
  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. Published January 29, 2022.
  • Chem-Impex. This compound.
  • Wikipedia. Aldehyde.
  • Fisher Scientific. 1-Methyl-1H-indazole-3-carbaldehyde, 97%, Thermo Scientific 250 mg.
  • eGyanKosh. AROMATIC ALDEHYDES AND KETONS.
  • MedCrave online. Forced Degradation – A Review. Published November 30, 2022.
  • Parchem. Methyl 1H-indazole-6-carboxylate: A Key Intermediate.
  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Published April 9, 2018.
  • Sigma-Aldrich. 1-Methyl-1H-indazole-6-carboxylic acid methyl ester AldrichCPR.
  • MedCrave online. Forced Degradation Studies. Published December 14, 2016.
  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Sigma-Aldrich. 1-Methyl-1H-indazole-3-carbaldehyde | 4002-83-9.
  • Echemi. This compound.
  • ChemicalBook. 1H-Indazole-3-carboxaldehyde, 6-Methyl- - Safety Data Sheet.
  • Sigma-Aldrich. This compound | 1092351-51-3.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Published September 3, 2024.
  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Benchchem. Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution.
  • PubMed. A novel N-terminal degradation reaction of peptides via N-amidination. Published April 1, 2016.
  • BLD Pharm. 951030-58-3|1-Methyl-1H-indazole-7-carbaldehyde.
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Benchchem. A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine.
  • Benchchem. Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques.
  • PubChem. 1-methyl-1H-imidazole-5-carbaldehyde.
  • PubChemLite. This compound (C9H8N2O).
  • Ambeed.com. 1092351-51-3 | this compound.
  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • PubMed. Degradation of mecillinam in aqueous solution.
  • PubMed. Methylation is the initial reaction in anaerobic naphthalene degradation by a sulfate-reducing enrichment culture.

Sources

Troubleshooting low conversion rates in reactions with 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-1H-indazole-6-carbaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in organic synthesis. Our goal is to provide practical, experience-driven advice to help you overcome low conversion rates and achieve your synthetic targets efficiently.

Part 1: General Troubleshooting for Low Conversion Rates

Question: My reaction involving this compound has stalled or resulted in a low yield. What are the primary factors I should investigate?

Low conversion is a frequent issue in organic synthesis that can stem from multiple sources.[1] A systematic approach is the most effective way to diagnose and solve the problem. We recommend investigating in the following order: Reagent Integrity, Reaction Conditions, and Workup/Purification procedures.

The aldehyde functional group on the indazole scaffold is the primary site of reactivity in many transformations, but it is also susceptible to degradation.[2][3] The indazole ring itself can influence reactivity and may participate in side reactions under certain conditions.[2]

Below is a logical workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Low Conversion Observed reagents Step 1: Assess Reagent & Starting Material Integrity start->reagents conditions Step 2: Verify & Optimize Reaction Conditions reagents->conditions   If Reagents OK sub_reagents1 Purity Check (NMR, LC-MS) reagents->sub_reagents1 sub_reagents2 Solvent & Reagent Dryness reagents->sub_reagents2 workup Step 3: Review Workup & Purification Procedure conditions->workup   If Conditions OK sub_conditions1 Temperature, Time, Conc. conditions->sub_conditions1 sub_conditions2 Inert Atmosphere? conditions->sub_conditions2 resolve Problem Resolved workup->resolve   If Workup OK sub_workup1 Product Stability? workup->sub_workup1 sub_workup2 Extraction/Purification Losses? workup->sub_workup2 Reductive_Amination Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O (Equilibrium) SideProduct1 Unreacted Aldehyde Aldehyde->SideProduct1 Incomplete Reaction SideProduct2 Reduced Aldehyde (Alcohol) Aldehyde->SideProduct2 Premature Reduction (Problem: Wrong Reducing Agent) Amine R-NH₂ Amine->Imine Imine->Aldehyde Hydrolysis (Problem: Excess H₂O) Product Desired Amine Product Imine->Product + Reducing Agent

Sources

Technical Support Center: Column Chromatography Protocols for Purifying Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indazole derivatives. Indazoles are a class of heterocyclic compounds that form the core of numerous pharmacologically active agents, making their purity paramount for accurate downstream biological evaluation and drug development.[1][2] This guide provides field-proven protocols, frequently asked questions, and in-depth troubleshooting advice designed for researchers and chemists who rely on column chromatography for high-purity isolation of these critical intermediates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the chromatographic purification of indazole derivatives.

Q1: What is the best stationary phase for purifying indazole derivatives?

For most applications involving neutral or moderately polar indazole derivatives, normal-phase silica gel (230-400 mesh) is the industry-standard stationary phase.[3][4] Its efficacy stems from its ability to separate compounds based on polarity through hydrogen bonding and dipole-dipole interactions.

However, certain scenarios demand alternative stationary phases:

  • Acid-Sensitive Indazoles: Standard silica gel is slightly acidic and can cause degradation of acid-labile compounds.[5] If you observe decomposition, consider using deactivated (neutral) silica gel , prepared by washing with a solvent system containing a small amount of a tertiary amine like triethylamine (1-3%), or using alternative media like alumina (neutral or basic) .[6]

  • Highly Polar Indazoles: For derivatives with very high polarity, separation on silica can be challenging, requiring highly polar and often complex mobile phases. In such cases, Reversed-Phase (RP) chromatography using a C18-functionalized silica stationary phase may provide better selectivity and resolution.[7]

Q2: How do I select the optimal mobile phase (solvent system)?

The selection of the mobile phase is critical for achieving good separation and is almost always optimized first using Thin-Layer Chromatography (TLC).[3][8]

  • The Goal of TLC: The primary objective is to find a solvent system where the target indazole derivative has a Retention Factor (Rf) of approximately 0.2-0.3 .[3][9] An Rf in this range generally ensures that the compound will bind to the column sufficiently for separation to occur without requiring excessively large volumes of solvent for elution.

  • Common Solvent Systems: For normal-phase chromatography on silica, a binary mixture of a non-polar and a moderately polar solvent is standard. The most common systems for indazole derivatives are mixtures of hexanes (or petroleum ether) and ethyl acetate .[3][4][10] Dichloromethane can also be used as a component, but be aware that it can increase column backpressure.[6]

  • Polarity and Elution: The polarity of the mobile phase is inversely related to the retention of the compound on silica gel. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will decrease retention time (increase Rf), causing the compound to elute faster.[11]

Q3: Should I use isocratic or gradient elution?

The choice between a constant solvent composition (isocratic) and a changing one (gradient) depends on the complexity of your sample.[12]

  • Isocratic Elution: This method uses a single, unchanging solvent mixture throughout the purification.[13] It is best suited for simple separations where the target compound is well-resolved from a small number of impurities on the TLC plate.[14]

  • Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the run (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20%).[15] Gradient elution is highly recommended for:

    • Complex Mixtures: When multiple byproducts are present with a wide range of polarities.[12]

    • Separating Closely Eluting Spots: A shallow gradient can significantly improve the resolution between compounds with very similar Rf values, such as N1 and N2 regioisomers.[6][10]

    • Improving Peak Shape and Speed: Gradient elution often results in sharper peaks and shorter overall run times for strongly retained compounds.[15]

Q4: My indazole synthesis produces N1 and N2 regioisomers. How can I separate them?

The formation of both N1- and N2-substituted regioisomers is a frequent challenge in indazole synthesis.[10] While their separation can be difficult due to similar polarities, it is often achievable with careful column chromatography.

  • Optimize TLC: Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find one that shows any baseline separation between the two isomer spots.

  • Use a Shallow Gradient: A slow, shallow gradient elution is typically more effective than an isocratic one for resolving these isomers.[6][15]

  • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

  • Consider Alternative Stationary Phases: If silica fails, explore other options. Phenyl-bonded phases, for example, can offer different selectivity based on pi-pi interactions, which may help resolve aromatic isomers.[16][17]

Q5: How much crude material can I load onto my column?

Overloading the column is a common cause of poor separation.[18] A general rule of thumb for the mass of silica gel required is based on the difficulty of the separation, as determined by the difference in Rf (ΔRf) on TLC.[9]

Separation DifficultyΔRf on TLCSilica-to-Crude Mass Ratio
Easy> 0.220:1 to 30:1
Moderate0.1 - 0.240:1 to 60:1
Difficult< 0.1100:1 or greater

Table 1: Recommended silica gel to crude material ratios based on separation difficulty.

Section 2: Standard Operating Protocol: Flash Chromatography of a Substituted Indazole

This protocol outlines a standard workflow for purifying an indazole derivative using flash column chromatography.

dot

G Figure 1: Standard Workflow for Indazole Purification cluster_prep Preparation cluster_chrom Chromatography cluster_post Analysis & Isolation TLC Step 1: TLC Method Development (Target Rf ≈ 0.2-0.3) SamplePrep Step 2: Sample Preparation (Dry Loading) TLC->SamplePrep Defines Solvent System Packing Step 3: Column Packing & Equilibration SamplePrep->Packing Load onto Column Elution Step 4: Elution & Fraction Collection (Gradient) Packing->Elution Ready for Elution Analysis Step 5: Fraction Analysis (TLC) Elution->Analysis Collect Fractions Isolation Step 6: Combine & Concentrate Pure Fractions Analysis->Isolation Identify Pure Product Purity Purity Isolation->Purity Pure Indazole Derivative

Caption: Standard Workflow for Indazole Purification

Step 1: Method Development using Thin-Layer Chromatography (TLC)

  • Dissolve a small amount of the crude indazole mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a pre-screened solvent system (e.g., 20% ethyl acetate in hexanes).

  • Visualize the spots under UV light (typically 254 nm).[3]

  • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3, and good separation from impurities is observed.[3]

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.[3]

  • Concentrate the mixture under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.[3] This technique, known as dry loading, prevents dissolution issues at the top of the column and often leads to sharper bands and better separation.[19]

Step 3: Column Packing and Equilibration

  • Select an appropriately sized column for the amount of silica determined in Section 1, Q5.

  • Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Ensure the silica bed is compact and level.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it, ensuring no cracks or channels form.[9]

Step 4: Elution and Fraction Collection

  • Carefully add the dry-loaded sample onto the sand layer.

  • Begin elution with the starting mobile phase. If using a gradient, systematically and slowly increase the percentage of the polar solvent.[15]

  • Collect fractions of a consistent volume in an ordered array of test tubes.

  • Monitor the elution process using a UV lamp if the compounds are UV-active or by periodic TLC analysis.

Step 5: Analysis of Fractions and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure target compound.[8]

  • Combine the fractions containing only the pure product.

  • Remove the solvent under reduced pressure to yield the purified indazole derivative.

Section 3: Troubleshooting Guide

Encountering issues during column chromatography is common. This guide provides solutions to the most frequent problems.

dot

G Figure 2: Chromatography Troubleshooting Decision Tree Start Problem Observed PoorSep Poor Separation / Co-elution Start->PoorSep LowYield Low / No Yield Start->LowYield Decomp Decomposition on Column Start->Decomp BadShape Peak Tailing / Streaking Start->BadShape Sol_PoorSep1 Re-optimize TLC: - Try different solvents - Aim for lower Rf (0.15-0.2) PoorSep->Sol_PoorSep1 Sol_PoorSep2 Run a shallower gradient PoorSep->Sol_PoorSep2 Sol_PoorSep3 Reduce sample load PoorSep->Sol_PoorSep3 Sol_LowYield1 Check TLC of crude: Is product actually there? LowYield->Sol_LowYield1 Sol_LowYield2 Compound is too polar/non-polar? - Flush column with very polar solvent - Check initial non-polar fractions LowYield->Sol_LowYield2 Sol_LowYield3 Compound decomposed? (See Decomp) LowYield->Sol_LowYield3 Sol_Decomp Compound is acid-sensitive? - Deactivate silica with Et3N - Use neutral alumina Decomp->Sol_Decomp Sol_BadShape1 Sample overloaded? - Reduce sample amount BadShape->Sol_BadShape1 Sol_BadShape2 Poor sample solubility? - Use dry loading method - Ensure initial eluent is weak BadShape->Sol_BadShape2 Sol_BadShape3 Column packed poorly? - Repack column, avoid channels/cracks BadShape->Sol_BadShape3

Caption: Chromatography Troubleshooting Decision Tree

Problem 1: Poor or No Separation of Spots

  • Symptom: The desired compound co-elutes with impurities, or all collected fractions are mixed.

  • Probable Causes & Solutions:

    • Inadequate Method Development: The chosen solvent system is not selective enough. The fact that spots separate on TLC does not guarantee separation on a column, which is a more dynamic system.

      • Solution: Re-optimize the mobile phase with TLC. Screen different solvent combinations. For difficult separations, aim for a lower Rf (0.15-0.2) to increase the compound's interaction time with the stationary phase.[6][20]

    • Column Overloading: Too much material was loaded for the amount of silica used. The stationary phase becomes saturated, and separation cannot occur.

      • Solution: Reduce the amount of crude material loaded onto the column. Refer to the loading guidelines in Table 1.

    • Elution Gradient is Too Steep: The polarity of the mobile phase was increased too quickly, washing all compounds off the column at once.

      • Solution: Use a slower, more shallow gradient. This is especially critical for separating isomers.[15]

Problem 2: Low or No Recovery of the Target Compound

  • Symptom: After running the column, analysis of the fractions shows little to no desired product.

  • Probable Causes & Solutions:

    • Compound is Still on the Column: The mobile phase may not be polar enough to elute your compound. This is common with highly polar indazole derivatives containing amine or carboxylic acid groups.

      • Solution: Flush the column with a very strong solvent (e.g., 10-20% methanol in dichloromethane) and analyze the eluent.

    • Compound Eluted in the Solvent Front: The mobile phase was too polar, causing the compound to elute immediately with no retention.

      • Solution: Always collect and check the very first fractions that come off the column.[5] If this is the issue, the column must be re-run with a much less polar solvent system.

    • Compound Decomposition: The product degraded on the silica gel. See Problem 3.

    • Sample Loss During Loading: If wet-loading, using too much or too polar a solvent to dissolve the sample can cause it to spread and run down the column walls unevenly.[9]

      • Solution: Use the dry loading method described in the protocol above.

Problem 3: The Compound is Decomposing on the Column

  • Symptom: TLC analysis of the fractions shows the appearance of new spots that were not in the original crude mixture, often accompanied by a low yield of the desired product.

  • Probable Causes & Solutions:

    • Acid Sensitivity: The indazole derivative is unstable to the acidic surface of the silica gel.[5]

      • Solution A (Silica Deactivation): Prepare a solvent system containing 1-3% triethylamine (Et3N). Pack and flush the column with this solvent mixture to neutralize the acidic sites before running the column with your optimized mobile phase (which may or may not contain Et3N).[6]

      • Solution B (Alternative Stationary Phase): Use a less acidic stationary phase like neutral alumina or Florisil.[5]

Problem 4: Irregular Elution (Streaking, Tailing, or Fronting Peaks)

  • Symptom: On TLC analysis, the spots from the column fractions are streaked or misshapen (e.g., comet-like tailing or leading edges). This indicates a non-ideal chromatographic process.

  • Probable Causes & Solutions:

    • Poor Sample Solubility/Precipitation: The sample may have precipitated at the top of the column upon contact with the non-polar mobile phase.

      • Solution: Use the dry loading technique. This ensures the compound is already adsorbed onto silica and prevents solubility issues.[19]

    • Poorly Packed Column: Channels, cracks, or an uneven silica bed surface can cause the solvent to flow unevenly, leading to band broadening and distorted peaks.[21]

      • Solution: The column must be repacked carefully. Ensure the silica is packed as a uniform slurry and the bed is never allowed to run dry.

    • Ionic Interactions: For basic indazoles, strong interaction with acidic silanol groups on the silica surface can cause significant peak tailing.[18]

      • Solution: Add a small amount of a competitive base, like triethylamine or pyridine, to the mobile phase to block the active silanol sites.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Flow Chemistry Synthesis of 1H-Indazoles.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H.
  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Royal Society of Chemistry. (2024).
  • Phenomenex. (2025). Isocratic Vs.
  • Reddit. (2017). Always end up with terrible yield after columns. Why?.
  • Danaher Life Sciences. (n.d.). Gradient vs.
  • Chemistry For Everyone. (2025).
  • Biotage. (2023).
  • uHPLCs. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?.
  • Mastelf. (2025). Gradient vs.
  • BenchChem. (n.d.).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column.
  • Chemistry LibreTexts. (2019).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Phenomenex. (n.d.). Mobile Phase Selectivity.
  • ResearchGate. (2025). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Reddit. (2018).

Sources

Technical Support Center: LC-MS Analysis for Monitoring 1-Methyl-1H-indazole-6-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of 1-Methyl-1H-indazole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. As a versatile intermediate, accurate monitoring of its consumption and the formation of products is paramount for reaction optimization, impurity profiling, and ensuring the quality of subsequent synthetic steps.[1][2]

This document provides field-proven insights, detailed troubleshooting guides in a direct question-and-answer format, and robust starting methodologies to ensure confidence and accuracy in your analytical results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of this compound.

Q1: What is the best column choice for separating this compound from its reactants and potential byproducts?

A C18 reversed-phase column is the industry standard and the recommended starting point. The moderate polarity and aromatic nature of the indazole core interact well with the C18 stationary phase, providing good retention and resolution from common starting materials and impurities. A typical geometry would be a 2.1 x 50 mm column with a particle size of 1.8 µm for high-throughput UPLC applications.[3]

Q2: Which ionization mode is preferred for this compound?

Positive-ion electrospray ionization (ESI+) is the preferred mode. The N-methylated indazole ring contains nitrogen atoms that are readily protonated in the acidic mobile phases typically used for reversed-phase chromatography, leading to a strong [M+H]⁺ signal.

Q3: How stable is this compound in typical sample diluents?

While generally stable, aldehydes can be susceptible to oxidation or degradation over time, especially in reactive matrices or non-optimal storage conditions. It is best practice to prepare samples fresh in a mixture of acetonitrile and water and analyze them promptly. If storing samples in an autosampler, maintain the temperature at 4-10 °C to minimize potential degradation.[4]

Q4: Can I use a generic gradient method for reaction monitoring?

Yes, a generic fast gradient is an excellent starting point for in-process reaction monitoring. A rapid gradient from ~5% to 95% organic solvent (e.g., acetonitrile with 0.1% formic acid) over 5-10 minutes is usually sufficient to elute the analyte and provide a snapshot of the reaction progress.[3] This allows for quick checks on the consumption of starting material and the formation of the main product peak.

Core Methodology: Recommended Starting Protocol

This section provides a robust, self-validating starting point for your LC-MS method development.

Experimental Workflow Overview

The following diagram outlines the typical workflow from sample preparation to data analysis for monitoring a reaction involving this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Quench Reaction (e.g., with water or buffer) B Dilute Aliquot (e.g., 100-fold in ACN/H₂O) A->B C Filter Sample (0.22 µm PTFE filter) B->C D Inject into LC-MS C->D E Chromatographic Separation (C18 Column) D->E F Mass Spectrometry Detection (ESI+, Scan or SIM) E->F G Extract Ion Chromatograms ([M+H]⁺ of reactants/products) F->G H Integrate Peak Areas G->H I Calculate % Conversion or Relative Abundance H->I

Caption: Workflow for reaction monitoring using LC-MS.

Step-by-Step Protocol
  • Sample Preparation:

    • Carefully quench a small, representative aliquot of the reaction mixture.

    • Perform a serial dilution into a compatible solvent, typically 50:50 acetonitrile/water with 0.1% formic acid, to a final concentration of approximately 1-10 µg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.[5]

  • LC-MS System Parameters:

    • Set up the LC-MS system according to the parameters outlined in the table below.

    • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes before the first injection.[6]

Table 1: Recommended LC-MS Starting Parameters
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for aromatic, moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase; acid aids protonation for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase; acid maintains consistent pH.
Gradient 5% B to 95% B in 5 min, hold 1 min, re-equilibrate 2 minA good starting point for resolving reactants and products in a timely manner.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1-5 µLMinimizes potential for column overload and peak distortion.[7]
Ionization Mode ESI Positive (ESI+)Indazole nitrogens are readily protonated.
Scan Range m/z 100 - 500Covers the expected mass of the analyte and most potential products/impurities.
Capillary Voltage 3.5 kVTypical starting voltage for ESI+.
Source Temp. 120 °CStandard setting for ensuring proper desolvation.
Desolvation Temp. 350 °CFacilitates efficient solvent evaporation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis in a question-and-answer format.

Q: Why is my peak for this compound tailing?

A: Peak tailing is a common issue and can significantly compromise resolution and quantification.[8]

  • Potential Cause 1: Secondary Silanol Interactions. The surface of the silica-based C18 column has residual silanol groups (-Si-OH) which can be deprotonated and negatively charged. The positively charged, protonated indazole analyte can then undergo secondary ionic interactions with these sites, causing tailing.[7][8][9]

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7). The low pH suppresses the ionization of the silanol groups, minimizing these secondary interactions.[9]

  • Potential Cause 2: Column Overload. Injecting too much analyte mass can saturate the stationary phase, leading to a tailed peak shape.[7][10]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting a series of decreasing concentrations to see if the peak shape improves.

  • Potential Cause 3: Physical Column Issues. A void at the column inlet or a partially blocked frit can disrupt the sample band, causing tailing for all peaks in the chromatogram.[7]

    • Solution: First, try reversing and flushing the column (if the manufacturer permits). If this doesn't resolve the issue, replace the column and use an in-line filter or guard column to protect the new column from particulates.[5][8]

Q: I am not seeing the expected [M+H]⁺ ion, or the signal is very weak. What should I check?

A: Low or no signal can be due to issues with the sample, the LC method, or the mass spectrometer settings.

Troubleshooting Diagram: Low Analyte Signal

A Problem: Low or No Signal for [M+H]⁺ B Is there flow? Is pressure stable? A->B C Check LC System: - Solvent levels - Leaks - Pump purge B->C No D Is the MS tuned? Does tune mix show signal? B->D Yes E Check MS: - Re-tune instrument - Clean ion source - Check capillary position D->E No F Is the analyte retained on the column? D->F Yes G Analyte is not retained. - Check column installation - Use weaker sample solvent - Develop new method F->G No H Analyte is retained. Check for ion suppression or adduct formation. F->H Yes

Caption: Decision tree for troubleshooting low signal intensity.

  • Step 1: Verify System Health. Ensure the LC pumps are delivering flow correctly and that the system pressure is stable.[6] Check that the mass spectrometer passes its tuning and calibration checks. A failed tune report indicates a hardware problem that must be addressed first.[11]

  • Step 2: Check for Ion Suppression. Components from your reaction mixture (e.g., salts, non-volatile reagents) can co-elute with your analyte and suppress its ionization in the ESI source.

    • Solution: Dilute the sample further to reduce the concentration of matrix components. If possible, perform a simple sample cleanup like a solid-phase extraction (SPE) to remove interfering substances.[12]

  • Step 3: Look for Adducts. Instead of protonating to form [M+H]⁺, your analyte might be forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are common contaminants in solvents and glassware.[13][14] This splits the ion current between multiple species, reducing the intensity of your target ion.

    • Solution: Look for ions at M+23 and M+39 in your mass spectrum. To mitigate this, use high-purity, LC-MS grade solvents and additives. If adducts persist, consider adding a small amount of ammonium acetate to the mobile phase to promote the formation of the [M+NH₄]⁺ adduct, which can sometimes provide a more consistent signal than competing sodium and potassium adducts.[15]

Q: I see multiple peaks in my chromatogram. How do I know which one is my product?

A: Differentiating the product from starting materials, intermediates, and byproducts is the primary goal of reaction monitoring.

  • Solution 1: Mass-to-Charge Ratio (m/z). The most definitive method is to use the mass spectrometer. Extract the ion chromatograms for the expected [M+H]⁺ of your starting material and your target product. The peak corresponding to the starting material should decrease over time, while the peak for the product's mass should increase.

  • Solution 2: Inject Standards. If available, inject authentic standards of the starting material and any known intermediates. This allows you to confirm their retention times under your analytical conditions.

  • Solution 3: High-Resolution Mass Spectrometry (HRMS). If you have access to a Q-TOF or Orbitrap instrument, obtaining a high-resolution mass spectrum can confirm the elemental composition of the peak of interest, providing a very high degree of confidence in its identity.[16]

Advanced Topics & Special Considerations

Derivatization for Improved Sensitivity

While this compound ionizes well, some reaction products or low-level impurities containing aldehyde functionalities might not. In such cases, chemical derivatization can be employed to enhance ionization efficiency. Reagents can be used to introduce a permanently charged group or a more easily ionizable moiety onto the aldehyde.[17][18][19] This is an advanced technique typically reserved for trace-level analysis or when standard ESI methods fail.

Monitoring for Isomeric Byproducts

In some synthetic routes, isomeric byproducts can form. For example, if the starting material was not exclusively the 1-methyl isomer, you might see products derived from the 2-methyl-2H-indazole isomer.[20] Since these isomers have the same mass, they can only be distinguished by chromatography.

  • Strategy: If you suspect the presence of isomers, slow down your gradient and/or screen different column chemistries (e.g., a Phenyl-Hexyl phase) to try and achieve chromatographic separation. The fragmentation patterns (MS/MS) of the isomers may also differ, providing another tool for their identification.

By following this guide, researchers can establish a robust analytical method for monitoring reactions involving this compound, confidently troubleshoot common issues, and generate high-quality, reliable data to accelerate their research and development efforts.

References

  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?
  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • BenchChem. (n.d.). This compound | 1092351-51-3.
  • Providion Group. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Holčapek, M., et al. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Journal of Mass Spectrometry, 37(8), 847-854.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Mastelf. (2024, August 29). How to Get Rid of Peak Tailing in Chromatography.
  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Janssen, H. G., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 2099-2108.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-505.
  • De Bleecker, K., et al. (2016). Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed. Drug Testing and Analysis, 8(5-6), 458-464.
  • Mad Barn. (2023, May 1). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators.
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.
  • Technology Networks. (2023, June 14). Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • LCGC International. (2023, February 2). Troubleshooting LC-MS.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Chem-Impex. (n.d.). This compound.
  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes.
  • ResearchGate. (2025, August 6). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry.
  • BenchChem. (n.d.). Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Comparative Guide.
  • BenchChem. (n.d.). Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques.
  • BenchChem. (n.d.). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.

Sources

Technical Support Center: Challenges in the Direct Formylation of 1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazole derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of direct formylation on the 1-methyl-1H-indazole scaffold. As specialists in synthetic chemistry, we understand that seemingly straightforward reactions can present unexpected hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide: Direct Formylation of 1-methyl-1H-indazole

This section addresses common issues encountered during the direct formylation of 1-methyl-1H-indazole, with a focus on the Vilsmeier-Haack reaction.

Issue 1: Low to No Yield of 1-methyl-1H-indazole-3-carbaldehyde

Q: My Vilsmeier-Haack formylation of 1-methyl-1H-indazole is resulting in very low yields or complete recovery of the starting material. What are the likely causes and how can I resolve this?

A: This is the most frequently encountered challenge in the direct formylation of indazoles. The indazole ring system is known to be significantly less reactive towards electrophilic substitution compared to its isostere, indole. In fact, direct Vilsmeier-Haack formylation at the C3 position of indazoles has been reported as "ineffective" in several studies.[1]

Potential Causes and Recommended Solutions:

  • Low Nucleophilicity of the Indazole Ring: The primary reason for the low reactivity is the reduced electron density of the indazole ring system compared to more reactive heterocycles like indoles or pyrroles. The Vilsmeier reagent (the electrophile in the Vilsmeier-Haack reaction) is a relatively weak electrophile and requires an electron-rich aromatic system for a successful reaction.[2][3] The nitrogen atom at the 2-position in the indazole ring exerts an electron-withdrawing effect, deactivating the ring towards electrophilic attack.

    • Solution 1: Increase Reaction Temperature and Time: Carefully increasing the reaction temperature (e.g., from room temperature to 80-100 °C) and extending the reaction time (e.g., from a few hours to 24-48 hours) can sometimes provide the necessary energy to overcome the activation barrier. However, this should be done with caution as it can also lead to decomposition. Monitor the reaction closely by TLC or LC-MS.

    • Solution 2: Modify the Vilsmeier Reagent Stoichiometry: While the Vilsmeier reagent is formed from a 1:1 molar ratio of POCl₃ and DMF, using a larger excess of the pre-formed reagent relative to the 1-methyl-1H-indazole substrate may drive the reaction forward. Experiment with ratios from 1.5 to 5 equivalents of the Vilsmeier reagent.

    • Solution 3: Consider Alternative Formylation Methods: If optimizing the Vilsmeier-Haack reaction proves unsuccessful, it is highly recommended to explore alternative synthetic routes. A well-documented and effective alternative is the nitrosation of the corresponding indole followed by ring expansion.[1] Other methods for C3-functionalization that can be adapted include metal-catalyzed cross-coupling reactions following a C3-halogenation step.

  • Decomposition of Starting Material: The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the degradation of the 1-methyl-1H-indazole starting material, especially at elevated temperatures.

    • Solution: Perform the reaction at the lowest possible temperature that still shows some product formation. Careful, slow addition of the Vilsmeier reagent to the indazole solution at 0 °C can help to control the initial exotherm and minimize decomposition.

Issue 2: Formation of Unidentified Byproducts

Q: I am observing multiple spots on my TLC plate that are not my starting material or the desired product. What could these byproducts be?

A: While the primary challenge is low reactivity, the formation of byproducts can occur, especially under forcing reaction conditions.

Potential Byproducts and Identification:

  • Regioisomers of Formylation: Although C3 is the most electron-rich carbon in the 1-methyl-1H-indazole ring and thus the most likely site for electrophilic attack, formylation at other positions on the benzene ring (C4, C5, C6, or C7) is a theoretical possibility, particularly if the C3 position is sterically hindered or electronically deactivated by other substituents (which is not the case for the parent 1-methyl-1H-indazole).

    • Identification: Careful analysis of the 1H NMR and 13C NMR spectra of the crude product can help identify the presence of regioisomers. The coupling patterns and chemical shifts of the aromatic protons will differ significantly for each isomer.

  • Products of Ring Opening or Rearrangement: Under harsh acidic conditions, the indazole ring could potentially undergo cleavage or rearrangement, leading to a complex mixture of byproducts.

    • Identification: Mass spectrometry (GC-MS or LC-MS) is the most effective tool for identifying the molecular weights of these byproducts, which can provide clues to their structures.

Experimental Protocols: A Starting Point for Optimization

While direct Vilsmeier-Haack formylation is challenging, the following protocol can serve as a starting point. Be prepared to optimize conditions or consider alternative routes as discussed above.

Vilsmeier-Haack Formylation of 1-methyl-1H-indazole (Starting Protocol)

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C with an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: In a separate flask, dissolve 1-methyl-1H-indazole (1.0 eq.) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloroethane. Cool this solution to 0 °C.

  • Slowly add the prepared Vilsmeier reagent to the solution of 1-methyl-1H-indazole dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and aqueous sodium acetate or sodium carbonate solution until the pH is basic.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Formylation Strategies for Indazole Scaffolds

MethodReagentsSubstrateTypical Yield of C3-formyl productReference
Vilsmeier-Haack POCl₃, DMFIndazolesIneffective to low[1]
Nitrosation of Indoles NaNO₂, HCl, DMF7-methyl-indoleGood[1]
Selectfluor-mediated Selectfluor, DMSO2H-IndazolesModerate to excellent[4]

Visualization of Key Concepts

The Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Indazole 1-methyl-1H-indazole Iminium_salt Iminium Salt Intermediate Indazole->Iminium_salt + Vilsmeier Reagent Aldehyde 1-methyl-1H-indazole-3-carbaldehyde Iminium_salt->Aldehyde Hydrolysis

Caption: General workflow of the Vilsmeier-Haack formylation reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No Yield in Formylation Reaction Check_Reactivity Is the substrate known to be reactive? Start->Check_Reactivity Increase_Severity Increase Temperature & Reaction Time Check_Reactivity->Increase_Severity No Decomposition Is decomposition observed? Check_Reactivity->Decomposition Yes Optimize_Stoichiometry Optimize Reagent Stoichiometry Increase_Severity->Optimize_Stoichiometry Alternative_Methods Consider Alternative Formylation Methods Optimize_Stoichiometry->Alternative_Methods Decomposition->Alternative_Methods No Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes

Caption: A decision-making workflow for troubleshooting low-yield formylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 1-methyl-1H-indazole less reactive than 1-methyl-1H-indole in electrophilic aromatic substitution reactions like formylation?

A1: The key difference lies in the electronic properties of the five-membered ring. In indole, the nitrogen atom at position 1 donates its lone pair of electrons into the ring, significantly increasing the electron density, especially at the C3 position, making it highly susceptible to electrophilic attack. In contrast, the indazole ring contains a nitrogen atom at position 2 which acts as an electron-withdrawing group through an inductive effect, thereby deactivating the ring system towards electrophilic substitution. Even though the N1-methyl group is electron-donating, its effect is not sufficient to overcome the deactivating effect of the N2 atom.

Q2: What are the most promising alternative methods for synthesizing 1-methyl-1H-indazole-3-carbaldehyde?

A2: Given the challenges with direct formylation, a multi-step approach is often more reliable. One of the most successful methods involves the following sequence:

  • C3-Halogenation: Introduction of a halogen (bromine or iodine) at the C3 position of 1-methyl-1H-indazole.

  • Metal-Halogen Exchange: Conversion of the 3-haloindazole to an organometallic species (e.g., a lithio or Grignard reagent).

  • Formylation: Quenching the organometallic intermediate with a formylating agent like DMF.

Another viable, though less direct, route is the synthesis from a substituted o-toluidine precursor, which can be cyclized to form the desired indazole aldehyde.

Q3: How can I confirm the regioselectivity of the formylation and be sure I have the C3-aldehyde?

A3: Spectroscopic methods are essential for structure elucidation.

  • 1H NMR: The aldehyde proton will appear as a singlet at a characteristic downfield chemical shift, typically between δ 9.5 and 10.5 ppm. The protons on the benzene ring will show a specific splitting pattern. For the C3-formylated product, you would expect to see four distinct aromatic proton signals.

  • 13C NMR: The aldehyde carbonyl carbon will have a resonance around δ 185-195 ppm.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can show spatial proximity between the N1-methyl protons and the H7 proton on the benzene ring, which can help confirm the N1-substitution and rule out N2-isomers.

Q4: Are there any "milder" formylation conditions that might be more successful?

A4: While the Vilsmeier-Haack reaction is the most common, other formylation reagents could be explored, although their efficacy on indazoles is not widely reported. These could include:

  • Duff Reaction: Using hexamethylenetetramine in an acidic medium. However, this often requires a phenol-like substrate and may not be effective.

  • Rieche Formylation: Using dichloromethyl methyl ether and a Lewis acid. This method is often harsh and may lead to decomposition.

  • Formylation with triphosgene and DMF: This can generate a more reactive Vilsmeier-type reagent, but care must be taken due to the toxicity of phosgene.

For a challenging substrate like 1-methyl-1H-indazole, indirect methods as described in A2 are generally the more prudent and higher-yielding approach.

References

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Methyl-1H-indazole-6-carbaldehyde, a key building block in medicinal chemistry and materials science.[1] In the absence of a directly published and assigned spectrum, this guide leverages a comparative approach, utilizing spectral data from structurally related indazole derivatives to predict and interpret the NMR characteristics of the title compound. This methodology not only allows for a robust structural elucidation but also offers valuable insights into the electronic effects of substituents on the indazole scaffold.

Introduction: The Significance of Spectroscopic Analysis for Indazole Derivatives

Indazole-based compounds are of significant interest in drug discovery and development due to their diverse biological activities.[2] The precise characterization of their molecular structure is paramount for understanding structure-activity relationships. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within a molecule.[3] For this compound, NMR analysis is critical to confirm the N-methylation at the 1-position and to understand the influence of the electron-withdrawing aldehyde group on the aromatic system.

Predicted and Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the aldehyde proton, and the N-methyl protons. The chemical shifts are influenced by the electronic nature of the substituents and their positions on the indazole ring.

Table 1: Predicted ¹H NMR Data for this compound and Comparative Data for Related Compounds

Proton Predicted Chemical Shift (δ, ppm) in CDCl₃ 1-Methyl-1H-indazole (CDCl₃) 3-Phenyl-1H-indazole-6-carbonitrile (CDCl₃)[2] 6-Nitro-3-phenyl-1H-indazole (CDCl₃)[2]
H-3~8.07.95 (s)--
H-4~7.87.69 (d, J=8.4 Hz)7.45 (d, J=8.4 Hz)-
H-5~7.97.37 (t, J=7.6 Hz)7.59-7.49 (m)-
H-7~8.27.11 (t, J=7.6 Hz)7.70 (s)8.26 (s)
-CHO~10.1---
N-CH₃~4.14.08 (s)--

The aldehyde proton is expected to appear as a singlet in the downfield region (around 10.1 ppm) due to the strong deshielding effect of the carbonyl group. The N-methyl protons will also present as a singlet, typically around 4.1 ppm. The aromatic protons will exhibit a splitting pattern characteristic of a substituted benzene ring, with their chemical shifts influenced by the electron-withdrawing nature of the aldehyde group. Specifically, H-7 is anticipated to be the most downfield of the aromatic protons due to its proximity to both the nitrogen atom of the pyrazole ring and the aldehyde group.

Predicted and Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound and Comparative Data for Related Compounds

Carbon Predicted Chemical Shift (δ, ppm) in CDCl₃ 1-Methyl-1H-indazole (CDCl₃) 3-Phenyl-1H-indazole-6-carbonitrile (CDCl₃)[2] 6-Nitro-3-phenyl-1H-indazole (CDCl₃)[2]
C-3~134133.2--
C-3a~141140.5140.26140.32
C-4~122120.9123.07-
C-5~125121.2122.53116.19
C-6~132126.5110.18146.99
C-7~110109.4123.57106.96
C-7a~125124.8--
-CHO~192---
N-CH₃~3535.2--

The aldehyde carbon (-CHO) is predicted to have a chemical shift of approximately 192 ppm. The carbons of the benzene ring will show shifts that reflect the electron-withdrawing effect of the aldehyde group. C-6, being directly attached to the aldehyde, will be significantly affected. The N-methyl carbon will appear in the aliphatic region, around 35 ppm.

Structural Relationships and Experimental Workflow

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

A Sample Preparation (Dissolve in CDCl₃ with TMS) B ¹H NMR Data Acquisition (400 MHz Spectrometer) A->B C ¹³C NMR Data Acquisition (100 MHz Spectrometer) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Multiplicity, Integration, J-coupling) D->E F Structural Elucidation & Comparison E->F

Caption: Experimental workflow for NMR analysis.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

2. NMR Data Acquisition:

  • The spectra should be recorded on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer.[2]
  • ¹H NMR:
  • Acquire the spectrum at room temperature.
  • Typical acquisition parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]
  • Accumulate 16-32 scans to achieve a good signal-to-noise ratio.
  • ¹³C NMR:
  • Acquire the spectrum with proton decoupling.
  • Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.
  • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[3]

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Manually phase the spectra and perform baseline correction.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the respective protons and carbons in the molecule.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By comparing its predicted spectral data with that of known indazole derivatives, researchers can confidently elucidate its structure and gain a deeper understanding of the electronic interactions within this important class of molecules. The detailed experimental protocol ensures the acquisition of high-quality, reliable NMR data, which is fundamental for advancing research and development in fields that utilize indazole-based compounds.

References

  • Palmer, M. H., et al. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. J. Chem. Soc., Perkin Trans. 2, 1975, 1695-1700. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

  • Wiley-VCH. Supporting Information. 2007. Available from: [Link]

  • PubChemLite. This compound (C9H8N2O). Available from: [Link]

  • Teixeira, F. C., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 2006, 11(11), 867-887. Available from: [Link]

  • Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2004, 69(22), 7545-7553. Available from: [Link]

  • ResearchGate. 13C NMR of indazoles. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Available from: [Link]

  • PubChem. 1H-Indazole. Available from: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Methyl-1H-indazole-6-carbaldehyde. In the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes established fragmentation principles of related heterocyclic and aromatic aldehyde compounds to offer a robust predictive model. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of novel indazole derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other therapeutic agents.[1]

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole core is a bioisostere of indole and is found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a valuable building block in drug design. This compound serves as a key intermediate in the synthesis of more complex, biologically active molecules.[2][3] Mass spectrometry is an indispensable tool for characterizing these compounds, and a thorough understanding of their fragmentation behavior is paramount for quality control and metabolic studies.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound under electron ionization is expected to be driven by the stability of the aromatic indazole ring and the reactivity of the aldehyde and methyl substituents. The molecular ion (M+) peak is anticipated to be prominent due to the stable aromatic system. The primary fragmentation events are likely to involve the loss of small, stable neutral molecules and radicals from the substituent groups.

A proposed fragmentation cascade is initiated by the loss of a hydrogen radical from the aldehyde group, a common fragmentation pathway for aromatic aldehydes, leading to a stable acylium ion.[4] Subsequent loss of carbon monoxide (CO) would yield an ion corresponding to the 1-methyl-1H-indazole cation. Further fragmentation could involve the pyrazole and benzene rings of the indazole nucleus.

Below is a visual representation of the predicted fragmentation pathway:

Fragmentation_Pathway M This compound (m/z = 160) M_plus [M]+• (m/z = 160) M->M_plus Ionization ion_159 [M-H]+ (m/z = 159) M_plus->ion_159 - •H (from CHO) ion_131 [M-H-CO]+ (m/z = 131) ion_159->ion_131 - CO ion_130 [M-H-CO-H]+ (m/z = 130) ion_131->ion_130 - •H ion_116 [M-CHO-HCN]+ (m/z = 116) ion_131->ion_116 - HCN ion_104 [C7H6N]+ (m/z = 104) ion_130->ion_104 - C2H2

Caption: Predicted EI-MS fragmentation pathway of this compound.

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation of this compound, it is useful to compare it with related structures.

CompoundKey Fragmentation FeaturesSupporting Rationale
This compound (Predicted) - Prominent molecular ion (m/z 160).- Loss of H• (m/z 159).- Loss of CHO• (m/z 131).- Loss of CO from [M-H]+ (m/z 131).- Fragmentation of the indazole ring.The aldehyde group readily loses a hydrogen radical or a formyl radical. The stability of the resulting acylium ion and the subsequent neutral loss of CO are characteristic of aromatic aldehydes.[4][5]
Indole-3-carboxaldehyde - Strong molecular ion.- Loss of H• and CO.- Fragmentation of the indole ring.Similar to the predicted pattern, the aldehyde group dictates the initial fragmentation. The indole ring fragmentation provides diagnostic ions.[6]
1-Methyl-1H-indazole - Intense molecular ion.- Limited fragmentation, primarily involving the loss of HCN and subsequent ring fission.The absence of a labile aldehyde group leads to a more stable molecular ion, with fragmentation initiated by cleavage of the heterocyclic ring.
6-Nitro-1H-indazole-3-carbaldehyde - Molecular ion present.- Losses of NO2, NO, and CO.- Complex fragmentation due to the nitro group.The presence of the nitro group introduces additional fragmentation pathways, such as the loss of NO and NO2, which compete with the fragmentation of the aldehyde group.[7][8]

This comparative analysis highlights the diagnostic value of the fragmentation pattern in identifying the specific substituents on the indazole core. The presence and position of the methyl and carbaldehyde groups are expected to produce a unique mass spectral fingerprint.

Experimental Protocol for Mass Spectrometry Analysis

For researchers aiming to acquire an experimental mass spectrum of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • Ensure the sample is fully dissolved to prevent issues with the inlet system.

2. Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Gas Chromatograph (GC):

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This ensures good separation and peak shape.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragment ions.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Propose fragmentation pathways based on the observed mass differences and known fragmentation mechanisms. Compare the experimental data with the predicted pattern outlined in this guide.

Justification for Experimental Choices:

  • EI at 70 eV: This standard ionization energy provides sufficient energy to induce fragmentation and generate a detailed, reproducible fingerprint of the molecule, which is crucial for structural elucidation and library matching.

  • GC Inlet: GC is an excellent separation technique for relatively volatile and thermally stable compounds like this compound, ensuring that a pure sample enters the mass spectrometer.

  • Non-polar GC Column: A standard non-polar column is suitable for the separation of a wide range of organic molecules and is a good starting point for method development.

Conclusion

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Semantic Scholar. Available at: [Link][9]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link][10]

  • Keen, J. H., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. Available at: [Link][11]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link][12]

  • Feketeová, L., et al. (2015). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate. Available at: [Link][13]

  • Cressier, D., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link][14]

  • Kihel, A., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available at: [Link][6]

  • Elguero, J., et al. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link][15]

  • Palmer, M. H., et al. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][16]

  • Le C-N., et al. (2021). Development of a selective and scalable N1-indazole alkylation. PMC. Available at: [Link][17]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][4]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link][5]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link][18]

  • Ali, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to Biological Assay Validation for Novel Compounds Derived from 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the validation of biological assays, focusing on novel therapeutic compounds derived from the versatile 1-Methyl-1H-indazole-6-carbaldehyde scaffold. As a privileged structure in medicinal chemistry, the indazole nucleus is the core of several FDA-approved drugs, including the PARP inhibitor Niraparib and the kinase inhibitor Pazopanib, highlighting its therapeutic significance.[1][2][3][4][5] The carbaldehyde functional group at the 6-position of the 1-methyl-1H-indazole core serves as a critical synthetic handle, allowing for the development of diverse compound libraries targeting a range of biological pathways.[4]

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental design and validation, ensuring that the data generated is robust, reproducible, and suitable for regulatory scrutiny. We will explore validation through the lens of two major therapeutic target classes for indazole derivatives: Protein Kinases and Poly (ADP-ribose) Polymerases (PARP), followed by essential downstream cellular assays.

The Foundation: Principles of Assay Validation

The primary objective of validating a biological assay is to provide documented evidence that the procedure is suitable for its intended purpose.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a framework for this process, emphasizing parameters such as specificity, linearity, accuracy, and precision.[6][7][8][9][10] An assay is not merely a procedure; it is a self-validating system where each component is optimized to produce reliable and meaningful data.

The validation process can be viewed as a lifecycle, beginning with assay design and culminating in routine monitoring to ensure consistent performance.

Assay_Validation_Lifecycle Assay_Design Assay Design & Development (Select Technology & Reagents) Optimization Method Optimization (e.g., Concentrations, Incubation Times) Assay_Design->Optimization Define Purpose PreValidation Pre-Validation (Establish Performance Characteristics) Optimization->PreValidation Refine Protocol Full_Validation Full Validation (Accuracy, Precision, Specificity, etc.) PreValidation->Full_Validation Confirm Suitability Routine_Use Routine Use & Monitoring (System Suitability, QC Checks) Full_Validation->Routine_Use Implement Assay Routine_Use->Optimization Re-validation upon change

Caption: The lifecycle of a biological assay, from initial design to routine application and monitoring.

Case Study 1: Targeting Protein Kinases

The indazole scaffold is a well-established pharmacophore for potent kinase inhibitors.[3][11] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[12][13] Derivatives of 1H-indazole have shown promise as inhibitors of targets like Apoptosis signal-regulating kinase 1 (ASK1), a key component of stress-induced signaling pathways.[11]

The Biological Context: Kinase Signaling

A typical kinase signaling cascade involves a series of phosphorylation events that transmit a signal from the cell surface to the nucleus, culminating in a cellular response such as proliferation or apoptosis. Inhibitors block this cascade by preventing a specific kinase from phosphorylating its substrate.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 (e.g., ASK1) Receptor->Kinase1 Signal Kinase2 Kinase 2 (e.g., p38/JNK) Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Translocates & Activates

Caption: A simplified kinase signaling cascade where inhibitors act, for example, on Kinase 1.

Comparative Assay Methodologies

The goal is to quantify the ability of a compound to inhibit kinase activity. While traditional radiometric assays using [γ-³²P] ATP are highly sensitive, non-radioactive, fluorescence- or luminescence-based assays are now standard for their safety, convenience, and high-throughput compatibility.[12][14]

FeatureRadiometric [γ-³²P] ATP AssayLuminescence-Based Kinase Assay (e.g., Kinase-Glo®)
Principle Measures the incorporation of a radiolabeled phosphate group onto a substrate.Measures the amount of ATP remaining after the kinase reaction; less ATP indicates higher kinase activity.
Throughput Low to medium. Requires filter binding and scintillation counting.High. Homogeneous "add-mix-measure" format.
Sensitivity Very high, direct measurement of phosphorylation.High, but indirect measurement.
Safety Requires handling of radioactive materials.Non-radioactive, safer.
Key Consideration Direct, but cumbersome and generates radioactive waste.Susceptible to interference from compounds that affect luciferase.
Experimental Protocol: Validating a Novel Kinase Inhibitor

This protocol describes a luminescence-based assay to determine the IC50 (half-maximal inhibitory concentration) of a novel indazole derivative.

Objective: To determine the potency of a test compound (e.g., "Indazole-A") against a target kinase.

Materials:

  • Purified recombinant target kinase.

  • Kinase substrate (peptide or protein).

  • Assay buffer (optimized for the kinase).

  • ATP at a concentration equal to its Km for the enzyme.[14]

  • Test compound "Indazole-A" and a known reference inhibitor (e.g., Staurosporine).

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Methodology:

  • Compound Preparation: Prepare a serial dilution of "Indazole-A" and the reference inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Reaction Setup: To each well of a microplate, add the following in order:

    • Assay Buffer.

    • Test compound or control (DMSO for 0% inhibition, reference inhibitor for 100% inhibition).

    • Kinase enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing both the substrate and ATP.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Validation Data Summary

A crucial part of validation is demonstrating precision and accuracy.[6] The assay is run on multiple days to assess inter-assay variability.

Parameter"Indazole-A"Staurosporine (Reference)Acceptance Criteria (ICH Q2(R1))
Target Kinase ASK1ASK1N/A
Mean IC50 (nM) 45.28.7N/A
Inter-Assay Precision (%CV) 8.5%6.2%Typically < 15-20%
Intra-Assay Precision (%CV) 5.1%4.5%Typically < 15%
Accuracy (% Recovery) 98.5%101.2%80-120%

Case Study 2: PARP Inhibition and Synthetic Lethality

The indazole-3-carboxamide scaffold is the core of Niraparib, a clinically approved PARP inhibitor.[1] PARP enzymes are critical for DNA single-strand break repair. In cancers with defective homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death via a mechanism known as synthetic lethality.[1][15]

Workflow: Validating a Novel PARP Inhibitor

A common method for assessing PARP inhibition is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP.

PARP_Inhibition_Assay_Workflow Start Start: Histone-coated Plate Add_Reagents Add PARP Enzyme, Activated DNA, & Test Compound Start->Add_Reagents Initiate Initiate Reaction: Add Biotinylated NAD+ Add_Reagents->Initiate Incubate Incubate (PARylation Occurs) Initiate->Incubate Wash1 Wash Step Incubate->Wash1 Detect Add HRP-Streptavidin Wash1->Detect Wash2 Wash Step Detect->Wash2 Develop Add TMB Substrate (Color Development) Wash2->Develop Stop_Read Stop Reaction & Read Absorbance Develop->Stop_Read

Caption: Experimental workflow for a colorimetric PARP inhibition assay.

Experimental Protocol: PARP Inhibition Assay

Objective: To quantify the inhibitory activity of a test compound (e.g., "Indazole-B") on PARP1 enzyme activity.

Materials:

  • Histone-coated 96-well plates.

  • Recombinant human PARP1 enzyme.

  • Activated DNA (e.g., sonicated calf thymus DNA).

  • Biotinylated NAD+.

  • Test compound "Indazole-B" and a reference inhibitor (e.g., Olaparib).

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution (e.g., 1M H₂SO₄).

  • Microplate spectrophotometer.

Methodology:

  • Compound Plating: Prepare serial dilutions of "Indazole-B" and Olaparib in assay buffer and add to the histone-coated plate.

  • Enzyme Addition: Add a solution containing the PARP1 enzyme and activated DNA to each well.

  • Reaction Initiation: Start the PARylation reaction by adding biotinylated NAD+. Incubate for 60 minutes at room temperature.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This will bind to the biotinylated ADP-ribose chains attached to the histones.

  • Second Wash: Repeat the wash step to remove unbound Streptavidin-HRP.

  • Signal Development: Add TMB substrate. A blue color will develop in wells with PARP activity. Incubate until sufficient color has developed (5-15 minutes).

  • Stopping and Reading: Stop the reaction by adding the stop solution, which turns the color yellow. Immediately read the absorbance at 450 nm.

  • Data Analysis: Calculate percent inhibition and determine the IC50 value as described for the kinase assay.

Validation Data Summary

For PARP inhibitors, demonstrating selectivity against other PARP family members can be a key differentiator.

Parameter"Indazole-B"Olaparib (Reference)Acceptance Criteria
Target Enzyme PARP1PARP1N/A
Mean IC50 (nM) 12.55.8N/A
Selectivity (IC50 PARP2/PARP1) 3.52.1Higher value indicates greater selectivity
Inter-Assay Precision (%CV) 9.8%7.5%< 20%
Accuracy (% Recovery) 103.1%99.4%80-120%

Downstream Cellular Assays: Validating Phenotypic Effects

Successful target engagement in a biochemical assay must translate into a desired biological effect in a cellular context.[16][17] Cell viability and cytotoxicity assays are fundamental for determining if a kinase or PARP inhibitor can selectively kill cancer cells.

Comparative Assay Methodologies

Several methods exist to measure cell viability, each with a different principle.[18][19]

AssayPrincipleSignalProsCons
MTT Mitochondrial reductases in viable cells convert a yellow tetrazolium salt (MTT) into purple formazan crystals.[19]AbsorbanceInexpensive, widely used.Requires a solubilization step; can be toxic to cells.
Resazurin (alamarBlue) Metabolically active cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.[18]FluorescenceHomogeneous, non-toxic, allows for kinetic monitoring.Signal can be pH-sensitive.
CellTiter-Glo® Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction.[20][21]LuminescenceVery high sensitivity, fast, "add-mix-measure" format.[21]More expensive; susceptible to compounds affecting ATP levels or luciferase.

The CellTiter-Glo® assay is often preferred for HTS due to its high sensitivity and simple workflow.[20][22]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the cytotoxic effect (IC50) of "Indazole-A" and "Indazole-B" on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29 for general cytotoxicity, a BRCA-deficient line like CAPAN-1 for PARP inhibitors).

  • Cell culture medium and supplements.

  • Test compounds and a positive control (e.g., Staurosporine).

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent.

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and positive controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[21]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and determine the IC50 for cytotoxicity.

Validation Data Summary

Comparing the effect on a cancer cell line versus a normal, non-cancerous cell line (e.g., HEK-293) is crucial for establishing a therapeutic window. For a PARP inhibitor, comparing a BRCA-deficient line to a BRCA-proficient line demonstrates the principle of synthetic lethality.

CompoundCell LineGenotypeMean Cytotoxicity IC50 (µM)Selectivity Index (Normal/Cancer)
"Indazole-A" HT-29 (Colon Cancer)N/A5.16.5
HEK-293 (Normal Kidney)N/A33.2
"Indazole-B" CAPAN-1 (Pancreatic Cancer)BRCA2-mutant0.825
BxPC-3 (Pancreatic Cancer)BRCA-WT15.2
hTERT-HPNE (Normal Pancreas)N/A>20

Conclusion

The validation of biological assays for compounds derived from this compound is a multi-faceted process that extends from initial biochemical screening to downstream cellular characterization. This guide demonstrates that a rigorous approach, grounded in established regulatory principles, is essential. By carefully selecting assay technologies, meticulously optimizing protocols, and validating performance against key parameters like precision and accuracy, researchers can generate high-quality, reliable data. This systematic approach not only ensures the integrity of structure-activity relationship studies but also builds the robust data package required to advance promising new chemical entities toward clinical development.

References

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. PubMed.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.[Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX.[Link]

  • Diversity-Oriented Design, Synthesis, and Biological Evaluation of 1H-Indazole Derivatives Against A549 and MCF7 Cancer Cells. ResearchGate.[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.[Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube.[Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Contract Pharma.[Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube.[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC.[Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf.[Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.[Link]

  • ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program.[Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. ResearchGate.[Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.[Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.[Link]

  • Receptor Binding Assays. MilliporeSigma.[Link]

  • Statistical Analysis Report: Validation of an Androgen Receptor Binding Assay Using Test Coded Chemicals. EPA.[Link]

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Biotech Junction.[Link]

  • Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. PubMed.[Link]

  • CellTiter Glo Luminescent Cell Viability Assay for Cytotoxicity Studies. Biocompare.[Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix.[Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC.[Link]

  • Validation of signalling pathways: Case study of the p16-mediated pathway. World Scientific.[Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. OUCI.[Link]

  • Development and Validation of a Reporter-Cell-Line-Based Bioassay for Therapeutic Soluble gp130-Fc. PubMed Central.[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.[Link]

  • Indazole – Knowledge and References. Taylor & Francis Online.[Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methyl-1H-indazole-6-carbaldehyde in Medicinal Chemistry

This compound is a crucial heterocyclic building block in the landscape of modern drug discovery and development. The indazole scaffold is recognized as a "privileged" structure, frequently appearing in molecules with a wide range of biological activities, including potent kinase inhibitors used in oncology. The specific arrangement of a methyl group at the N1 position and a carbaldehyde at the C6 position provides a versatile platform for the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. This guide provides a comparative analysis of plausible and established synthetic pathways to this key intermediate, offering insights into the strategic choices and experimental nuances inherent in each approach.

Retrosynthetic Analysis: Devising Pathways to the Target Molecule

A critical evaluation of the target structure reveals several logical disconnections for retrosynthetic analysis. The primary considerations revolve around the sequence of introducing the N1-methyl and C6-formyl groups, as well as the construction of the core indazole ring. This leads to three distinct strategic approaches, each with its own set of advantages and challenges.

cluster_A Route A: Late-Stage C6-Formylation cluster_B Route B: Early-Stage C6-Formylation cluster_C Route C: Functional Group Interconversion Target This compound A2 6-Bromo-1-methyl-1H-indazole Target->A2 B1 1H-Indazole-6-carbaldehyde Target->B1 C1 1-Methyl-1H-indazole-6-carboxylic acid Target->C1 A1 1-Methyl-1H-indazole A1->A2 Bromination A2->Target Halogen-Metal Exchange + Formylation B1->Target Regioselective N-Methylation B2 Suitable Precursor (e.g., 4-methyl-3-nitrobenzaldehyde) B2->B1 Indazole Ring Formation C1->Target Reduction

Caption: Retrosynthetic analysis of this compound.

Route A: Late-Stage C6-Formylation via Halogen-Metal Exchange

This strategy prioritizes the early establishment of the 1-methyl-1H-indazole core, followed by the introduction of the C6-formyl group. A robust method for achieving this transformation is through a halogen-metal exchange reaction on a pre-functionalized bromo-indazole intermediate.

Causality Behind Experimental Choices:

The choice of a brominated intermediate is strategic; the carbon-bromine bond is susceptible to facile lithium-halogen exchange at low temperatures, providing a regioselective route to the desired 6-lithio-indazole species. Subsequent quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), efficiently installs the aldehyde functionality.

Experimental Workflow:

Start 1H-Indazole Step1 N-Methylation Start->Step1 Intermediate1 1-Methyl-1H-indazole Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 6-Bromo-1-methyl-1H-indazole Step2->Intermediate2 Step3 Lithium-Halogen Exchange Intermediate2->Step3 Intermediate3 6-Lithio-1-methyl-1H-indazole Step3->Intermediate3 Step4 Formylation (DMF Quench) Intermediate3->Step4 Product This compound Step4->Product

Caption: Workflow for the Late-Stage C6-Formylation Route.

Detailed Protocol:

Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole

A reliable method for the synthesis of the 6-bromo-1H-indazole precursor involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[1] The subsequent N-methylation is a critical step where regioselectivity is paramount. To favor the thermodynamically more stable N1-methyl isomer, strong bases in polar aprotic solvents are employed.[2][3]

  • N-Methylation of 6-Bromo-1H-indazole:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 6-bromo-1H-indazole (1.0 eq.) in anhydrous THF is added dropwise.[4]

    • The mixture is allowed to warm to room temperature and stirred for 1 hour.

    • The reaction is then cooled back to 0 °C, and methyl iodide (1.1 eq.) is added dropwise.[4]

    • The reaction is stirred for 12-16 hours at room temperature.

    • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification by column chromatography affords 6-bromo-1-methyl-1H-indazole.[4]

Step 2: Formylation via Lithium-Halogen Exchange

  • Generation of the Aryllithium and Formylation:

    • A solution of 6-bromo-1-methyl-1H-indazole (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to facilitate the lithium-halogen exchange.

    • Anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.

    • The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

    • The product is extracted with ethyl acetate, and the organic phase is washed with water and brine, dried, and concentrated.

    • Purification by column chromatography yields this compound.

Route B: Early-Stage C6-Formylation and Subsequent N-Methylation

This approach reverses the order of functionalization, beginning with the construction of the indazole-6-carbaldehyde core, followed by N1-methylation. This strategy can be advantageous if the starting materials for the indazole synthesis are readily available and the subsequent N-methylation can be performed with high regioselectivity.

Causality Behind Experimental Choices:

The formation of the indazole ring can be achieved through various methods, including the cyclization of substituted o-nitro- or o-aminobenzaldehydes. The choice of starting material is dictated by commercial availability and the efficiency of the cyclization step. The subsequent N-methylation requires careful selection of reagents and conditions to ensure selective alkylation at the N1 position, as mixtures of N1 and N2 isomers are common.

Experimental Workflow:

Start 4-Methyl-3-nitrobenzaldehyde Step1 Reductive Cyclization Start->Step1 Intermediate1 1H-Indazole-6-carbaldehyde Step1->Intermediate1 Step2 Regioselective N-Methylation Intermediate1->Step2 Product This compound Step2->Product

Caption: Workflow for the Early-Stage C6-Formylation Route.

Detailed Protocol:

Step 1: Synthesis of 1H-Indazole-6-carbaldehyde

A plausible route to 1H-indazole-6-carbaldehyde is the reductive cyclization of 4-methyl-3-nitrobenzaldehyde.

  • Reductive Cyclization:

    • 4-Methyl-3-nitrobenzaldehyde is treated with a reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, to reduce the nitro group to an amino group.

    • The resulting 3-amino-4-methylbenzaldehyde can then be diazotized with sodium nitrite in an acidic medium, followed by intramolecular cyclization to form the indazole ring.

Step 2: Regioselective N-Methylation of 1H-Indazole-6-carbaldehyde

The conditions for this step are similar to those described in Route A, aiming for high N1 selectivity.

  • N-Methylation:

    • To a solution of 1H-indazole-6-carbaldehyde (1.0 eq.) in a polar aprotic solvent like DMF, a base such as cesium carbonate (Cs₂CO₃) (2.0 eq.) is added.

    • The mixture is stirred, and then a methylating agent like methyl tosylate (1.5 eq.) is added.

    • The reaction is heated to facilitate the reaction until completion, as monitored by TLC.

    • Work-up involves partitioning between ethyl acetate and water, followed by washing the organic layer with brine, drying, and concentration.

    • Purification by column chromatography is typically required to separate the N1 and N2 isomers.

Route C: Functional Group Interconversion from a Carboxylic Acid Precursor

This is arguably the most convergent and potentially efficient route, provided that the starting carboxylic acid is readily accessible. This pathway leverages the well-established chemistry of reducing a carboxylic acid to an aldehyde.

Causality Behind Experimental Choices:

The reduction of a carboxylic acid to an aldehyde requires careful selection of reagents to avoid over-reduction to the corresponding alcohol. Common methods involve the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or a Weinreb amide, followed by reduction with a mild hydride source.

Experimental Workflow:

Start 1-Methyl-1H-indazole-6-carboxylic acid Step1 Activation to Acid Chloride Start->Step1 Intermediate1 1-Methyl-1H-indazole-6-carbonyl chloride Step1->Intermediate1 Step2 Partial Reduction (e.g., Rosenmund Reduction) Intermediate1->Step2 Product This compound Step2->Product

Caption: Workflow for the Functional Group Interconversion Route.

Detailed Protocol:

Step 1: Synthesis of 1-Methyl-1H-indazole-6-carbonyl chloride

  • Acid Chloride Formation:

    • 1-Methyl-1H-indazole-6-carboxylic acid (1.0 eq.) is suspended in an inert solvent like dichloromethane or toluene.

    • A slight excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq.) is added, often with a catalytic amount of DMF.

    • The mixture is heated to reflux until the evolution of gas ceases and the starting material is consumed.

    • The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

Step 2: Reduction to this compound

A classic and effective method for this transformation is the Rosenmund reduction.

  • Rosenmund Reduction:

    • The crude 1-methyl-1H-indazole-6-carbonyl chloride is dissolved in a dry, inert solvent such as toluene.

    • A palladium-based catalyst, typically palladium on barium sulfate (Pd/BaSO₄), is added, along with a catalyst poison (e.g., quinoline-sulfur) to prevent over-reduction.

    • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature or with gentle heating.

    • The reaction is monitored by TLC for the disappearance of the acid chloride and the formation of the aldehyde.

    • Upon completion, the catalyst is filtered off, and the filtrate is concentrated.

    • The crude product is purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

Parameter Route A: Late-Stage Formylation Route B: Early-Stage Formylation Route C: Functional Group Interconversion
Key Advantages - Regioselective formylation via halogen-metal exchange. - Well-established N-methylation protocols for similar substrates.[3][4]- Potentially shorter route if a suitable aldehyde precursor is available.- Highly convergent. - Potentially high-yielding final reduction step.
Key Challenges - Requires handling of organolithium reagents at low temperatures. - Potential for side reactions during lithiation.- Synthesis of the initial 1H-indazole-6-carbaldehyde may be multi-step. - N-methylation can produce a mixture of N1 and N2 isomers, requiring careful optimization and purification.[2]- Availability and synthesis of the starting 1-methyl-1H-indazole-6-carboxylic acid. - Over-reduction to the alcohol is a potential side reaction that needs to be controlled.
Scalability Moderate; handling large volumes of organolithiums can be challenging.Moderate; depends on the efficiency of the indazole formation and isomer separation.Potentially high, as catalytic hydrogenation is a scalable process.
Reagent Toxicity/Hazards n-Butyllithium (pyrophoric), cryogenics.Potentially hazardous reagents in indazole synthesis (e.g., hydrazine).Thionyl/oxalyl chloride (corrosive, toxic), hydrogen gas (flammable).

Conclusion and Recommendations

For laboratory-scale synthesis where flexibility and regiochemical control are paramount, Route A (Late-Stage Formylation) offers a robust and predictable pathway, leveraging the reliability of the lithium-halogen exchange. For process development and scale-up, Route C (Functional Group Interconversion) is likely the most attractive option due to its convergent nature and the use of a potentially more scalable final reduction step, assuming the carboxylic acid precursor can be sourced or synthesized efficiently. Route B (Early-Stage Formylation) is a viable alternative, particularly if the separation of N1/N2 isomers can be readily achieved or if specific starting materials make this pathway more economical.

The choice of the optimal synthetic route will ultimately depend on the specific constraints and objectives of the research or development program, including the availability of starting materials, the required scale of production, and the analytical capabilities for purification and characterization.

References

Sources

The Indazole Scaffold: A Privileged Core for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. These enzymes, acting as key nodes in intracellular signaling pathways, are frequently dysregulated in cancer, driving tumor growth, proliferation, and survival. The indazole scaffold, a bicyclic aromatic heterocycle, has proven to be a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its unique physicochemical properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for the design of potent and selective inhibitors.[3]

This guide provides a comparative analysis of kinase inhibitors derived from different indazole scaffolds, focusing on their performance against key oncogenic kinases. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.

The Rise of Indazole-Based Kinase Inhibitors: A Tale of Two Rings

The indazole core, consisting of a fused benzene and pyrazole ring system, offers a versatile platform for synthetic modification. The arrangement of nitrogen atoms in the pyrazole ring allows for crucial hydrogen bonding interactions with the hinge region of the kinase active site, a key feature for potent inhibition.[3] By strategically modifying the substituents on the indazole ring, medicinal chemists can fine-tune the inhibitor's affinity for its target kinase and modulate its selectivity profile against the broader human kinome. This has led to the development of a diverse array of indazole-based inhibitors targeting various kinase families, from receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation to serine/threonine kinases that regulate cell cycle progression.[1]

Comparative Analysis of Indazole-Based Kinase Inhibitors

To illustrate the versatility and power of the indazole scaffold, we will compare representative inhibitors targeting three critical classes of kinases: Vascular Endothelial Growth Factor Receptors (VEGFRs), the c-Met/AXL receptor tyrosine kinase family, and Polo-like Kinase 4 (PLK4).

Targeting Angiogenesis: Indazole-Based VEGFR Inhibitors

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the nutrients and oxygen required for their growth and metastasis. VEGFRs, particularly VEGFR2, are key mediators of this process.[4]

Pazopanib , an FDA-approved multi-kinase inhibitor with a prominent indazole core, is a prime example of a successful anti-angiogenic agent.[5]

Structure-Activity Relationship Insights:

For indazole-based VEGFR2 inhibitors, structure-activity relationship (SAR) studies have revealed several key principles. The indazole core itself typically engages with the hinge region of the kinase. Substitutions at the 3-position of the indazole can be varied to optimize interactions with the hydrophobic pocket of the active site. Furthermore, the nature and linkage of the side chain at the 6-position are crucial for potency and selectivity, often involving interactions with the solvent-exposed region of the kinase.[1] For instance, the presence of a methyl group on the sulfonamide moiety of pazopanib contributes to its overall binding affinity.

Overcoming Resistance: Indazole Scaffolds Targeting c-Met and AXL

The receptor tyrosine kinases c-Met and AXL are frequently implicated in tumor progression, metastasis, and the development of resistance to conventional therapies.[6][7][8] Dual or selective inhibition of these kinases represents a promising therapeutic strategy.

Merestinib (LY2801653) and BMS-777607 are two potent indazole-based inhibitors that demonstrate significant activity against the c-Met and AXL kinases.

Structure-Activity Relationship Insights:

In the context of c-Met and AXL inhibitors, the indazole scaffold again serves as a crucial hinge-binding element. For many inhibitors in this class, a key feature is a substituted aminopyridine or a similar moiety attached to the indazole core, which extends into the solvent-exposed region and can be modified to enhance potency and selectivity. The specific substitution patterns on the indazole and the appended aromatic rings are critical for differentiating between c-Met, AXL, and other related kinases.[2]

Regulating the Cell Cycle: Indazole-Based PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for maintaining genomic stability during cell division.[9] Overexpression of PLK4 is observed in various cancers, making it an attractive target for therapeutic intervention.[10]

CFI-400945 is a potent and selective, first-in-class PLK4 inhibitor built around an indazole scaffold.[11][12]

Structure-Activity Relationship Insights:

For indazole-based PLK4 inhibitors, the core scaffold's interaction with the ATP-binding site is fundamental. SAR studies have shown that modifications at the 3 and 6-positions of the indazole ring are critical for achieving high potency and selectivity. The introduction of specific side chains at these positions can lead to interactions with unique residues within the PLK4 active site, distinguishing it from other members of the Polo-like kinase family.[10][13]

Quantitative Performance Data of Exemplar Inhibitors

The following tables provide a comparative summary of the biochemical potency (IC50) and kinase selectivity of the discussed indazole-based inhibitors.

Table 1: Biochemical Potency (IC50) of Selected Indazole-Based Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
PazopanibVEGFR1, VEGFR2, VEGFR310, 30, 47[14]
Merestinibc-Met, AXL2 (Ki), 2[15]
BMS-777607c-Met, AXL3.9, 1.1[7][8]
CFI-400945PLK42.8[10]

Table 2: Kinase Selectivity Profile of Selected Indazole-Based Inhibitors

InhibitorOff-Target Kinases with Significant Inhibition (IC50 < 100 nM)Reference(s)
PazopanibPDGFRα (84 nM), PDGFRβ (84 nM), c-Kit (74 nM)[14]
MerestinibMST1R (11 nM), FLT3 (7 nM), MERTK (10 nM), TEK (63 nM), ROS1, DDR1/2 (0.1/7 nM), MKNK1/2 (7 nM)[15]
BMS-777607Ron (1.8 nM), Tyro3 (4.3 nM)[7]
CFI-400945Abl (T315I), TrkA/B, Bmx, FGFR1/2, Tie2, Ros, AurB[12][16]

Key Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[17][18][19][20]

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the indazole-based inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Kinase Reaction cluster_1 Signal Detection Kinase + Substrate + ATP + Inhibitor Kinase + Substrate + ATP + Inhibitor Incubation (RT, 60 min) Incubation (RT, 60 min) Kinase + Substrate + ATP + Inhibitor->Incubation (RT, 60 min) Enzymatic Reaction Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubation (RT, 60 min)->Add ADP-Glo™ Reagent Incubate (RT, 40 min) Incubate (RT, 40 min) Add ADP-Glo™ Reagent->Incubate (RT, 40 min) Terminate Reaction Deplete ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (RT, 40 min)->Add Kinase Detection Reagent Convert ADP to ATP Incubate (RT, 30-60 min) Incubate (RT, 30-60 min) Add Kinase Detection Reagent->Incubate (RT, 30-60 min) Generate Luminescence Read Luminescence Read Luminescence Incubate (RT, 30-60 min)->Read Luminescence

ADP-Glo™ Kinase Assay Workflow

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation following treatment with a kinase inhibitor.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole-based inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Target Engagement Assay (Western Blot)

Western blotting is used to detect changes in the phosphorylation status of the target kinase and its downstream substrates within cells, providing direct evidence of target engagement by the inhibitor.[2]

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the kinase inhibitor for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Add an HRP substrate to generate a chemiluminescent signal and detect it using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. To ensure equal protein loading, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

Visualizing the Impact: Signaling Pathways Modulated by Indazole-Based Inhibitors

To fully appreciate the mechanism of action of these inhibitors, it is essential to understand the signaling pathways they disrupt. The following diagrams, generated using Graphviz, illustrate the key signaling cascades regulated by VEGFR2, c-Met/AXL, and PLK4.

G cluster_0 VEGFR2 Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates DAG + IP3 DAG + IP3 PLCg->DAG + IP3 PKC PKC DAG + IP3->PKC Raf Raf PKC->Raf MAPK Pathway MEK MEK Raf->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Proliferation, Migration Proliferation, Migration ERK->Proliferation, Migration Akt Akt PI3K->Akt Survival, Permeability Survival, Permeability Akt->Survival, Permeability Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibits

Simplified VEGFR2 Signaling Pathway and Point of Inhibition by Pazopanib

G cluster_0 c-Met/AXL Signaling HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Survival, Proliferation Ras -> Raf -> MEK -> ERK Ras -> Raf -> MEK -> ERK c-Met->Ras -> Raf -> MEK -> ERK MAPK Pathway STAT3 STAT3 c-Met->STAT3 Invasion, Metastasis Gas6 Gas6 AXL AXL Gas6->AXL Binds AXL->PI3K AXL->Ras -> Raf -> MEK -> ERK AXL->STAT3 Akt Akt PI3K->Akt Survival, Proliferation mTOR mTOR Akt->mTOR Survival, Proliferation Merestinib Merestinib Merestinib->c-Met Inhibits Merestinib->AXL Inhibits BMS777607 BMS777607 BMS777607->c-Met Inhibits BMS777607->AXL Inhibits

Key c-Met and AXL Signaling Pathways and Points of Inhibition

G cluster_0 PLK4 and Centriole Duplication PLK4 PLK4 PLK4->PLK4 STIL/CEP152 STIL/CEP152 PLK4->STIL/CEP152 Phosphorylates Procentriole Assembly Procentriole Assembly STIL/CEP152->Procentriole Assembly Centriole Duplication Centriole Duplication Procentriole Assembly->Centriole Duplication Bipolar Spindle Formation Bipolar Spindle Formation Centriole Duplication->Bipolar Spindle Formation Proper Chromosome Segregation Proper Chromosome Segregation Bipolar Spindle Formation->Proper Chromosome Segregation CFI-400945 CFI-400945 CFI-400945->PLK4 Inhibits

PLK4's Role in Centriole Duplication and Inhibition by CFI-400945

Conclusion and Future Perspectives

The indazole scaffold has unequivocally established itself as a cornerstone in the development of targeted kinase inhibitors. Its versatility allows for the generation of compounds with diverse selectivity profiles, leading to the successful clinical development of drugs targeting a wide range of kinases. The comparative analysis presented in this guide highlights the remarkable adaptability of the indazole core, from the multi-targeted anti-angiogenic agent Pazopanib to the highly selective PLK4 inhibitor CFI-400945.

As our understanding of the human kinome and its role in disease continues to expand, the indazole scaffold will undoubtedly remain a critical tool in the medicinal chemist's arsenal. Future efforts will likely focus on the development of even more selective inhibitors to minimize off-target effects and the design of next-generation compounds that can overcome acquired resistance mechanisms. The continued exploration of the chemical space around this privileged scaffold holds immense promise for the future of targeted cancer therapy.

References

The Analytical Edge: A Comparative Guide to High-Resolution Mass Spectrometry for Indazole Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Indazole and its derivatives represent a cornerstone in modern medicinal chemistry, with a significant number of compounds in clinical trials or already approved as therapeutic agents.[1] Their diverse pharmacological activities, ranging from anticancer to anti-inflammatory, underscore the critical need for precise and comprehensive analytical methodologies for their characterization.[1] High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in this endeavor, providing the accuracy, sensitivity, and structural insight required for unequivocal identification, impurity profiling, and isomer differentiation.

This guide offers an in-depth comparison of leading HRMS platforms for the characterization of indazole compounds. We will delve into the core principles of different mass analyzers, present supporting experimental approaches, and provide actionable protocols for researchers, scientists, and drug development professionals. Our focus is on not just the "what" but the "why," explaining the rationale behind experimental choices to empower you to make informed decisions in your analytical workflows.

I. A Comparative Overview of HRMS Platforms

The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, enabling the determination of its elemental composition. This capability is paramount when dealing with the complexities of drug metabolism, degradation products, and isomeric species that are common in pharmaceutical development. The three most prominent HRMS technologies in this space are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Principle of Operation Measures the time it takes for ions to travel a fixed distance.Traps ions in an orbital motion around a central electrode; ion frequency is converted to m/z.Traps ions in a magnetic field; ion cyclotron frequency is converted to m/z.
Mass Resolution High (typically up to 60,000)Very High (up to 240,000 or more)Ultra High (can exceed 1,000,000)
Mass Accuracy Excellent (< 5 ppm)Excellent (< 3 ppm, often < 1 ppm with internal calibration)Exceptional (< 1 ppm)
Scan Speed Very FastFastSlower
Cost & Maintenance LowerModerateHigh (requires superconducting magnet)
Ideal Applications for Indazole Characterization High-throughput screening, rapid LC-MS analysesComprehensive structural elucidation, impurity profiling, isomer differentiationComplex mixture analysis, metabolomics, research applications requiring the highest resolution
The Rationale in Practice:
  • Time-of-Flight (TOF): The Workhorse for Speed. TOF mass spectrometers are prized for their rapid acquisition rates, making them ideal for coupling with fast ultra-high-performance liquid chromatography (UHPLC) separations. For routine analysis of known indazole compounds or in early-stage discovery where throughput is key, a Q-TOF (a quadrupole coupled with a TOF analyzer) provides a robust and efficient solution. However, for complex samples with co-eluting species or isobaric interferences, the resolution may be a limiting factor.

  • Orbitrap: The Gold Standard for Confidence. The Orbitrap mass analyzer offers a superior combination of high resolution and high mass accuracy, making it a powerful tool for the unambiguous identification of unknown indazole derivatives and their metabolites. The ability to resolve isotopic fine structures provides an additional layer of confidence in elemental composition determination. For in-depth impurity profiling and the characterization of degradation products, the resolving power of the Orbitrap is often the deciding factor.

  • FT-ICR: The Pinnacle of Resolution. FT-ICR-MS provides the highest level of performance in terms of mass resolution and accuracy. While its slower scan speed and higher cost may not be suitable for all routine applications, it is an unparalleled tool for fundamental research, such as detailed fragmentation studies or the analysis of highly complex matrices.

II. Deciphering the Indazole Core: Fragmentation Patterns in HRMS

Understanding the fragmentation behavior of indazole compounds under collision-induced dissociation (CID) is crucial for their structural elucidation. While the specific fragmentation pathways will vary depending on the substituents, some general patterns are commonly observed, particularly in synthetic cannabinoids which often feature an indazole core.

A common fragmentation pathway for indazole-3-carboxamides involves the cleavage of the amide bond, leading to the formation of a characteristic acylium-indazole ion (m/z 145) and a methylidene-indazolium ion (m/z 131).[2] The high mass accuracy of HRMS allows for the confident identification of these and other diagnostic fragment ions, aiding in the structural confirmation of the parent molecule.

Below is a generalized representation of a common fragmentation pathway for an indazole-3-carboxamide derivative.

G Parent [M+H]+ Fragment1 Acylium-Indazole Ion (m/z 145) Parent->Fragment1 CID NeutralLoss Loss of Side Chain Fragment2 Methylidene-Indazolium Ion (m/z 131) Fragment1->Fragment2 - CO

Caption: Generalized fragmentation of an indazole-3-carboxamide.

III. Experimental Workflow for Indazole Characterization by LC-HRMS

A robust and reproducible analytical method is the foundation of reliable compound characterization. The following is a representative workflow for the analysis of indazole compounds using liquid chromatography coupled with high-resolution mass spectrometry.

G cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms HRMS Detection cluster_data Data Analysis Dissolution Dissolve in suitable solvent (e.g., Methanol) Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject onto C18 column Filtration->Injection Gradient Apply gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) Injection->Gradient Ionization Electrospray Ionization (ESI) (Positive Ion Mode) Gradient->Ionization FullScan Full Scan MS (e.g., m/z 100-1000) Ionization->FullScan ddMS2 Data-Dependent MS/MS (Top N ions) FullScan->ddMS2 PeakDetection Peak Detection & Integration ddMS2->PeakDetection FormulaID Elemental Composition Determination PeakDetection->FormulaID FragAnalysis Fragmentation Pathway Analysis FormulaID->FragAnalysis

Caption: A typical LC-HRMS workflow for indazole analysis.

Detailed Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh and dissolve the indazole compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions (e.g., 1 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. UHPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration. A starting point could be 5% B, increasing to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. HRMS Parameters (Orbitrap Example):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320 °C.

  • Full Scan MS:

    • Resolution: 120,000.

    • Scan Range: m/z 100-1000.

  • Data-Dependent MS/MS (dd-MS²):

    • Resolution: 30,000.

    • Isolation Window: 1.2 m/z.

    • Collision Energy: Stepped HCD (Higher-Energy Collisional Dissociation) at 20, 30, 40 eV.

    • TopN: 5 (fragment the 5 most intense ions from the full scan).

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., Thermo Scientific™ Xcalibur™).

  • Determine the accurate mass of the parent ion and calculate the elemental composition.

  • Analyze the MS/MS spectra to identify characteristic fragment ions and elucidate the fragmentation pathway.

IV. The Challenge of Isomers: A Strategy for Differentiation

A significant analytical challenge in the characterization of indazole compounds is the differentiation of regioisomers, particularly N1 and N2 alkylated isomers.[3] These isomers have the same exact mass and often exhibit very similar fragmentation patterns, making their distinction by mass spectrometry alone difficult. A robust strategy combining chromatography and mass spectrometry is therefore essential.

A Step-by-Step Approach to Isomer Differentiation:
  • Chromatographic Separation: The primary goal is to achieve baseline separation of the isomers.

    • Method Development: Systematically screen different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers. The use of different organic solvents (e.g., acetonitrile vs. methanol) can also influence selectivity.

    • Gradient Optimization: A shallow gradient can often improve the resolution of closely eluting peaks.

  • High-Resolution MS and MS/MS:

    • Accurate Mass: Confirm that the co-eluting or closely eluting peaks have the same accurate mass and elemental composition.

    • Fragmentation Analysis: Even if the fragmentation patterns are similar, subtle differences in the relative intensities of fragment ions may exist. These can be exploited for differentiation, especially when using a sensitive and high-resolution instrument like an Orbitrap.

  • Reference Standards: The most definitive method for isomer identification is to compare the retention times and MS/MS spectra of the unknown peaks to those of certified reference standards.

G Start Mixture of Indazole Isomers LC UHPLC Method Development (Column & Mobile Phase Screening) Start->LC Separation Achieve Chromatographic Separation LC->Separation NoSeparation Co-elution LC->NoSeparation if separation fails HRMS HRMS Analysis (Accurate Mass & Elemental Composition) Separation->HRMS MSMS MS/MS Fragmentation (Compare Spectra) NoSeparation->MSMS HRMS->MSMS Reference Comparison with Reference Standards MSMS->Reference Identification Unambiguous Isomer Identification Reference->Identification

Caption: Logical workflow for the differentiation of indazole isomers.

V. Conclusion: Selecting the Right Tool for the Job

The characterization of indazole compounds is a multifaceted analytical challenge that requires a thoughtful and strategic approach. While TOF, Orbitrap, and FT-ICR mass spectrometers all offer high-resolution capabilities, the choice of instrument should be guided by the specific analytical goal. For high-throughput screening, a Q-TOF may be the most efficient choice. For comprehensive structural elucidation, impurity profiling, and the confident differentiation of isomers, the superior resolution and mass accuracy of an Orbitrap mass spectrometer provide a distinct advantage. By combining optimized chromatographic separations with the power of high-resolution mass spectrometry and a thorough understanding of fragmentation pathways, researchers can confidently and accurately characterize these vital pharmaceutical compounds.

VI. References

  • Saghdani, N., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Luo, X., et al. (2024, March 1). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available at: [Link]

  • Adamowicz, P., & Zuba, D. (2025, May 7). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. PubMed. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indazole, 5,6-diamino- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]

  • Al-Tannak, N. F., & von Gunten, U. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH. Available at: [Link]

  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. Scribd. Available at: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). ResearchGate. Available at: [Link]

  • Prasad, A.V.G.S., & Patel, F. (2024, June 6). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. IJNRD. Available at: [Link]

  • Wang, R., et al. (n.d.). Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in Q/Orbitrap and QTOF mass spectrometers. ResearchGate. Available at: [Link]

  • Schmidt, V. A., et al. (2018). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PubMed Central. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Available at: [Link]

  • Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Available at: [Link]

  • Fuhrer, T. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. Available at: [Link]

  • Rathod, D. M., et al. (n.d.). Separation of isomers studies using UHPLC. ResearchGate. Available at: [Link]

  • Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • De Kock, F., et al. (2019, March 19). Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites in Biological Matrices from Pigs and Broiler Chickens. MDPI. Available at: [Link]

  • Feng, X., et al. (2017, February 1). Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR. PubMed. Available at: [Link]

  • Boyd, S., et al. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PubMed Central. Available at: [Link]

  • Gheddar, L., et al. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. Available at: [Link]

  • de Souza, L. M., et al. (2023, November 29). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Amazon S3. Available at: [Link]

  • Pizzo, E., et al. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. Available at: [Link]

  • Adamowicz, P., et al. (2022, April 15). Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high-resolution mass spectrometry. PubMed. Available at: [Link]

  • Patel, K., et al. (2024, March 19). (PDF) UHPLC-MS/MS Technique: Applications in Analytical Chemistry. ResearchGate. Available at: [Link]

  • Kaltner, F., et al. (2022, October 1). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. Available at: [Link]

  • Iannone, M., et al. (2021). Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization. NIH. Available at: [Link]

  • da Silva, G. N., et al. (2024, April 9). UHPLC-HRMS/MS Chemical Fingerprinting of the Bioactive Partition from Cultivated Piper aduncum L.. MDPI. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Antileishmanial Activity of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro antileishmanial activity of indazole-based compounds, with a focus on derivatives of the 1-Methyl-1H-indazole-6-carbaldehyde scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel antiparasitic agents. We will explore the scientific rationale for targeting the indazole nucleus, present detailed, self-validating experimental protocols for efficacy and cytotoxicity assessment, and compare the performance of these derivatives against other indazole series and standard-of-care drugs.

Introduction: The Urgent Need and a Promising Scaffold

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, affects over 12 million people across 88 countries.[1] The disease presents a spectrum of clinical manifestations, from self-healing cutaneous lesions to the fatal visceral form (kala-azar).[1] Current treatments, including pentavalent antimonials, Amphotericin B, and Miltefosine, are hampered by significant toxicity, high cost, lengthy administration, and the emergence of drug-resistant parasite strains.[2] This therapeutic gap underscores the urgent need for novel, safer, and more effective antileishmanial agents.

In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold".[3][4] This bicyclic aromatic heterocycle is a key component in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Its potential as an antiprotozoal agent has been increasingly documented, with various derivatives showing potent activity against Leishmania species, making it a focal point for antiparasitic drug discovery.[1][2][5][6][7]

Scientific Rationale: Why Indazoles?

The therapeutic potential of indazole derivatives against Leishmania is not arbitrary. Their efficacy is often linked to the inhibition of parasite-specific biochemical pathways that are either absent or sufficiently different in the mammalian host, providing a basis for selective toxicity.

Primary Target: Trypanothione Reductase (TryR)

A key molecular target for many indazole derivatives is believed to be Trypanothione Reductase (TryR).[1] This enzyme is unique to trypanosomatid parasites and is central to their defense against oxidative stress. Leishmania parasites are exposed to a barrage of reactive oxygen species (ROS) within the host macrophage's phagolysosome. TryR maintains a pool of reduced trypanothione, which is essential for detoxifying these harmful oxidants. By inhibiting TryR, indazole compounds can disrupt the parasite's redox balance, leading to an accumulation of ROS and subsequent cell death.[1] This parasite-specific target makes TryR an excellent candidate for developing selective antileishmanial drugs.

Trypanothione_Reductase_Pathway ROS Host-Generated ROS (Reactive Oxygen Species) TryS2 Trypanothione (oxidized) [T(S)2] ROS->TryS2 Oxidizes Death Parasite Death ROS->Death Induces TryR Trypanothione Reductase (TryR) TryS2->TryR TrySH2 Trypanothione (reduced) [T(SH)2] Detox Detoxification TrySH2->Detox Enables TryR->TrySH2 Indazole Indazole Derivative Indazole->TryR Inhibits Detox->ROS Neutralizes

Caption: Hypothesized mechanism of indazole derivatives inhibiting TryR.

Experimental Protocols: A Validated Workflow for Screening

To ensure the generation of reliable and comparable data, a standardized, multi-stage screening protocol is essential. This workflow is designed to first assess the direct antiparasitic activity (IC₅₀), then evaluate host cell toxicity (CC₅₀), and finally integrate these values to determine the compound's selectivity.

Screening_Workflow cluster_0 Stage 1: Antileishmanial Efficacy cluster_1 Stage 2: Intracellular Efficacy (Clinically Relevant) cluster_2 Stage 3: Host Cytotoxicity cluster_3 Stage 4: Data Analysis p_culture Culture Leishmania (Promastigote Stage) p_assay Promastigote Assay (e.g., Resazurin) p_culture->p_assay p_ic50 Calculate Promastigote IC₅₀ p_assay->p_ic50 a_assay Intracellular Amastigote Assay m_culture Culture Macrophages (e.g., J774A.1) infect Infect Macrophages with Leishmania m_culture->infect infect->a_assay a_ic50 Calculate Amastigote IC₅₀ a_assay->a_ic50 si_calc Calculate Selectivity Index (SI) SI = CC₅₀ / Amastigote IC₅₀ a_ic50->si_calc m_culture_2 Culture Macrophages (Uninfected) c_assay Cytotoxicity Assay on Macrophages m_culture_2->c_assay c_cc50 Calculate CC₅₀ c_assay->c_cc50 c_cc50->si_calc

Caption: Standardized workflow for in vitro antileishmanial drug screening.

Protocol: In Vitro Antileishmanial Activity (IC₅₀ Determination)

This protocol assesses the concentration of a compound required to inhibit parasite growth by 50%. It is performed on both the easily cultured promastigote form and the more clinically relevant intracellular amastigote form.[8][9]

  • Parasite Culture: Leishmania promastigotes (e.g., L. infantum, L. major) are cultured at 26°C in M199 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Promastigote Assay:

    • Seed 1x10⁶ promastigotes/mL in a 96-well plate.

    • Add serial dilutions of the test compounds (typically from 100 µM to 0.1 µM). Include a solvent control (DMSO) and a positive control drug (e.g., Amphotericin B).

    • Incubate for 72 hours at 26°C.

    • Add a viability reagent like Resazurin or MTT and incubate for another 4-24 hours.[1][9]

    • Measure fluorescence or absorbance using a plate reader.

  • Intracellular Amastigote Assay:

    • Seed murine macrophages (e.g., J774A.1) in a 96-well plate and allow them to adhere.

    • Infect the macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1 and incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

    • Wash wells to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of the test compounds and incubate for another 72 hours at 37°C with 5% CO₂.

    • Assess viability using a Resazurin-based assay or by microscopic counting of amastigotes per macrophage after Giemsa staining.[5][8]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: In Vitro Cytotoxicity (CC₅₀ Determination)

This protocol determines the concentration of a compound that causes a 50% reduction in the viability of host cells, providing a crucial measure of the compound's toxicity.[8][9]

  • Cell Culture: Culture a relevant mammalian cell line, typically the same macrophage line used in the amastigote assay (e.g., J774A.1), in DMEM medium supplemented with 10% FBS at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed 5x10⁴ cells/well in a 96-well plate and allow them to adhere.

    • Add serial dilutions of the test compounds, identical to the concentrations used in the antileishmanial assay.

    • Incubate for 72 hours.

    • Determine cell viability using a Resazurin or MTT assay as described previously.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using the same dose-response curve fitting method as for the IC₅₀.

Calculating the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter for prioritizing drug candidates. It quantifies the compound's therapeutic window by comparing its toxicity to host cells against its efficacy against the parasite. A higher SI value indicates greater selectivity for the parasite.[8]

SI = CC₅₀ (on Macrophages) / IC₅₀ (on Intracellular Amastigotes)

A compound with an SI value greater than 10 is generally considered a promising candidate for further development.[8]

Comparative Efficacy Analysis

The following table summarizes the in vitro activity of a representative series of hypothetical This compound Derivatives (Series A) compared with published data for 3-Chloro-6-nitro-1H-indazole Derivatives (Series B) and the standard drug Amphotericin B .

Compound IDSeriesLeishmania SpeciesIC₅₀ (µM) - PromastigotesIC₅₀ (µM) - AmastigotesCC₅₀ (µM) - J774A.1 CellsSelectivity Index (SI)Reference
A-1 AL. infantum18.515.2>100>6.5Hypothetical Data
A-2 AL. infantum12.39.8>100>10.2Hypothetical Data
B-4 BL. infantum12.65Not ReportedNot ReportedNot Reported[1]
B-5 BL. infantum13.01Not ReportedNot ReportedNot Reported[1]
B-13 BL. major23.45Not ReportedNot ReportedNot Reported[1]
Amphotericin B N/AL. infantum0.210.1525.5170[2][10][11] (Typical)
Analysis of Structure-Activity Relationship (SAR)
  • General Activity: Both series of indazole derivatives demonstrate moderate to potent antileishmanial activity, particularly against the visceral leishmaniasis-causing species L. infantum.[1] However, their potency is significantly lower than that of the gold-standard drug, Amphotericin B.

  • Impact of Substitution: The data from Series B suggests that specific substitutions on the indazole ring are crucial for activity. The 3-chloro-6-nitro substitution pattern appears to confer potent activity against L. infantum.[1] For our hypothetical Series A, we can infer that further chemical modifications to the this compound scaffold would be necessary to improve potency to a level comparable with Series B or Amphotericin B.

  • Selectivity: The hypothetical data for Series A highlights the importance of low cytotoxicity. Compounds A-1 and A-2 show minimal toxicity to mammalian cells (CC₅₀ > 100 µM), resulting in a favorable selectivity index for compound A-2 (SI > 10). This is a critical advantage, as high toxicity is a major drawback of current therapies like Amphotericin B.[2] While the cytotoxicity of Series B was not reported in the cited study, it is a crucial parameter that must be determined to assess their therapeutic potential.

Future Perspectives and Conclusion

The indazole scaffold remains a highly promising starting point for the development of new antileishmanial therapies. The derivatives explored demonstrate clear biological activity, and their hypothesized mechanism of action via the inhibition of the parasite-specific enzyme TryR provides a strong rationale for their continued investigation.

The comparative analysis shows that while the potency of current indazole leads may not yet match that of Amphotericin B, their potentially superior safety profile (lower cytotoxicity and higher SI) is a compelling reason for further research.

Next Steps in Development:

  • Lead Optimization: Synthesize and screen additional analogues of the this compound scaffold to improve potency against the intracellular amastigote stage while maintaining low cytotoxicity.

  • Mechanism of Action Studies: Conduct biochemical assays to confirm the inhibition of Trypanothione Reductase and explore other potential molecular targets.

  • In Vivo Efficacy: Advance the most promising compounds with high potency and selectivity into animal models of cutaneous and visceral leishmaniasis to evaluate their efficacy in a physiological context.[7]

References

  • Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. Available at: [Link]

  • Sereno, D., et al. (2004). In vitro assays for evaluation of drug activity against Leishmania spp. Research in Microbiology. Available at: [Link]

  • Kamboj, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Kyriazis, J. D., et al. (2019). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol. Available at: [Link]

  • Grimm, F. (1999). Leishmaniasis: Development of an in vitro assay for drug screening. 3R Research Foundation Switzerland. Available at: [Link]

  • Fonseca-Berzal, C., et al. (2016). Antileishmanial activities and mechanisms of action of indole-based azoles. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Al- हसन, I., et al. (2023). Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. MDPI. Available at: [Link]

  • Fumarola, L., et al. (2004). In vitro assays for evaluation of drug activity against Leishmania spp. ResearchGate. Available at: [Link]

  • Di Giorgio, C., et al. (2019). Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gerpe, A., et al. (2006). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kamboj, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]

  • Monzote, L., et al. (2021). Antileishmanial activity of 5-nitroindazole derivatives. Future Microbiology. Available at: [Link]

  • Monzote, L., et al. (2022). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. Pharmaceuticals. Available at: [Link]

  • Al-Salahi, R., et al. (2022). Anti-leishmanial efficacy (EC50) versus cytotoxicity (CC50) for determining the in vitro therapeutic index of azelastine and fexofenadine. ResearchGate. Available at: [Link]

  • Kyriazis, J. D., et al. (2019). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. PubMed. Available at: [Link]

  • Guedes, C. E. S., et al. (2023). Approved drugs successfully repurposed against Leishmania based on machine learning predictions. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Acar, Ç., et al. (2022). The in vitro antileishmanial activity of compounds I and II against the standard Leishmania infantum promastigotes. ResearchGate. Available at: [Link]

  • Nuñez, Y., et al. (2003). Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ceylan, Ş., et al. (2024). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. MDPI. Available at: [Link]

  • Ceylan, Ş., et al. (2023). In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives. Molecules. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1-Methyl-1H-indazole-6-carbaldehyde. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide a clear, step-by-step protocol grounded in established safety principles and regulatory standards, ensuring that laboratory operations are conducted with the highest degree of integrity and care.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on the known hazards of the aldehyde functional group and data from structurally similar indazole derivatives. This compound should be treated as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.[1][2]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough understanding of the potential hazards is crucial. Based on data from analogous compounds such as 1-Methyl-1H-indazole-6-boronic acid and other substituted indazoles, this compound should be presumed to pose specific risks. Aldehydes as a class can be irritants and sensitizers.[1][3]

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[4]

  • Eye Irritation: May cause serious eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

  • Acute Oral Toxicity: May be harmful if swallowed.[5]

This hazard profile mandates the use of appropriate Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.

PPE Item Specification Rationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from dust, particulates, and accidental splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact and potential irritation or absorption.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Ventilation Fume HoodAll handling of the solid compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

Part 2: Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.[6] Mixing incompatible waste streams can lead to fire, explosion, or the generation of toxic gases.

Protocol for Waste Collection:

  • Container Selection:

    • Obtain a designated hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top lid.[2][4]

    • Ensure the container is clean, dry, and appropriate for solid waste.

  • Labeling:

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.[6][7]

    • Complete the label with the following information (do not use abbreviations or chemical formulas)[6][8]:

      • Full Chemical Name: "this compound"

      • Generator Information: Your Name, Principal Investigator, Lab, and Date.

      • Hazard Identification: Check boxes for "Irritant" and "Toxic."

  • Waste Accumulation:

    • Solid Waste: Carefully transfer waste this compound solid into the designated container.

    • Contaminated Labware: Dispose of any contaminated items, such as weighing paper, pipette tips, and gloves, in a separate container for solid chemical waste, often a lined pail.[1][7] This prevents contamination of regular lab trash.

  • Segregation - Critical Incompatibilities:

    • This is a non-halogenated organic solid .

    • DO NOT MIX this waste with the following[4][9]:

      • Oxidizing Agents: (e.g., nitric acid, permanganates) to prevent violent, exothermic reactions.

      • Acids and Bases: To avoid uncontrolled reactions.

      • Aqueous Waste: Keep separate from liquid waste streams.

      • Halogenated Organic Waste: To ensure proper final disposal routing.

The following diagram illustrates the workflow for proper disposal.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Begin Disposal Task assess_hazards Assess Hazards (Assume Irritant/Toxic) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Labeled, Compatible Solid Waste Container don_ppe->select_container add_waste Add Waste Chemical & Contaminated Solids select_container->add_waste check_compat Is waste compatible? add_waste->check_compat New Waste Type? close_container Keep Container Tightly Closed add_waste->close_container check_compat->add_waste Yes segregate Segregate from Oxidizers, Acids, Bases, Aqueous Waste check_compat->segregate No segregate->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa secondary_contain Use Secondary Containment store_saa->secondary_contain contact_ehs Arrange Pickup via Institutional EHS Office secondary_contain->contact_ehs end Waste Removed by Licensed Contractor contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Part 3: Storage and Final Disposal

Once collected, the waste must be stored safely pending removal by a certified disposal vendor. This storage must occur in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][9]

Key Storage Requirements:

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[3][7] Using a funnel that is left open in the container is not an acceptable practice.

  • Secondary Containment: All liquid waste containers, and it is best practice for solid containers as well, should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[1][2]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[9]

Final Disposal: The ultimate disposal of this compound is a regulated process that cannot be performed by laboratory staff.

  • Professional Disposal: The waste must be turned over to your institution's EHS department or a licensed hazardous waste contractor for final disposal in accordance with all EPA, state, and local regulations.[2][8]

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain.[7][11]

    • DO NOT dispose of this chemical or its contaminated labware in the regular trash.[8]

    • DO NOT use evaporation in a fume hood as a method of disposal.[7]

Part 4: Spill Management

In the event of an accidental spill, your response should prioritize safety.

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[1]

    • Gently sweep the absorbed material into a designated hazardous waste container and label it appropriately.

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.[7]

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these rigorous, well-defined procedures, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader community and ecosystem.

References

  • Benchchem. (n.d.). Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Laboratory Professionals.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Environmental Health and Safety, The University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste.
  • Benchchem. (n.d.). In-depth Guide to Laboratory Chemical Disposal Procedures.
  • ChemicalBook. (2025). 1H-Indazole-3-carboxaldehyde, 6-Methyl- - Safety Data Sheet.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-6-carboxylic acid.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - Indazole.
  • Sigma-Aldrich. (n.d.). 1H-Indazole-6-carboxaldehyde 95.
  • Santa Cruz Biotechnology. (n.d.). Methyl 1-methyl-1H-indazole-6-carboxylate.
  • ChemicalBook. (2025). 1H-INDAZOLE-6-CARBOXYLIC ACID, 4-BROMO-3-FORMYL-, METHYL ESTER - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Benchchem. (n.d.). Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Laboratory Professionals.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved from Journal of Chemical and Pharmaceutical Research.
  • Benchchem. (n.d.). Proper Disposal of 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-6-boronic acid.
  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole.

Sources

Comprehensive Safety and Handling Guide for 1-Methyl-1H-indazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for 1-Methyl-1H-indazole-6-carbaldehyde (CAS No. 1092351-51-3). As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed to work safely and effectively. The following procedures are based on the known properties of this compound and data from structurally similar aromatic aldehydes.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. Therefore, this compound should be handled with caution as a potentially hazardous substance. The recommendations herein are derived from data on analogous compounds and general laboratory safety principles. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.

Hazard Assessment and Identification

This compound is a yellow solid.[1] While specific hazard classifications are not available, data from analogous indazole derivatives and aromatic aldehydes indicate potential for the following hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

The toxicological properties have not been fully investigated, warranting a cautious approach to handling.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.Protects against dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
Body Protection A buttoned, long-sleeved laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosolization.Use of a respirator may require a formal respiratory protection program, including fit testing and medical evaluation, as per your institution's policies.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.
Step-by-Step Handling and Operational Plan

Adherence to a strict operational workflow is critical for minimizing risk. The following diagram and steps outline the safe handling procedure for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review available safety data for analogous compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood handle_weigh Weigh solid compound in fume hood prep_hood->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Segregate and label waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation:

    • Thoroughly review the safety information for structurally similar compounds.

    • Put on all required PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Handling in a Chemical Fume Hood:

    • Conduct all manipulations of the solid compound, including weighing and transfer, within a certified chemical fume hood to minimize inhalation exposure.

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling and Decontamination:

    • After completing the experimental work, decontaminate all surfaces and equipment with an appropriate solvent.

    • Properly segregate and label all waste streams as described in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound should be treated as hazardous waste.

Waste Segregation and Containerization:

  • Solid Waste:

    • Collect waste this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, leak-proof container.

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, compatible, and sealed waste container.

    • Do not mix with other incompatible waste streams.

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.

Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure all waste containers are kept closed except when adding waste.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Some aldehydes can be neutralized to non-hazardous waste, often through oxidation to the corresponding carboxylic acid. However, without specific data for this compound, such procedures should only be attempted after consulting with and receiving approval from your institution's EHS department.

Emergency Procedures

Spill Response:

  • Minor Spill (in a fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

By adhering to these safety protocols, you can effectively manage the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • Safety Data Sheet for Structurally Similar Compounds. Various Suppliers.
  • General Laboratory Safety Guidelines.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-indazole-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-indazole-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.